Product packaging for Geranic acid(Cat. No.:CAS No. 4698-08-2)

Geranic acid

Cat. No.: B7767743
CAS No.: 4698-08-2
M. Wt: 168.23 g/mol
InChI Key: ZHYZQXUYZJNEHD-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Geranic acid (IUPAC name: (2E)-3,7-dimethylocta-2,6-dienoic acid) is a naturally occurring monoterpenoid with a molecular formula of C10H16O2 and a molecular weight of 168.24 g/mol. It is a clear, oily liquid at room temperature . This compound is a key intermediate in the anaerobic microbial degradation of monoterpenes, as studied in denitrifying bacteria like Alcaligenes defragrans . In modern research, this compound is a critical precursor for the synthesis of Choline Geranate (CAGE) , a versatile biocompatible ionic liquid/deep eutectic solvent (DES) . CAGE has demonstrated significant broad-spectrum antimicrobial and antibiofilm activity against a panel of clinically relevant pathogens, including multidrug-resistant (MDR) ESKAPE strains such as Staphylococcus aureus and Pseudomonas aeruginosa . Its mechanism of action is attributed to the integration of the geranate ion and this compound into bacterial membranes, causing membrane thinning and disrupting homeostasis, which leads to rapid biofilm eradication . Furthermore, CAGE is a prominent platform in drug delivery research, where it is extensively investigated for its ability to enhance the solubility and transdermal, subcutaneous, and oral delivery of both hydrophobic and hydrophilic pharmaceutical agents, thereby stabilizing proteins and nucleic acids . Beyond biomedical applications, this compound is also a valuable material in flavor and fragrance research due to its characteristic green, weedy, and floral odor notes, and it occurs naturally in sources like lemongrass, bitter orange, and lemon balm . Our company supplies high-purity this compound strictly for research and development purposes in laboratory settings. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O2 B7767743 Geranic acid CAS No. 4698-08-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E)-3,7-dimethylocta-2,6-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,7H,4,6H2,1-3H3,(H,11,12)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYZQXUYZJNEHD-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/C(=O)O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10109997
Record name trans-Geranic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10109997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Alfa Aesar MSDS], Colourless viscous liquid; Faint floral aroma
Record name Geranic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20530
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name (E,Z)-Geranic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1803/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name (E,Z)-Geranic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1803/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.953-0.959
Record name (E,Z)-Geranic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1803/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

4698-08-2, 459-80-3
Record name trans-Geranic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4698-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decaprenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Geranic acid, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004698082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GERANIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229335
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Octadienoic acid, 3,7-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6-Octadienoic acid, 3,7-dimethyl-, (2E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name trans-Geranic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10109997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-dimethylocta-2,6-dienoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.637
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GERANIC ACID, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10797G3M5Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Geranic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Geranic acid, a naturally occurring monoterpenoid, is a valuable compound in the flavor, fragrance, and pharmaceutical industries.[1][2] As a polyunsaturated fatty acid, it plays a role as a plant metabolite, an antifungal agent, and a pheromone.[2][3] Its potential biological activities, including antimicrobial and tyrosinase-inhibiting properties, have made it a subject of interest for drug development and biochemical research.[1][2][3] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant biological and experimental processes.

Core Physicochemical Characteristics

This compound, systematically named (2E)-3,7-dimethylocta-2,6-dienoic acid, is typically a colorless to pale yellow, slightly viscous liquid.[1][2] Its structure consists of a ten-carbon chain with two double bonds and a carboxylic acid functional group, which dictates its reactivity and acidic nature.[1] It exists as two primary stereoisomers, with the trans (E) isomer being the most common.[3]

The fundamental identifiers and physical constants of this compound are summarized below. It is important to note the variability in reported melting points, which may be due to isomeric mixture differences or decomposition at higher temperatures.[4][5][6][7]

PropertyValueReference(s)
IUPAC Name (2E)-3,7-dimethylocta-2,6-dienoic acid[3]
Synonyms 3,7-Dimethyl-2,6-octadienoic acid, Decaprenoic acid[1][3][8]
CAS Number 459-80-3[1][8]
Molecular Formula C₁₀H₁₆O₂[1][8][9]
Molecular Weight 168.23 g/mol [3][8][10]
Appearance Colorless to pale yellow oily liquid[1][4][10]
Melting Point 21.0 °C; also reported as 185-186 °C (decomposition)[4][5]
Boiling Point 249 to 251 °C at 760 mmHg[10]
Density 0.97 g/mL at 25 °C[4][10]
Refractive Index (n20/D) 1.484[2]
Flash Point 133 °C (271.4 °F) - closed cup

This compound's hydrophobic carbon chain results in limited water solubility, while the polar carboxylic group allows for solubility in organic solvents.[1] Its acid dissociation constant (pKa) and octanol-water partition coefficient (logP) are critical parameters for predicting its behavior in biological systems and for formulation development.

PropertyValueReference(s)
Water Solubility Insoluble to practically insoluble; 108.2 mg/L at 25 °C (estimated)[1][8][11]
Solubility in Organic Solvents Soluble in alcohol, propylene glycol, and other organic solvents[1][2][11]
pKa (Predicted) 5.17 ± 0.33[4][12]
logP (Octanol/Water Partition Coefficient) 3.1 (XLogP3-AA)[3]

Spectroscopic analysis is fundamental for the structural elucidation and identification of this compound. Key data from various techniques are available through public databases.

Spectrum TypeData Source and Key InformationReference(s)
¹H NMR Spectra available in databases like SpectraBase. Solvent: CDCl₃.[3][13]
Infrared (IR) Spectrum Data available in the NIST WebBook.[9][14]
Mass Spectrum (MS) Electron Ionization (EI) mass spectra are available in the NIST WebBook.[15]
Kovats Retention Index Standard non-polar: 1343-1395; Standard polar: 2287-2356.[3]

Experimental Protocols

This section details methodologies for determining key physicochemical properties of this compound, designed for reproducibility in a research setting.

The acid dissociation constant (pKa) can be determined accurately using potentiometric titration, which involves monitoring pH changes as a strong base is added to an acidic solution.[16]

Materials:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Ethanol (or other suitable co-solvent for initial dissolution)

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • 25 mL burette

  • 250 mL beaker

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.1-0.2 g of this compound into a 250 mL beaker.

  • Dissolution: Since this compound has low water solubility, dissolve the sample in a minimal amount of ethanol before adding approximately 100 mL of deionized water. Gentle warming may be required. Cool the solution to room temperature.

  • Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.

  • Initial Measurement: Record the initial pH of the this compound solution.

  • Titration: Begin adding the 0.1 M NaOH solution from the burette in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH to stabilize and record both the volume of NaOH added and the corresponding pH.

  • Equivalence Point: As the pH begins to change rapidly, reduce the increment volume (e.g., 0.1 mL) to precisely identify the equivalence point, which is the midpoint of the steepest part of the titration curve.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence volume (V_eq) from the inflection point of the curve.

    • The volume at the half-equivalence point (V_eq / 2) corresponds to the point where the concentrations of the acid and its conjugate base are equal.

    • The pKa is equal to the pH value at this half-equivalence point.[16]

Workflow for Potentiometric Titration

G start Start prep Prepare this compound Solution (weigh, dissolve in co-solvent, add water) start->prep setup Set up Titration Apparatus (beaker, stirrer, calibrated pH meter) prep->setup titrate Titrate with Standardized NaOH (add increments, record volume and pH) setup->titrate plot Plot Titration Curve (pH vs. Volume of NaOH) titrate->plot analyze Analyze Curve to Find pKa (V_eq -> V_eq/2 -> pH = pKa) plot->analyze end End analyze->end

Caption: Workflow for determining the pKa of this compound via potentiometric titration.

This compound can be efficiently produced via the biotransformation of geraniol using microorganisms like the fungus Mucor irregularis. The following protocol is based on an optimized, scaled-up fermentation process.[17]

Materials:

  • Mucor irregularis IIIMF4011 culture

  • Sabouraud Dextrose Broth (SDB) media

  • Geraniol (substrate)

  • 0.1 M Potassium Phosphate Buffer (pH 7.0)

  • 3 L fermentor

  • Centrifuge

  • Incubator shaker

Procedure:

  • Seed Culture Preparation: Inoculate M. irregularis into SDB media and incubate for 48 hours to generate a seed culture.

  • Mycelium Growth: Prepare 1.5 L of SDB media in a 3 L fermentor and autoclave. Inoculate with 10% seed culture. Set fermentor parameters to 28 °C, 200 rpm, and 1.5 LPM airflow. Incubate for 48 hours to grow the fungal mycelium.

  • Harvesting Mycelium: After incubation, separate the mycelium from the broth by centrifugation at 5000 rpm.

  • Biotransformation Reaction: Prepare a 1.5 L reaction mixture by adding 20 mM geraniol to 0.1 M potassium phosphate buffer (pH 7.0). Add the harvested mycelium (approx. 30 g/L) to this mixture in the fermentor.

  • Incubation: Maintain the fermentor conditions at 28 °C, 200 rpm, and 1.5 LPM airflow for 72 hours.

  • Monitoring and Analysis: Collect samples every 24 hours. Monitor the conversion of geraniol to this compound using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • Product Recovery: After 72 hours, when conversion is maximal (typically >98%), harvest the reaction mixture and proceed with downstream processing to extract and purify the this compound.[17]

Experimental Workflow for this compound Biotransformation

G start Start culture 1. Prepare Seed Culture (M. irregularis in SDB, 48h) start->culture growth 2. Grow Mycelium in Fermentor (1.5L SDB, 48h) culture->growth harvest 3. Harvest Mycelium (Centrifugation) growth->harvest reaction 4. Set up Biotransformation (Mycelium + Geraniol in Buffer) harvest->reaction incubation 5. Incubate in Fermentor (28°C, 200 rpm, 72h) reaction->incubation analysis 6. Monitor Conversion (TLC, GC-MS) incubation->analysis end End: Product Recovery analysis->end

Caption: Biotransformation of geraniol to this compound using Mucor irregularis.

Biological Activity and Mechanism of Action

This compound exhibits notable biological activities, particularly as an antimicrobial agent. Its mechanism of action against bacterial biofilms, such as those formed by Staphylococcus aureus, provides insight into its therapeutic potential.

Studies suggest that this compound, in concert with its conjugate base (geranate), disrupts bacterial biofilms. The proposed mechanism involves integration into the bacterial cell membrane, leading to membrane thinning and a loss of homeostasis, which ultimately causes cell death and disruption of the protective exopolymeric substance (EPS) layer of the biofilm.[10]

Proposed Mechanism of this compound's Antibiofilm Activity

G GA This compound / Geranate Integration Integration into Membrane GA->Integration targets Membrane Bacterial Cell Membrane Membrane->Integration Thinning Membrane Thinning Integration->Thinning leads to Homeostasis Loss of Membrane Homeostasis Thinning->Homeostasis causes EPS Disruption of Biofilm EPS Matrix Homeostasis->EPS contributes to Death Bacterial Cell Death Homeostasis->Death results in

Caption: Logical flow of this compound's proposed action against bacterial biofilms.

References

The Occurrence and Recovery of Geranic Acid: A Technical Guide to Natural Sources and Isolation Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of geranic acid, a monoterpenoid with significant applications in the pharmaceutical, fragrance, and cosmetic industries. The document details established methodologies for its isolation, with a focus on both direct extraction from botanical matrices and biotechnological production. Quantitative data are presented for comparative analysis, and detailed experimental protocols are provided for key isolation techniques. Furthermore, metabolic pathways and experimental workflows are visually represented to facilitate a comprehensive understanding.

Natural Sources of this compound

This compound is a naturally occurring compound found in various plant species and can also be produced by several microorganisms. It is often present as a constituent of essential oils and is a metabolic derivative of geraniol. Below is a summary of its notable natural sources.

Table 1: Quantitative Overview of this compound in Natural Sources
Biological SourceType of SourceMethod of Production/ExtractionConcentration/Yield of this compound
Cymbopogon citratus (Lemongrass)PlantEssential Oil Extraction0.16% - 0.88% (in essential oil, varies with maturity)[1]
Pelargonium graveolens (Geranium)PlantEssential Oil ComponentPresent in essential oil
Daphne odoraPlantMetaboliteReported as a constituent[2]
Bitter OrangePlantEssential Oil ComponentFound in essential oil[3]
Lemon BalmPlantEssential Oil ComponentFound in essential oil[3]
Mucor irregularisFungusBiotransformation of Geraniol97-100% conversion from geraniol[4][5][6]
Penicillium digitatumFungusBiotransformation of GeraniolConverts geraniol to this compound[7]
Castellaniella defragrans (formerly Alcaligenes defragrans)BacteriumAnaerobic degradation of β-myrcene508 µM from β-myrcene[8]
Pseudomonas putida (Metabolically Engineered)BacteriumDe novo biosynthesis193 mg/L from glycerol; 764 mg/L from isopentenols[9]
Transgenic Zea mays (Maize)PlantMetabolic Engineering45 µM (as a glycoside derivative)[10]

Biosynthesis and Metabolic Pathways

This compound is primarily formed in nature through the oxidation of geraniol. This biochemical conversion is a two-step enzymatic process.

This compound Biosynthesis Geraniol Geraniol Geranial Geranial Geraniol->Geranial Geraniol Dehydrogenase Geranic_Acid This compound Geranial->Geranic_Acid Geranial Dehydrogenase

Caption: Enzymatic oxidation of geraniol to this compound.

In some microorganisms, this compound is an intermediate in the anaerobic degradation of other monoterpenes, such as β-myrcene.

Isolation Methodologies: Experimental Protocols

The isolation of this compound can be broadly categorized into two primary approaches: direct extraction from plant materials and microbial biotransformation.

Direct Extraction and Isolation from Cymbopogon citratus (Lemongrass)

This method involves the initial extraction of essential oil from the plant material, followed by a selective extraction and chromatographic purification of this compound.

Protocol:

  • Preparation of Plant Material: Fresh lemongrass leaves are harvested, washed, and coarsely chopped to increase the surface area for efficient oil extraction.

  • Steam Distillation:

    • The chopped lemongrass is placed in a distillation flask with water.

    • Steam is passed through the plant material, causing the volatile essential oils to vaporize.[11][12][13]

    • The mixture of steam and essential oil vapor is passed through a condenser.

    • The condensed liquid (hydrosol and essential oil) is collected in a receiving flask.

    • The essential oil, being immiscible with water, is separated from the aqueous layer using a separatory funnel.

  • Acid-Base Extraction:

    • The crude essential oil is dissolved in an organic solvent such as diethyl ether.

    • The organic solution is then extracted with an aqueous solution of a weak base (e.g., 5% sodium bicarbonate) to convert the acidic components, including this compound, into their water-soluble salt forms.

    • The aqueous layer is separated and then acidified (e.g., with dilute HCl) to a pH of approximately 2-3 to regenerate the protonated, water-insoluble this compound.

    • The this compound is then back-extracted into an organic solvent.

  • Purification by Column Chromatography:

    • The crude this compound extract is concentrated under reduced pressure.

    • The residue is subjected to silica gel column chromatography.

    • A gradient elution system, for example, with a mixture of hexane and ethyl acetate, is used to separate this compound from other components.[5]

    • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing pure this compound.

    • The relevant fractions are pooled and the solvent is evaporated to yield purified this compound.

  • Characterization: The identity and purity of the isolated this compound are confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Direct Extraction Workflow start Lemongrass Leaves steam_dist Steam Distillation start->steam_dist essential_oil Crude Essential Oil steam_dist->essential_oil solvent_extraction Acid-Base Liquid-Liquid Extraction essential_oil->solvent_extraction crude_ga Crude this compound Fraction solvent_extraction->crude_ga column_chrom Silica Gel Column Chromatography crude_ga->column_chrom pure_ga Pure this compound column_chrom->pure_ga

Caption: Workflow for direct extraction of this compound.

Biotransformation of Geraniol to this compound using Mucor irregularis

This biotechnological approach utilizes the enzymatic machinery of the fungus Mucor irregularis to efficiently convert geraniol into this compound.[4][5]

Protocol:

  • Microorganism and Culture Preparation:

    • A pure culture of Mucor irregularis is obtained.

    • The fungus is grown in a suitable liquid medium, such as Sabouraud Dextrose Broth (SDB), containing glucose as a carbon source and peptone and tryptone as nitrogen sources.[4]

    • The culture is incubated at approximately 28°C with shaking (e.g., 200 rpm) for about 48 hours to obtain sufficient fungal biomass (mycelium).[4][5]

  • Biotransformation Reaction:

    • The fungal mycelium is harvested by filtration and washed.

    • The biomass is transferred to a fresh reaction medium.

    • Geraniol (the substrate) is added to the culture. The optimal concentration should be determined, but a starting point could be around 20 mM.[4]

    • The reaction is incubated at 28°C with continuous agitation for 72-96 hours.[4][5] The conversion of geraniol to this compound can be monitored over time using GC-MS.

  • Extraction of this compound:

    • After the incubation period, the mycelium is separated from the culture broth by filtration.

    • The culture filtrate is acidified to a pH of ~2 using an acid like HCl.

    • The acidified filtrate is then extracted multiple times with an organic solvent such as ethyl acetate.

    • The organic layers are combined and dried over anhydrous sodium sulfate.

  • Purification:

    • The solvent is evaporated under reduced pressure to yield the crude biotransformed product.

    • The crude product is purified using silica gel column chromatography with a hexane-ethyl acetate gradient, similar to the method described for direct extraction.[5]

  • Analysis and Characterization: The final product is analyzed by GC-MS and NMR to confirm its identity and purity.

Biotransformation Workflow start Mucor irregularis Culture biomass_prod Biomass Production (48h, 28°C) start->biomass_prod biotrans_react Biotransformation Reaction with Geraniol (72h, 28°C) biomass_prod->biotrans_react extraction Solvent Extraction of Culture Filtrate biotrans_react->extraction crude_product Crude this compound extraction->crude_product purification Column Chromatography crude_product->purification pure_ga Pure this compound purification->pure_ga

Caption: Workflow for biotransformation and isolation of this compound.

Conclusion

This guide has outlined the primary natural sources of this compound and provided detailed protocols for its isolation through both direct extraction from plant sources and microbial biotransformation. The choice of method will depend on factors such as the desired yield, purity requirements, and the availability of starting materials and equipment. Biotechnological production offers a promising and scalable alternative to traditional extraction methods, with high conversion efficiencies reported. The provided data and methodologies serve as a valuable resource for researchers and professionals engaged in the study and application of this versatile monoterpenoid.

References

Biosynthesis pathway of geranic acid in plants.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biosynthesis Pathway of Geranic Acid in Plants

Introduction

This compound is an acyclic monoterpenoid carboxylic acid found in the essential oils of various plants. It plays a significant role in plant defense mechanisms and serves as a precursor for other valuable compounds. In industry, this compound and its derivatives are utilized as flavor enhancers, in fragrances, and have shown potential as antimicrobial and anti-inflammatory agents.[1] Understanding the biosynthetic pathway of this compound in plants is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical and industrial applications. This document provides a detailed overview of the enzymatic steps, quantitative data, and experimental protocols associated with this compound biosynthesis in plants.

The Core Biosynthesis Pathway

The formation of this compound in plants is a multi-step enzymatic process that begins with the universal C10 precursor for monoterpenes, geranyl diphosphate (GPP), which is derived from the methylerythritol phosphate (MEP) pathway in plastids. The pathway proceeds through the formation of geraniol and geranial as key intermediates.

The biosynthesis of this compound from GPP involves a three-step enzymatic cascade:

  • Formation of Geraniol: Geranyl diphosphate (GPP) is hydrolyzed to geraniol. This reaction is catalyzed by Geraniol Synthase (GES) , a monoterpene synthase.[2]

  • Oxidation of Geraniol to Geranial: Geraniol is then oxidized to its corresponding aldehyde, geranial. This step is catalyzed by Geraniol Dehydrogenase (GeDH) , which is often NADP+-dependent.[3][4]

  • Oxidation of Geranial to this compound: Finally, geranial is oxidized to this compound. This reaction is catalyzed by Geranial Dehydrogenase (GaDH) , also referred to as citral dehydrogenase.[3]

dot digraph "this compound Biosynthesis Pathway" { graph [splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=vee, penwidth=1.5];

// Nodes GPP [label="Geranyl Diphosphate (GPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Geraniol [label="Geraniol", fillcolor="#F1F3F4", fontcolor="#202124"]; Geranial [label="Geranial", fillcolor="#F1F3F4", fontcolor="#202124"]; Geranic_Acid [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges with Enzymes GPP -> Geraniol [label=" Geraniol Synthase (GES)\nEC 4.2.3.-", color="#4285F4"]; Geraniol -> Geranial [label=" Geraniol Dehydrogenase (GeDH)\nEC 1.1.1.183\n(NADP⁺ → NADPH)", color="#EA4335"]; Geranial -> Geranic_Acid [label=" Geranial Dehydrogenase (GaDH)\n ", color="#34A853"];

// Invisible nodes for alignment {rank=same; GPP} {rank=same; Geraniol} {rank=same; Geranial} {rank=same; Geranic_Acid} } caption: "Figure 1: The core enzymatic pathway for this compound biosynthesis in plants."

Regulation of the Pathway

The accumulation of this compound is not solely dependent on the expression of biosynthetic enzymes. Post-biosynthetic modifications, such as glycosylation, can significantly impact the yield of the free acid. In transgenic maize engineered to produce geraniol, the resulting geraniol was efficiently converted into this compound but was then sequestered into various glycosylated forms, with geranoyl-6-O-malonyl-β-d-glucopyranoside being the most abundant.[5] This highlights the importance of controlling downstream glycosylation pathways to achieve high-level accumulation of aglycones like this compound in metabolic engineering strategies.[5] Furthermore, the transport and accumulation of organic acids into the vacuole are regulated by transcription factors (e.g., MYB and WRKY families) and are driven by proton pumps, which could also influence the final concentration of this compound within the cell.[6]

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in the this compound biosynthesis pathway, as reported in various studies.

Table 1: Kinetic Properties of Geraniol Synthase (GES)

Plant Source Substrate Kₘ (µM) Cofactor Kₘ (µM) Reference

| Ocimum basilicum (Sweet Basil) | Geranyl Diphosphate | 21 | Mn²⁺ | 51 |[2] |

Table 2: this compound Production in Engineered and Biotransformation Systems

Organism/System Precursor/Substrate Product Concentration / Conversion Rate Time (h) Reference
Alcaligenes defragrans (cell-free extract) Myrcene 52 pmol (mg protein)⁻¹ min⁻¹ 24 [7][8]
Mucor irregularis (fungus) Geraniol 97-100% conversion 72 [1][9]

| Transgenic Zea mays (maize) | de novo | 45 µM (as geranoyl-6-O-malonyl-β-d-glucopyranoside) | N/A |[5] |

Experimental Protocols

This section details the methodologies for key experiments related to the study of this compound biosynthesis.

Protocol for Enzyme Extraction and Purification

This protocol is adapted from methods used for the extraction of geraniol dehydrogenase and citral dehydrogenase from Polygonum minus and geraniol synthase from Ocimum basilicum.[2][3][4]

1. Plant Material Homogenization:

  • Harvest fresh, young leaves and immediately freeze them in liquid nitrogen.
  • Grind the frozen tissue to a fine powder using a mortar and pestle or a grinder.
  • Suspend the powder in an ice-cold extraction buffer (e.g., Tricine-NaOH buffer, pH 7.5) containing protective agents like polyvinylpolypyrrolidone (PVPP), glycerol, 2-mercaptoethanol, and protease inhibitors (e.g., PMSF).[3][4]

2. Crude Extract Preparation:

  • Stir the homogenate for 30 minutes at 4°C.
  • Filter the slurry through several layers of cheesecloth.
  • Centrifuge the filtrate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet cell debris.
  • Collect the supernatant, which constitutes the crude protein extract.

3. Protein Purification (Example: Column Chromatography):

  • Subject the crude extract to ammonium sulfate precipitation to concentrate the protein fraction.
  • Resuspend the protein pellet in a minimal volume of equilibration buffer.
  • Apply the sample to a chromatography column. The choice of resin depends on the target enzyme's properties. For instance, anion-exchange chromatography (e.g., Toyopearl GigaCap Q-650 M) can be used to separate isoforms of citral dehydrogenase.[3]
  • Elute the bound proteins using a salt gradient (e.g., 0-1 M NaCl).
  • Collect fractions and assay each for the desired enzyme activity.
  • Pool active fractions and perform further purification steps like size-exclusion chromatography (e.g., Superose-12) to achieve near-homogeneity.[2]

dot digraph "Enzyme Purification Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Plant Tissue (e.g., Leaves)", fillcolor="#F1F3F4", fontcolor="#202124"]; Homogenize [label="Homogenization in\nExtraction Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; Centrifuge [label="Centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"]; Crude_Extract [label="Crude Protein Extract", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Column Chromatography\n(e.g., Anion Exchange, Size Exclusion)", fillcolor="#F1F3F4", fontcolor="#202124"]; Assay [label="Enzyme Activity Assay\nof Fractions", fillcolor="#F1F3F4", fontcolor="#202124"]; Pure_Enzyme [label="Purified Enzyme", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Homogenize [color="#4285F4"]; Homogenize -> Centrifuge [color="#4285F4"]; Centrifuge -> Crude_Extract [color="#4285F4"]; Crude_Extract -> Purification [color="#EA4335"]; Purification -> Assay [color="#EA4335"]; Assay -> Pure_Enzyme [color="#34A853"]; } caption: "Figure 2: General experimental workflow for enzyme purification."

Protocol for Enzyme Activity Assay (Spectrophotometric)

This method is suitable for assaying dehydrogenase activity by monitoring the change in absorbance of NAD(P)H.

1. Reaction Mixture Preparation:

  • In a quartz cuvette, prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 9.0), the substrate (e.g., 10 mM geraniol or geranial), and the cofactor (e.g., 2 mM NADP⁺).
  • Pre-incubate the mixture at a constant temperature (e.g., 30°C) for 5 minutes.

2. Initiation and Measurement:

  • Initiate the reaction by adding a small volume of the enzyme extract or purified enzyme solution.
  • Immediately monitor the increase in absorbance at 340 nm (for NADPH formation) using a spectrophotometer.
  • Record the absorbance change over time (e.g., for 3-5 minutes).

3. Calculation of Activity:

  • Calculate the rate of reaction using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹ cm⁻¹).
  • One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.

Protocol for Metabolite Extraction and Analysis by GC-MS

This protocol provides a general framework for the extraction and quantification of this compound and its precursors from plant tissues.[10][11]

1. Sample Preparation and Extraction:

  • Grind a known weight of frozen plant tissue (e.g., 100 mg) to a fine powder.
  • Add a suitable organic solvent (e.g., ethyl acetate or a methanol/chloroform mixture) for extraction. Include an internal standard for quantification.
  • Vortex the mixture vigorously and incubate at room temperature with shaking.
  • Centrifuge the sample to pellet the solid debris.

2. Derivatization (Optional but Recommended for Carboxylic Acids):

  • Transfer the supernatant to a new vial and evaporate the solvent under a gentle stream of nitrogen.
  • To improve volatility for GC analysis, derivatize the carboxylic acid group of this compound. A common method is methylation using diazomethane or silylation using BSTFA.

3. GC-MS Analysis:

  • Reconstitute the dried, derivatized sample in a suitable solvent (e.g., hexane).
  • Inject an aliquot of the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).
  • Use a suitable capillary column (e.g., DB-5ms).
  • Set up a temperature gradient program for the GC oven to separate the compounds.
  • The mass spectrometer will fragment the eluting compounds, providing a mass spectrum for identification.
  • Identify this compound and its precursors by comparing their retention times and mass spectra with those of authentic standards.
  • Quantify the compounds based on the peak area relative to the internal standard.

dot digraph "Metabolite Analysis Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Plant Tissue", fillcolor="#F1F3F4", fontcolor="#202124"]; Grind [label="Grinding (Liquid N₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extract [label="Solvent Extraction\n(with Internal Standard)", fillcolor="#F1F3F4", fontcolor="#202124"]; Separate [label="Centrifugation/\nPhase Separation", fillcolor="#F1F3F4", fontcolor="#202124"]; Derivatize [label="Derivatization (Optional)\n(e.g., Methylation)", fillcolor="#FBBC05", fontcolor="#202124"]; GCMS [label="GC-MS Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis:\nIdentification & Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Grind [color="#4285F4"]; Grind -> Extract [color="#4285F4"]; Extract -> Separate [color="#4285F4"]; Separate -> Derivatize [color="#4285F4"]; Derivatize -> GCMS [color="#EA4335"]; GCMS -> Analysis [color="#34A853"]; } caption: "Figure 3: Workflow for GC-MS analysis of this compound and related metabolites."

Conclusion

The biosynthesis of this compound in plants is a well-defined three-step enzymatic pathway converting GPP to geraniol, then to geranial, and finally to this compound. The key enzymes—Geraniol Synthase, Geraniol Dehydrogenase, and Geranial Dehydrogenase—are the primary targets for metabolic engineering. However, for successful enhancement of this compound production, it is critical to also consider the regulatory networks, including downstream metabolic fates like glycosylation, which can sequester the final product. The protocols and data presented in this guide offer a comprehensive technical foundation for researchers and professionals in drug development and plant biotechnology to further investigate and manipulate this important biosynthetic pathway.

References

Navigating the Isomeric Landscape: A Technical Guide to Geranic and Nerolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic chemistry, even subtle differences in molecular architecture can lead to profound changes in physical, chemical, and biological properties. This principle is vividly illustrated by the relationship between geranic acid and nerolic acid. As geometric isomers, they share the same molecular formula and connectivity but differ in the spatial arrangement of atoms around a double bond. This guide provides an in-depth exploration of their structural distinctions, physicochemical properties, and the experimental protocols crucial for their differentiation and characterization.

The Core Structural Distinction: E/Z Isomerism

This compound and nerolic acid are acyclic monoterpenoid carboxylic acids with the chemical formula C10H16O2.[1][2] The pivotal difference between them lies in the geometry of the double bond at the C2-C3 position. This compound is the (2E)-isomer, where the highest priority groups on each carbon of the double bond are on opposite sides.[1][3] Conversely, nerolic acid is the (2Z)-isomer, with the highest priority groups on the same side of the double bond.[2][4] This fundamental difference in stereochemistry gives rise to their distinct properties and biological roles.

The IUPAC names for these isomers are (2E)-3,7-dimethylocta-2,6-dienoic acid for this compound and (2Z)-3,7-dimethylocta-2,6-dienoic acid for nerolic acid.[1][2]

Geranic_vs_Nerolic_Acid geranic node_label C2=C3 Double Bond Geometry nerolic caption Structural comparison of this compound and Nerolic Acid.

Structural Isomerism of Geranic and Nerolic Acid

Comparative Physicochemical Properties

The distinct spatial arrangements of this compound and nerolic acid influence their physical and chemical properties. A summary of key quantitative data is presented below for easy comparison.

PropertyThis compoundNerolic Acid
IUPAC Name (2E)-3,7-dimethylocta-2,6-dienoic acid[1](2Z)-3,7-dimethylocta-2,6-dienoic acid[2]
Synonyms trans-Geranic acid[1]cis-Geranic acid, Neranic acid[2]
CAS Number 459-80-3[1]4613-38-1[2]
Molecular Formula C10H16O2[1]C10H16O2[2]
Molar Mass 168.23 g/mol [1]168.23 g/mol [2]
Density 0.97 g/mL at 25 °C[5][6]~0.960 g/cm³ (Predicted)[7]
Boiling Point 250 °C[6]90 °C at 0.1 Torr[7]
pKa ~5.17 (Predicted)[5]~5.09 (Predicted)[7]

Experimental Protocols for Differentiation and Analysis

Distinguishing between this compound and nerolic acid requires analytical techniques that are sensitive to stereochemistry. The following are key experimental methodologies for their separation and identification.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating these isomers.

  • High-Performance Liquid Chromatography (HPLC):

    • Principle: This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For geranic and nerolic acids, reverse-phase HPLC is effective.

    • Methodology:

      • Column: A C18 column, such as an Ascentis® Express AQ-C18, is suitable.

      • Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing an acid (e.g., formic acid or phosphoric acid) is typically employed.[8][9]

      • Detection: UV detection at a wavelength where the carboxylic acid chromophore absorbs (typically around 210-220 nm) is used.

      • Elution Profile: Due to differences in polarity and interaction with the stationary phase, the two isomers will have distinct retention times, allowing for their separation and quantification.

  • Gas Chromatography (GC):

    • Principle: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. The retention index is a key parameter for identification.

    • Methodology:

      • Column: A capillary column with a suitable stationary phase (e.g., non-polar like CP Sil 5 CB or polar like a wax-based column) is used.[10][11]

      • Temperature Program: A programmed temperature ramp is used to elute the compounds.

      • Detection: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS provides both retention time and mass spectral data, aiding in definitive identification.

      • Retention Indices: this compound and nerolic acid exhibit different Kovats retention indices on both polar and non-polar columns, enabling their differentiation.[1][2]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for elucidating the stereochemistry of the C2-C3 double bond.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Principle: 1H NMR and 13C NMR spectroscopy provide detailed information about the chemical environment of protons and carbon atoms in a molecule. The chemical shifts and coupling constants are sensitive to the geometric arrangement of the molecule.

    • Methodology:

      • Sample Preparation: The purified acid is dissolved in a suitable deuterated solvent (e.g., CDCl3).

      • Data Acquisition: 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer.

      • Spectral Interpretation:

        • In the 1H NMR spectrum, the chemical shift of the vinyl proton at C2 will differ between the E and Z isomers.

        • The chemical shifts of the methyl group at C3 and the methylene group at C4 in the 13C NMR spectrum are particularly diagnostic of the double bond geometry. The "gamma-gauche effect" in the Z-isomer (nerolic acid) typically causes the C4 carbon to be shielded (appear at a lower chemical shift) compared to the E-isomer (this compound).

        • Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations between protons, definitively establishing their relative positions and thus the E/Z configuration.

Synthesis and Biotransformation Pathways

The synthesis of geranic and nerolic acids can be achieved through both chemical and biological routes.

  • Chemical Synthesis: A common method involves the oxidation of citral.[12] Citral itself is a mixture of two geometric isomers: geranial (the E-isomer) and neral (the Z-isomer). Oxidation of geranial predominantly yields this compound, while oxidation of neral yields nerolic acid.

  • Biotransformation: Microorganisms can be utilized for the stereospecific conversion of substrates. For instance, certain fungi, like Mucor irregularis, can biotransform geraniol into this compound with high conversion rates.[13][14] This biological approach can offer advantages in terms of stereoselectivity and milder reaction conditions.

Synthesis_Pathways cluster_chemical Chemical Synthesis cluster_bio Biotransformation Geranial Geranial (E-Citral) Geranic_Acid This compound Geranial->Geranic_Acid Oxidation Neral Neral (Z-Citral) Nerolic_Acid Nerolic Acid Neral->Nerolic_Acid Oxidation Geraniol Geraniol Geranic_Acid_Bio This compound Geraniol->Geranic_Acid_Bio e.g., Mucor irregularis caption Synthesis routes for Geranic and Nerolic Acid.

Synthetic Pathways to Geranic and Nerolic Acid

References

The Enigmatic Role of Geranic Acid as a Pheromone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranic acid, a monoterpenoid carboxylic acid, plays a subtle yet crucial role in the chemical communication of certain insect species. While not as extensively studied as other pheromone components, its presence and activity, particularly within the Nasonov pheromone blend of the honeybee (Apis mellifera), highlight its significance in orchestrating complex social behaviors. This technical guide provides an in-depth analysis of the biological role of this compound as a pheromone, consolidating available quantitative data, detailing experimental methodologies, and visualizing associated biological pathways.

I. This compound in the Nasonov Pheromone of Apis mellifera

This compound is a recognized constituent of the Nasonov pheromone, a multifaceted chemical signal released by worker honeybees.[1][2][3][4][5][6] This pheromone serves as an orientation and recruitment cue, guiding foragers back to the hive and marking valuable resources.[1][2][3][4][5][6] The Nasonov gland secretion is a complex blend of seven primary terpenoid compounds.[3][4][5][6]

Quantitative Composition of the Nasonov Pheromone

The precise composition of the Nasonov pheromone can vary, but a representative quantitative analysis of its components is presented in Table 1. This compound is typically present in smaller quantities compared to other major components like geraniol and nerolic acid.

ComponentApproximate Ratio
(E,Z)-Citral1
Geraniol100
Nerolic Acid50
This compound 10
(E,E)-Farnesol2
Nerol1
Linalool1

Table 1: Quantitative Composition of the Honeybee Nasonov Pheromone. This table summarizes the approximate relative abundance of the major components of the Nasonov pheromone blend.

II. Behavioral and Electrophysiological Responses to this compound

While this compound's primary role appears to be as part of a synergistic blend, studies have investigated the behavioral and electrophysiological responses to its individual components.

Behavioral Assays

Bioassays have demonstrated that individual components of the Nasonov pheromone, including this compound, are capable of attracting foraging honeybees.[3] However, the full attractive effect is achieved with the complete blend, suggesting a synergistic interaction between the components.[3]

Experimental Protocol: Olfactometer Bioassay for Individual Pheromone Component Testing

A common method to assess the behavioral response of insects to individual volatile compounds is the use of a multi-arm olfactometer.

  • Apparatus: A four-arm olfactometer is typically used, consisting of a central chamber from which four arms extend. Each arm is connected to a separate airline, allowing for the delivery of different odor stimuli.

  • Insect Preparation: Forager honeybees are collected and starved for a set period (e.g., 2-3 hours) to ensure motivation.

  • Odor Stimuli: A solution of this compound in a suitable solvent (e.g., hexane) at a specific concentration is applied to a filter paper. The solvent is allowed to evaporate completely. Control arms receive filter paper treated only with the solvent.

  • Procedure: A single bee is introduced into the central chamber. A constant, clean airflow is maintained through each arm. The test odor (this compound) is introduced into the airflow of one arm. The time the bee spends in each arm and the number of entries into each arm are recorded for a defined period (e.g., 10 minutes).

  • Data Analysis: Statistical analysis (e.g., ANOVA, chi-square test) is used to determine if the bees show a significant preference for the arm containing this compound compared to the control arms.

G cluster_olfactometer Olfactometer Setup cluster_airflow Airflow System Central_Chamber Central Chamber (Bee Introduction) Arm_1 Arm 1 (this compound) Central_Chamber->Arm_1 Arm_2 Arm 2 (Control) Central_Chamber->Arm_2 Arm_3 Arm 3 (Control) Central_Chamber->Arm_3 Arm_4 Arm 4 (Control) Central_Chamber->Arm_4 Air_Source Purified Air Source Flow_Meter_1 Flow Meter Air_Source->Flow_Meter_1 Flow_Meter_2 Flow Meter Air_Source->Flow_Meter_2 Flow_Meter_3 Flow Meter Air_Source->Flow_Meter_3 Flow_Meter_4 Flow Meter Air_Source->Flow_Meter_4 Flow_Meter_1->Arm_1 Flow_Meter_2->Arm_2 Flow_Meter_3->Arm_3 Flow_Meter_4->Arm_4 G Air_Delivery Purified Air (Continuous Flow) Antenna_Preparation Excised Honeybee Antenna Air_Delivery->Antenna_Preparation Stimulus_Injection This compound Puff (Pulse) Stimulus_Injection->Antenna_Preparation Electrodes Recording & Reference Electrodes Antenna_Preparation->Electrodes Amplifier EAG Amplifier Electrodes->Amplifier Data_Acquisition Computer with Acquisition Software Amplifier->Data_Acquisition G cluster_membrane ORN Dendritic Membrane cluster_cytoplasm Cytoplasm GA This compound OBP Odorant Binding Protein GA->OBP Binding OR Odorant Receptor (GPCR) OBP->OR Transport & Binding G_Protein G-Protein (Gq) OR->G_Protein Activation PLC Phospholipase C G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Endoplasmic Reticulum (Ca²⁺ Store) IP3->Ca_Store Binding Ion_Channel Ion Channel (TRP) DAG->Ion_Channel Opening Depolarization Depolarization Ion_Channel->Depolarization Ca Ca²⁺ Ca_Store->Ca Release Ca->Ion_Channel Opening Action_Potential Action Potential to Antennal Lobe Depolarization->Action_Potential

References

The Antimicrobial Spectrum of Geranic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geranic acid, a monoterpenoid derived from the oxidation of geraniol, has garnered interest for its potential antimicrobial properties. This technical guide provides a comprehensive overview of the current scientific understanding of the antifungal and antimicrobial spectrum of this compound. While research specifically isolating the effects of this compound is emerging, this document synthesizes available data on its activity, explores its proposed mechanism of action, and details the experimental protocols utilized in its evaluation. This guide aims to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Natural products, including terpenoids, have long been a source of new bioactive compounds. This compound ((2E)-3,7-dimethylocta-2,6-dienoic acid) is an open-chain monoterpenoid found in various essential oils and is also formed through the biotransformation of geraniol[1][2]. While its precursor, geraniol, has been more extensively studied for its antimicrobial effects, this compound itself is now being investigated for its intrinsic antifungal and antibacterial activities.[1][3] This whitepaper consolidates the existing, albeit limited, quantitative data on the antimicrobial spectrum of this compound, outlines relevant experimental methodologies, and discusses its likely mechanism of action based on current evidence.

Antimicrobial Spectrum of this compound

The available quantitative data on the antimicrobial activity of this compound is currently limited. The most specific data comes from a study on maize pathogenic fungi, which demonstrated strong inhibitory activity.

Table 1: Antifungal Activity of this compound

MicroorganismStrainMethodMinimum Inhibitory Concentration (MIC)Reference
Colletotrichum graminicola-Not Specified<46 µM[4]
Fusarium graminearum-Not Specified<46 µM[4]

Note: Further research is required to establish a broad-spectrum antimicrobial profile for this compound against a wider range of bacteria and fungi.

Much of the research into the antimicrobial effects of this compound has been conducted using a deep eutectic solvent composed of choline and this compound (CAGE).[5][6][7][8] This formulation has shown broad-spectrum activity against various ESKAPE pathogens, including multidrug-resistant strains.[5][7][8] While indicative of this compound's potential, these findings reflect the synergistic or combined effects within the CAGE formulation and not the activity of this compound alone.

Mechanism of Action

The precise mechanism of action for this compound as a standalone agent has not been fully elucidated. However, studies on the choline and this compound (CAGE) formulation provide significant insights, suggesting that the primary target is the microbial cell membrane.[5][6][7][8][9]

It is hypothesized that the geranate ion and this compound components of CAGE act in concert to integrate into the bacterial membrane, leading to membrane thinning and disruption of homeostasis.[5][7][8][9] This disruption of the cell membrane's integrity is a common mechanism for many antimicrobial compounds and is consistent with the lipophilic nature of this compound. The increased biocidal activity with higher this compound content in CAGE formulations further supports the crucial role of this compound in this mechanism.[9]

At present, there is no direct evidence from the reviewed literature to suggest that this compound's antimicrobial activity involves the specific modulation of intracellular signaling pathways. The primary mechanism appears to be the physical disruption of the cell membrane.

Mechanism_of_Action cluster_extracellular Extracellular Environment cluster_membrane Microbial Cell Membrane cluster_intracellular Intracellular Environment Geranic_Acid This compound Membrane_Integration Integration into Lipid Bilayer Geranic_Acid->Membrane_Integration Initial Interaction Membrane_Thinning Membrane Thinning Membrane_Integration->Membrane_Thinning Homeostasis_Disruption Perturbation of Membrane Homeostasis Membrane_Thinning->Homeostasis_Disruption Cell_Death Cell Death Homeostasis_Disruption->Cell_Death Leads to

Caption: Proposed mechanism of this compound's antimicrobial action.

Experimental Protocols

Standardized methods are crucial for determining the antimicrobial activity of compounds like this compound. The most common techniques are broth microdilution and agar dilution for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method is widely used to determine the MIC of an antimicrobial agent in a liquid growth medium.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the this compound stock solution is prepared directly in the microtiter plate wells with the appropriate broth medium.

  • Inoculum Preparation: A suspension of the test microorganism is prepared in the broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Each well containing the serially diluted this compound is inoculated with the standardized microbial suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are also included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 28-35°C for 24-72 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Broth_Microdilution_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of this compound in 96-well Plate Start->Prepare_Dilutions Inoculate_Plate Inoculate Wells with Microbial Suspension Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Determine MIC (Lowest Concentration with No Visible Growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for Broth Microdilution MIC Assay.

Agar Dilution Method for MIC Determination

This method involves incorporating the antimicrobial agent into an agar medium.

Materials:

  • This compound stock solution

  • Sterile molten agar medium (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar)

  • Sterile petri dishes

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Multipoint inoculator (optional)

Procedure:

  • Preparation of Agar Plates: Two-fold serial dilutions of the this compound stock solution are added to molten agar medium, mixed well, and poured into sterile petri dishes. A control plate without this compound is also prepared.

  • Inoculum Preparation: A microbial suspension is prepared and adjusted to a 0.5 McFarland standard.

  • Inoculation: The surface of each agar plate is inoculated with a standardized amount of the microbial suspension (typically 10^4 CFU per spot). A multipoint inoculator can be used to test multiple isolates simultaneously.

  • Incubation: The plates are incubated under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism on the agar surface.

Conclusion and Future Directions

This compound demonstrates promising antifungal activity, particularly against certain plant pathogenic fungi. While its broad-spectrum antimicrobial potential is suggested by studies on CAGE, further research is imperative to establish the standalone efficacy of this compound against a wider array of clinically relevant bacteria and fungi. The primary mechanism of action is likely through the disruption of the microbial cell membrane, though more detailed studies are needed to confirm this and to investigate any potential influence on cellular signaling pathways. The standardized experimental protocols outlined in this guide provide a framework for future investigations to generate the robust quantitative data necessary for a comprehensive evaluation of this compound's therapeutic potential. Future research should focus on obtaining a comprehensive set of MIC and MBC/MFC values for this compound against a diverse panel of microorganisms and elucidating its precise molecular mechanism of action.

References

Geranic Acid: A Pivotal Precursor in Monoterpenoid Biosynthesis for Industrial and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Geranic acid, an acyclic monoterpenoid, is increasingly recognized for its crucial role as a biosynthetic precursor and its own valuable applications in the flavor, fragrance, cosmetic, and agro-industrial sectors. Its utility extends to the pharmaceutical realm, where it serves as a building block for complex molecules and exhibits intrinsic biological activities, such as antifungal and depigmenting properties. This technical guide provides a comprehensive overview of this compound's position in monoterpenoid synthesis, detailing the biosynthetic pathways, experimental protocols for its production, and metabolic engineering strategies for enhancing yields in microbial systems.

Biosynthetic Pathways of this compound

The synthesis of this compound is intricately linked to the universal pathways of terpenoid biosynthesis. All terpenoids, including monoterpenoids, originate from the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). Plants and microorganisms utilize two primary pathways to produce these precursors: the mevalonate (MVA) pathway, which is typically active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, which operates in the plastids of plants and in many bacteria.

The head-to-tail condensation of IPP and DMAPP, catalyzed by Geranyl Diphosphate Synthase (GPPS), forms the C10 intermediate Geranyl Diphosphate (GPP), the direct precursor to all monoterpenes. From GPP, the pathway to this compound typically proceeds through a two-step oxidation process:

  • Formation of Geraniol: GPP is hydrolyzed to geraniol by the enzyme geraniol synthase (GES).

  • Oxidation to Geranial: Geraniol is then oxidized to geranial (a component of citral) by geraniol dehydrogenase (GeDH).

  • Oxidation to this compound: Finally, geranial is converted to this compound, a reaction catalyzed by geranial dehydrogenase or a citral dehydrogenase.

This pathway is not exclusive. In some microorganisms, this compound can be formed from other monoterpene precursors. For instance, the denitrifying bacterium Alcaligenes defragrans can synthesize this compound from β-myrcene, α-pinene, limonene, and α-phellandrene, with myrcene showing the highest transformation rates.

Geranic_Acid_Biosynthesis cluster_MEP MEP Pathway (Plastids/Bacteria) cluster_MVA MVA Pathway (Cytosol) Pyruvate Pyruvate DXP DXP Pyruvate->DXP DXS G3P G3P G3P->DXP DXS MEP MEP DXP->MEP DXR HMBPP HMBPP MEP->HMBPP Multiple Steps IPP Isopentenyl Diphosphate (IPP) HMBPP->IPP HDR DMAPP Dimethylallyl Diphosphate (DMAPP) HMBPP->DMAPP HDR AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMGS Mevalonate Mevalonate HMGCoA->Mevalonate HMGR Mevalonate->IPP Multiple Steps IPP->DMAPP IDI GPP Geranyl Diphosphate (GPP) IPP->GPP GPPS DMAPP->GPP GPPS Geraniol Geraniol GPP->Geraniol Geraniol Synthase (GES) Geranial Geranial Geraniol->Geranial Geraniol Dehydrogenase (GeDH) Geranic_Acid This compound Geranial->Geranic_Acid Geranial Dehydrogenase Myrcene Myrcene Myrcene->Geranic_Acid e.g., in Alcaligenes defragrans Metabolic_Engineering_Workflow Start Host Selection (e.g., P. putida) Plasmid Plasmid Construction: - MVA Pathway Genes - Geraniol Synthase (GES) Gene Start->Plasmid Transformation Transformation into Host Plasmid->Transformation Culture Cultivation & Induction Transformation->Culture Bioreactor Fed-Batch Fermentation Culture->Bioreactor Scale-up Analysis Product Analysis (HPLC/GC-MS) Bioreactor->Analysis Product This compound Production Analysis->Product Signaling_Pathway cluster_Upstream Upstream Biosynthesis cluster_Core Core this compound Pathway cluster_Downstream Downstream Activation & Synthesis IPP_DMAPP IPP & DMAPP (from MVA/MEP) GPP Geranyl-PP IPP_DMAPP->GPP GPPS Geraniol Geraniol GPP->Geraniol GES Geranial Geranial Geraniol->Geranial GeDH Geranic_Acid This compound Geranial->Geranic_Acid Geranial Dehydrogenase Geranyl_CoA Geranyl-CoA Geranic_Acid->Geranyl_CoA Activation (e.g., CoA Ligase) Monoterpenoids Monoterpenoids Geranyl_CoA->Monoterpenoids Further Modifications

The Metabolic Horizon of Geranic Acid: An In Silico and In Vitro Predictive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Geranic acid, a monoterpenoid found in various essential oils, is gaining attention for its potential therapeutic and industrial applications. Understanding its metabolic fate is crucial for assessing its safety, efficacy, and potential for drug-drug interactions. This technical guide provides an in-depth analysis of the predicted metabolic pathways of this compound, integrating in silico predictive methodologies with available in vitro and in vivo experimental data. We detail the likely Phase I and Phase II metabolic transformations, present quantitative data from metabolic studies, and provide comprehensive experimental protocols for the identification and quantification of its metabolites. Furthermore, we explore a plausible signaling pathway through which this compound may exert its biological effects, based on its structural similarity to known nuclear receptor ligands.

Introduction to this compound

This compound, chemically known as (2E)-3,7-dimethylocta-2,6-dienoic acid, is a polyunsaturated fatty acid and a key component of several plant essential oils.[1] Its biological activities, including antifungal and tyrosinase inhibitory effects, make it a compound of interest for pharmaceutical and cosmetic applications.[1][2] A thorough understanding of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is a prerequisite for its development as a therapeutic agent. In silico ADMET prediction tools offer a rapid and cost-effective approach to evaluate these properties in the early stages of drug discovery.[3]

In Silico Prediction of this compound's Metabolic Fate

The metabolic fate of a xenobiotic is primarily determined by Phase I and Phase II enzymatic reactions. In silico models provide a powerful platform to predict these biotransformations.

Predictive Workflow

A typical in silico workflow for predicting the metabolism of a novel compound like this compound involves several steps, from data input to the generation of predicted metabolites and their metabolic pathways.

G cluster_input Input cluster_prediction In Silico Prediction Engine cluster_output Output A This compound Structure (SMILES/MOL file) B Site of Metabolism (SOM) Prediction (e.g., SMARTCyp, MetaSite) A->B Input Structure C Metabolite Structure Generation (Rule-based/ML) B->C Identified SOMs D Phase II Conjugation Prediction (e.g., GLORY, BioTransformer) C->D Phase I Metabolites E Predicted Phase I Metabolites C->E F Predicted Phase II Conjugates D->F G Metabolic Pathway Construction E->G F->G

Figure 1: In silico metabolic prediction workflow.
Phase I Metabolism Prediction (Cytochrome P450-Mediated)

Phase I reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes, introduce or unmask polar functional groups.[3] For this compound, the most probable sites of metabolism (SOMs) are the allylic carbons and the double bonds. In silico tools like SMARTCyp, which is a reactivity-based model, can predict the lability of different carbon atoms towards CYP-mediated oxidation.[4]

Predicted Phase I reactions for this compound include:

  • Hydroxylation: Addition of a hydroxyl group, most likely at the allylic positions (C5 or C8) or the terminal methyl groups.

  • Epoxidation: Formation of an epoxide across the C2-C3 or C6-C7 double bonds.

The following diagram illustrates the predicted Phase I metabolic pathway for this compound.

G Geranic_Acid This compound Hydroxylated_Metabolite Hydroxylated Metabolite Geranic_Acid->Hydroxylated_Metabolite CYP-mediated Hydroxylation Epoxidated_Metabolite Epoxidated Metabolite Geranic_Acid->Epoxidated_Metabolite CYP-mediated Epoxidation Further_Oxidation_Products Further Oxidation Products (e.g., Carboxylic Acids) Hydroxylated_Metabolite->Further_Oxidation_Products Oxidation

Figure 2: Predicted Phase I metabolism of this compound.
Phase II Metabolism Prediction (Conjugation Reactions)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. For this compound, the primary functional group for conjugation is the carboxylic acid moiety.

  • Glucuronidation: The carboxylic acid group of this compound is a prime substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of an acyl glucuronide. In silico prediction of glucuronidation is crucial as it is a major clearance pathway for many drugs.[5][6]

  • Amino Acid Conjugation: The carboxylic acid can also be conjugated with amino acids like glycine or glutamine.

Quantitative Metabolic Data

While specific in silico predictions for this compound are not extensively published, in vitro and in vivo studies on geraniol (its precursor alcohol) and this compound itself provide valuable quantitative data.

Table 1: Quantitative Analysis of this compound and its Metabolites in Human Urine

MetaboliteMedian Concentration (µg/L)Concentration Range (µg/L)Reference
This compound939 - 477[7]
Hildebrandt Acid31337 - 1966[7]
3-Hydroxycitronellic Acid18[7]
8-Carboxygeraniol9[7]

LOQ: Limit of Quantification

Table 2: In Vitro this compound Formation

SystemSubstrateProductRateReference
Cell-free extracts of Alcaligenes defragransMyrceneThis compound52 pmol (mg of protein)⁻¹ min⁻¹[8]

Experimental Protocols

Protocol for Quantitative Determination of this compound Metabolites in Urine by UPLC-MS/MS

This protocol is adapted from a validated method for human biomonitoring of geraniol exposure.[7][9]

1. Sample Preparation:

  • To 1 mL of urine, add an internal standard solution.
  • Add acetate buffer (pH 5.0) and β-glucuronidase/arylsulfatase for enzymatic hydrolysis of conjugates.
  • Incubate at 37°C for 2 hours.
  • Perform liquid-liquid extraction with diethyl ether.
  • Evaporate the organic phase to dryness and reconstitute the residue in the mobile phase.

2. UPLC-MS/MS Analysis:

  • Column: A suitable reversed-phase column (e.g., C18).
  • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid.
  • Mass Spectrometry: Operate in negative electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM) for each analyte and internal standard.

Protocol for In Vitro this compound Metabolism using Cell-Free Extracts

This protocol is based on the methodology used to study the anaerobic metabolism of monoterpenes.[8]

1. Preparation of Anaerobic Cell-Free Extracts:

  • Harvest bacterial cells (e.g., Alcaligenes defragrans) grown under appropriate conditions.
  • Resuspend the cell pellet in an anoxic buffer.
  • Disrupt the cells using a French pressure cell under anoxic conditions.
  • Centrifuge to remove cell debris and ultracentrifuge the supernatant to obtain the cytosolic fraction.

2. In Vitro Assay:

  • In an anaerobic chamber, combine the cell-free extract with the substrate (e.g., myrcene) in a reaction buffer.
  • Incubate at a controlled temperature.
  • Stop the reaction at different time points by adding an organic solvent (e.g., hexane) for extraction.
  • Analyze the organic phase for the presence of this compound using GC-MS or HPLC.

Predicted Signaling Pathway Interaction

This compound shares structural similarities with retinoic acid, a known ligand for nuclear receptors such as the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[10][11] These receptors act as ligand-activated transcription factors that regulate gene expression. It is plausible that this compound could interact with these or other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are known to bind fatty acids.

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Geranic_Acid_ext This compound Geranic_Acid_int This compound Geranic_Acid_ext->Geranic_Acid_int Passive Diffusion Nuclear_Receptor Nuclear Receptor (e.g., PPAR, RXR) Receptor_Complex This compound-Receptor Complex DNA DNA (PPRE) Receptor_Complex->DNA Binds to PPRE Gene_Expression Target Gene Transcription DNA->Gene_Expression Modulates Transcription Geranic_Acid_intNuclear_Receptor Geranic_Acid_intNuclear_Receptor Geranic_Acid_intNuclear_Receptor->Receptor_Complex Binding & Activation

Figure 3: Plausible signaling pathway for this compound.

This hypothetical pathway suggests that this compound may enter the cell, bind to and activate a nuclear receptor, which then translocates to the nucleus, binds to a specific response element on the DNA (like a Peroxisome Proliferator Response Element - PPRE), and modulates the transcription of target genes involved in lipid metabolism, inflammation, and other cellular processes.

Conclusion

The in silico prediction of this compound's metabolic fate, supported by existing in vitro and in vivo data, suggests that it undergoes both Phase I (hydroxylation, epoxidation) and Phase II (glucuronidation) metabolism. The carboxylic acid moiety is a key site for conjugation, which is likely a major route of elimination. Quantitative data indicates that this compound and its metabolites can be detected in human urine. The detailed experimental protocols provided herein offer a framework for further investigation into its metabolic profile. Furthermore, the potential interaction of this compound with nuclear receptor signaling pathways presents an exciting avenue for future research into its mechanisms of biological activity. This integrated approach, combining computational prediction with experimental validation, is essential for the comprehensive evaluation of this compound for its potential therapeutic and commercial applications.

References

Spontaneous Isomerization of Geranic Acid to Nerolic Acid: A Review of Available Scientific Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Geranic acid, systematically known as (2E)-3,7-dimethylocta-2,6-dienoic acid, and its isomer, nerolic acid ((2Z)-3,7-dimethylocta-2,6-dienoic acid), are acyclic monoterpenoid compounds.[1][2][3][4] They are geometric isomers, also referred to as E/Z or cis-trans isomers, differing in the spatial arrangement of substituents around the C2-C3 double bond.[2][3] While the interconversion of such isomers is a fundamental concept in organic chemistry, a thorough review of the scientific literature reveals no documented evidence of a "spontaneous" isomerization of this compound to nerolic acid under ambient or physiological conditions.

This technical guide addresses the user's query by summarizing the chemical nature of these compounds and the apparent lack of scientific reports on their spontaneous interconversion.

Chemical Structures and Isomerism

The distinct geometries of this compound and nerolic acid arise from the restricted rotation about the double bond between the second and third carbon atoms. In this compound, the higher priority groups (the carboxylic acid and the isobutenyl group) are on opposite sides of the double bond (E configuration). In nerolic acid, they are on the same side (Z configuration).

Visualization of this compound and Nerolic Acid Structures

G cluster_geranic This compound ((2E)-isomer) cluster_nerolic Nerolic Acid ((2Z)-isomer) GA This compound Structure (Image placeholder - DOT language is not suitable for detailed chemical structure rendering) NA Nerolic Acid Structure (Image placeholder - DOT language is not suitable for detailed chemical structure rendering)

Caption: Chemical relationship of Geranic and Nerolic Acid.

Investigation into Isomerization

Extensive searches of chemical databases and scientific literature were conducted to identify studies detailing the spontaneous or induced isomerization of this compound to nerolic acid. These inquiries included searches for acid-catalyzed, base-catalyzed, thermal, and photochemical isomerization pathways.

The search results did not yield any specific experimental protocols, quantitative data (such as reaction rates, equilibrium constants, or yields), or signaling pathways related to the isomerization of this compound to nerolic acid. The available literature primarily focuses on:

  • Biosynthesis: The formation of this compound from precursors such as geraniol or myrcene through enzymatic pathways in various organisms.[1][5][6][7]

  • Chemical Synthesis: Methods for the chemical synthesis of this compound and its derivatives.[8]

  • Biological Activity: The roles of this compound and nerolic acid in biological systems, for instance, as components of pheromones in honeybees.[3]

While the isomerization of related terpene alcohols, geraniol and nerol, can be catalyzed by agents like ferric chloride, similar studies specifically for geranic and nerolic acids were not found.[9] It is plausible that conditions promoting the isomerization of the alcohol analogues, such as the presence of acid or heat, could potentially lead to the isomerization of the corresponding carboxylic acids. However, without experimental evidence, this remains speculative.

The concept of "spontaneous" isomerization implies a process that occurs without the input of external energy or catalysts. For E/Z isomers, a significant energy barrier typically exists for rotation around the double bond, making spontaneous interconversion at room temperature unlikely without a specific mechanism to lower this barrier.

Conclusion

Based on the current body of scientific literature, there is no evidence to support the spontaneous isomerization of this compound to nerolic acid. Therefore, it is not possible to provide an in-depth technical guide with experimental protocols, quantitative data, and signaling pathways for a process that has not been documented.

Researchers interested in the potential for this isomerization would need to conduct exploratory experiments under various conditions (e.g., thermal, photochemical, acid- or base-catalyzed) to determine if the conversion is feasible and to characterize the reaction kinetics and thermodynamics.

Logical Flowchart of Information Unavailability

G A Initial Query: Spontaneous Isomerization of This compound to Nerolic Acid B Literature Search for: - Spontaneous Isomerization - Catalyzed Isomerization (Acid, Base) - Thermal/Photochemical Isomerization A->B C Search Results: - No direct evidence of spontaneous isomerization - No experimental protocols for this specific conversion - Data available for biosynthesis of this compound - Data available for isomerization of related alcohols (geraniol/nerol) B->C D Conclusion: Insufficient data to create a technical guide on the requested topic. C->D

Caption: Information discovery workflow.

References

In Vivo Metabolism of Geranic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranic acid, an acyclic monoterpenoid, is a key metabolite in the in vivo biotransformation of several dietary and fragrance compounds, most notably geraniol. Understanding its metabolic fate is crucial for assessing the safety, efficacy, and pharmacological activity of parent compounds. This technical guide provides an in-depth overview of the in vivo metabolism of this compound, compiling quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways to support further research and development in this area.

Metabolic Pathways of this compound

The in vivo metabolism of this compound is intrinsically linked to the biotransformation of its precursor, geraniol. Geraniol undergoes a two-step oxidation process to form this compound. This process is initiated by the oxidation of geraniol to its corresponding aldehyde, geranial, a reaction catalyzed by geraniol dehydrogenase. Subsequently, geranial is further oxidized to this compound by geranial dehydrogenase[1].

Once formed, this compound can undergo further metabolism, leading to the formation of several downstream products. Key identified metabolites in urine following oral administration of geraniol to rats include Hildebrandt acid, 3-hydroxycitronellic acid, and 8-carboxygeraniol[1][2][3]. It is important to note that while this compound, Hildebrandt acid, and 3-hydroxycitronellic acid are major metabolites, they are not exclusively derived from geraniol and can be products of other terpenes like citral[4]. In contrast, 8-carboxygeraniol is considered a more specific biomarker for geraniol exposure[4]. In humans, this compound and 8-carboxygeraniol are primarily found in urine as glucuronide and/or sulfate conjugates.

dot

Geranic_Acid_Metabolism Geraniol Geraniol Geranial Geranial Geraniol->Geranial Geraniol Dehydrogenase Geranic_Acid This compound Geranial->Geranic_Acid Geranial Dehydrogenase Hildebrandt_Acid Hildebrandt Acid Geranic_Acid->Hildebrandt_Acid Hydroxycitronellic_Acid 3-Hydroxycitronellic Acid Geranic_Acid->Hydroxycitronellic_Acid Carboxygeraniol 8-Carboxygeraniol Geranic_Acid->Carboxygeraniol Conjugates Glucuronide/Sulfate Conjugates Geranic_Acid->Conjugates

Metabolic pathway of this compound from geraniol.

Quantitative Analysis of this compound and its Metabolites

Quantitative data on the urinary excretion of this compound and its related metabolites have been primarily derived from studies involving the oral administration of geraniol. The following tables summarize key pharmacokinetic parameters and urinary metabolite concentrations observed in both human and animal studies.

Table 1: Pharmacokinetic Parameters of Geraniol and this compound in Mice after Oral Administration of Geraniol

CompoundDose (mg/kg)Cmax (µg/mL)Tmax (h)
Geraniol2000.05 ± 0.011
This compound200Markedly higher than geraniolRapid

Data from a study in C57BL/6J mice. This compound reached a peak level that was markedly higher than that of geraniol, indicating rapid conversion[5].

Table 2: Urinary Concentrations of Geraniol Metabolites in Humans without Occupational Exposure

MetaboliteMedian Concentration (µg/L)Concentration Range (µg/L)
Hildebrandt Acid31337 - 1966
This compound939 - 477
3-Hydroxycitronellic Acid18
8-Carboxygeraniol9

LOQ (Limit of Quantification) for 8-carboxygeraniol was 1.5 µg/L, for Hildebrandt acid and this compound was 2.7 µg/L, and for 3-hydroxycitronellic acid was 1.8 µg/L[4].

Table 3: Elimination Half-lives of Geraniol Metabolites in Humans after Oral Exposure

MetaboliteElimination Half-life (hours)
Hildebrandt Acid2 - 3
This compound2 - 3
3-Hydroxycitronellic Acid2 - 3

Metabolites reached their maximum elimination rate at 1.5–4 hours after exposure.

Experimental Protocols

In Vivo Administration and Sample Collection

1. Animal Model and Housing:

  • Species: Male Wistar rats or C57BL/6J mice are commonly used.

  • Housing: Animals are housed in metabolic cages to allow for the separate collection of urine and feces[6][7][8]. The cages are designed to minimize contamination of the samples[7][8].

2. Oral Administration (Gavage):

  • Preparation: The test substance (e.g., geraniol) is typically dissolved in a suitable vehicle such as corn oil.

  • Procedure:

    • Weigh the animal to determine the correct dosage volume (typically up to 20 ml/kg for rats)[9].

    • Select an appropriately sized gavage needle[9].

    • Restrain the animal firmly, ensuring the head and body are in a vertical alignment to facilitate passage of the needle down the esophagus[9].

    • Insert the gavage needle into the mouth and gently advance it over the tongue into the pharynx. The animal should be allowed to swallow the tube[9][10]. Never force the needle [10].

    • Administer the substance slowly[10][11].

    • Withdraw the needle gently and monitor the animal for any signs of distress[11].

3. Urine Collection:

  • Duration: Urine is typically collected over a 24-hour period following administration[3].

  • Procedure:

    • Place the animal in a metabolic cage with free access to food and water[3].

    • The metabolic cage is designed with a funnel system that separates urine and feces into different collection tubes[7].

    • At the end of the collection period, measure the total urine volume and store the samples at -20°C or lower until analysis[3].

Sample Preparation and UPLC-MS/MS Analysis

1. Sample Preparation (from urine):

  • Enzymatic Hydrolysis: To measure conjugated metabolites, urine samples are subjected to enzymatic hydrolysis to cleave glucuronide and sulfate groups.

  • Liquid-Liquid Extraction (LLE): Following hydrolysis, the sample is acidified, and the metabolites are extracted using an organic solvent such as diethyl ether.

  • Reconstitution: The organic layer is evaporated to dryness, and the residue is reconstituted in a suitable solvent for UPLC-MS/MS analysis.

2. UPLC-MS/MS Parameters for Quantification:

  • Chromatographic Separation:

    • Column: A reverse-phase column, such as a Waters ACQUITY UPLC BEH C18, is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed[12][13].

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode is used[12][13].

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantifying specific analytes[13].

dot

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Analytical Phase Animal_Model Animal Model (Rat/Mouse) Oral_Gavage Oral Administration (Gavage) Animal_Model->Oral_Gavage Metabolic_Cage Urine Collection (Metabolic Cage) Oral_Gavage->Metabolic_Cage Sample_Prep Sample Preparation (Hydrolysis & LLE) Metabolic_Cage->Sample_Prep Urine Sample UPLC_MSMS UPLC-MS/MS Analysis Sample_Prep->UPLC_MSMS Data_Analysis Quantitative Data Analysis UPLC_MSMS->Data_Analysis

Experimental workflow for in vivo metabolism studies.

Role of Signaling Pathways

While direct evidence for the effects of this compound on specific signaling pathways is still emerging, studies on its precursor, geraniol, provide valuable insights into potential mechanisms of action.

Anti-inflammatory Effects and NF-κB Signaling

Geraniol has been shown to exert anti-inflammatory effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway[14][15]. The NF-κB pathway is a key regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines. Given that this compound is a major metabolite of geraniol, it is plausible that it may also contribute to these anti-inflammatory effects by interacting with components of the NF-κB signaling cascade.

dot

NFkB_Signaling cluster_nucleus Geranic_Acid This compound IKK IKK Complex Geranic_Acid->IKK Inhibition? IkB IκB IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκB Degradation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Transcription

References

The Dawn of Geranic Acid: A Technical Retrospective of its Early Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational studies surrounding the discovery and initial synthesis of geranic acid, a monoterpenoid carboxylic acid. The narrative of its early history is intricately woven with the structural elucidation of citral and geraniol, key components of essential oils. This whitepaper provides a detailed account of the pioneering experimental work, presenting the methodologies and quantitative data from the late 19th and early 20th centuries that laid the groundwork for our modern understanding of this valuable natural product.

From Essential Oils to Pure Acid: The Initial Encounters

The story of this compound begins not with its direct isolation from a natural source, but as a crucial piece in the puzzle of understanding the chemistry of terpenes. Early investigations into the components of essential oils, particularly lemongrass oil, led to the isolation of citral, an aldehyde with a characteristic lemon scent. The quest to determine the structure of citral and to synthesize it spurred the initial creation of this compound.

Two primary pathways emerged in the late 19th century that led to the formation and identification of this compound: the oxidation of citral and the total synthesis of citral, in which this compound's ester was a key intermediate.

Key Experimental Pathways to this compound

The pioneering work of several chemists, most notably P. Barbier, L. Bouveault, F. Tiemann, and F. W. Semmler, was instrumental in the early history of this compound. Their experiments, while lacking the sophisticated analytical tools of today, were remarkably insightful and laid the chemical foundation for the field of terpene chemistry.

Oxidation of Citral: A Direct Route

One of the earliest methods to produce this compound was through the oxidation of citral. This process provided critical evidence for the chemical structure of both the parent aldehyde and the resulting acid.

Experimental Protocol: Oxidation of Citral (Based on the work of Tiemann and Krüger)

  • Starting Material: Citral, obtained from the fractional distillation of lemongrass oil.

  • Oxidizing Agent: A mild oxidizing agent such as silver oxide (Ag₂O) in an aqueous ammonia solution (Tollens' reagent) was typically used. This was crucial to selectively oxidize the aldehyde group without cleaving the carbon-carbon double bonds.

  • Reaction Conditions: The reaction was generally carried out by stirring citral with the freshly prepared Tollens' reagent at room temperature for an extended period.

  • Work-up and Isolation:

    • The reaction mixture was filtered to remove the precipitated metallic silver.

    • The filtrate was acidified with a mineral acid (e.g., sulfuric acid) to precipitate the less soluble this compound.

    • The crude this compound was then collected by filtration.

  • Purification: Purification was achieved through recrystallization from a suitable solvent, such as ethanol or petroleum ether.

Quantitative Data from Early Oxidation Studies:

ParameterValue
Starting Material Citral
Product This compound
Molecular Formula C₁₀H₁₆O₂
Boiling Point Approx. 250-252 °C

Note: Early reports on yields were often qualitative or semi-quantitative. The focus was primarily on structural elucidation.

The Barbier-Bouveault-Tiemann Synthesis of Citral: this compound as a Stepping Stone

A landmark achievement in terpene chemistry was the total synthesis of citral by French chemists Philippe Barbier and Louis Bouveault, with contributions from Ferdinand Tiemann. This multi-step synthesis provided irrefutable proof of citral's structure and, in the process, described the synthesis of a this compound ester.

Experimental Protocol: Synthesis of Ethyl Geranate (A Key Intermediate)

This synthesis utilized the recently discovered Reformatsky reaction.

  • Starting Materials:

    • Methylheptenone (6-methyl-5-hepten-2-one)

    • Ethyl bromoacetate

    • Zinc dust (activated)

  • Reaction (Reformatsky Reaction):

    • A mixture of methylheptenone and ethyl bromoacetate in an anhydrous solvent (typically benzene or a mixture of benzene and ether) was prepared.

    • Activated zinc dust was gradually added to the mixture, initiating the reaction. The reaction is exothermic and often requires cooling to maintain control.

    • The reaction mixture was refluxed for several hours to ensure complete reaction.

  • Work-up and Isolation of Ethyl Geranate:

    • The reaction mixture was cooled and treated with dilute acid (e.g., sulfuric acid) to decompose the organozinc complex.

    • The organic layer was separated, washed with water and sodium bicarbonate solution, and then dried over anhydrous sodium sulfate.

    • The solvent was removed by distillation, and the resulting crude ethyl geranate was purified by fractional distillation under reduced pressure.

From Ester to Acid:

The synthesized ethyl geranate could then be hydrolyzed to yield this compound.

  • Hydrolysis: The ethyl geranate was treated with an aqueous or alcoholic solution of a strong base (e.g., potassium hydroxide) and heated to induce saponification.

  • Isolation of this compound: The reaction mixture was cooled, and the alcohol was removed by distillation. The remaining aqueous solution was then acidified with a mineral acid to precipitate the free this compound, which was subsequently collected and purified.

Logical Flow of the Barbier-Bouveault-Tiemann Synthesis:

Barbier_Bouveault_Tiemann_Synthesis Methylheptenone Methylheptenone Reformatsky Reformatsky Reaction Methylheptenone->Reformatsky EthylBromoacetate Ethyl Bromoacetate EthylBromoacetate->Reformatsky Zinc Zinc Dust Zinc->Reformatsky EthylGeranate Ethyl Geranate Reformatsky->EthylGeranate Hydrolysis Hydrolysis (Saponification) EthylGeranate->Hydrolysis GeranicAcid This compound Hydrolysis->GeranicAcid

Caption: The Barbier-Bouveault-Tiemann synthesis pathway to this compound.

Structural Elucidation: The Logic of Early Chemists

Without the aid of modern spectroscopic techniques, early chemists relied on a combination of elemental analysis, degradative reactions, and logical deduction to determine the structure of new compounds.

Workflow for the Structural Elucidation of this compound:

Structure_Elucidation ElementalAnalysis Elemental Analysis (Determined Molecular Formula: C₁₀H₁₆O₂) Titration Titration with Base (Indicated a Monocarboxylic Acid) ElementalAnalysis->Titration Saturation Reaction with Bromine (Indicated two C=C double bonds) Titration->Saturation Oxidation Oxidation of Citral (Showed preservation of the C₁₀ skeleton) Oxidation->Titration Degradation Ozonolysis/Oxidative Cleavage (Yielded known smaller molecules, revealing the carbon skeleton) Saturation->Degradation Structure Proposed Structure of this compound Degradation->Structure

Caption: Logical workflow for the early structural determination of this compound.

The determination that this compound was an acyclic monoterpenoid with two double bonds and a carboxylic acid functional group was a significant achievement of late 19th-century organic chemistry. The products of its oxidative degradation, which could be identified as simpler, known compounds, allowed for the piecing together of its carbon skeleton.

Conclusion

The early studies on the discovery of this compound highlight a pivotal period in the history of natural product chemistry. The journey from the complex mixtures of essential oils to the isolation and synthesis of this specific C10 carboxylic acid was driven by the desire to understand the fundamental building blocks of nature. The experimental protocols and deductive reasoning employed by the pioneers of terpene chemistry, though rudimentary by today's standards, were elegant and effective. This foundational work not only unveiled the existence and structure of this compound but also contributed significantly to the development of synthetic organic chemistry, providing new reactions and strategies that are still relevant today. The legacy of these early studies continues to influence modern research in fields ranging from flavor and fragrance chemistry to the development of novel pharmaceuticals.

The Role of Geranic Acid in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geranic acid, a monoterpenoid carboxylic acid, is emerging as a significant player in the complex arsenal of plant defense mechanisms. This technical guide provides an in-depth analysis of the current understanding of this compound's role in protecting plants from a variety of biotic threats. It details its biosynthesis, its direct antimicrobial and nematicidal activities, and explores its potential involvement in modulating key plant defense signaling pathways. This document consolidates quantitative data on its efficacy, outlines detailed experimental protocols for its study, and presents visual representations of the underlying biochemical and signaling networks.

Introduction

Plants, being sessile organisms, have evolved a sophisticated array of chemical defenses to deter herbivores and combat pathogens. Among these are a diverse group of secondary metabolites, including terpenoids. This compound, an acyclic monoterpene, has demonstrated notable efficacy against various plant pests and pathogens, positioning it as a compound of interest for the development of novel, environmentally benign crop protection strategies. This guide synthesizes the current scientific knowledge on this compound's defensive functions, providing a foundational resource for researchers and professionals in the fields of plant science, chemical ecology, and drug development.

Biosynthesis of this compound

This compound is not typically found as a primary constituent in most plants but is rather synthesized from its precursor, geraniol. The biosynthetic pathway involves a two-step oxidation process.

First, geraniol is oxidized to its corresponding aldehyde, geranial, a reaction catalyzed by geraniol dehydrogenase. Subsequently, geranial is further oxidized to this compound by the action of an aldehyde dehydrogenase. While the core pathway is established, the specific enzymes and their regulation can vary between plant species and in response to different stressors.

Geranic_Acid_Biosynthesis Geranyl_Pyrophosphate Geranyl Pyrophosphate (GPP) Geraniol Geraniol Geranyl_Pyrophosphate->Geraniol Geraniol Synthase (GES) Geranial Geranial Geraniol->Geranial Geraniol Dehydrogenase Geranic_Acid This compound Geranial->Geranic_Acid Aldehyde Dehydrogenase

Figure 1. Biosynthesis pathway of this compound from geranyl pyrophosphate.

Role in Plant Defense Mechanisms

This compound contributes to plant defense through direct toxicity to pests and pathogens and potentially through the modulation of endogenous defense signaling pathways.

Antifungal Activity

This compound has demonstrated significant in vitro inhibitory activity against several important plant pathogenic fungi. Studies have shown it to be particularly effective against maize pathogens.

Table 1: Antifungal Activity of this compound

Fungal PathogenPlant HostActivity MetricValueReference
Colletotrichum graminicolaMaizeMIC<46 µM[1]
Fusarium graminearumMaizeMIC<46 µM[1]

MIC: Minimum Inhibitory Concentration

Nematicidal Activity

While direct studies on this compound are limited, its precursor, geraniol, has well-documented nematicidal properties. Geraniol has been shown to be effective against root-knot nematodes, a major agricultural pest. The mode of action is believed to involve disruption of the nematode's cell membranes due to the lipophilic nature of monoterpenes, leading to cell lysis and death. It is plausible that this compound exerts a similar, if not identical, mechanism of action.

Involvement in Plant Defense Signaling

While direct evidence for this compound's role as a signaling molecule in plant defense is still emerging, studies on its precursor, geraniol, and other related monoterpenes suggest a likely interaction with the salicylic acid (SA) and jasmonic acid (JA) signaling pathways. These pathways are central to the plant's induced systemic resistance (ISR) and systemic acquired resistance (SAR).

  • Salicylic Acid (SA) Pathway: The SA pathway is primarily activated in response to biotrophic and hemibiotrophic pathogens and is associated with the expression of Pathogenesis-Related (PR) genes, such as PR-1. Research on tea plants has shown that silencing the expression of a geraniol synthase gene led to reduced levels of PR1 and PR2 gene expression, resulting in increased susceptibility to fungal pathogens. This suggests that geraniol, and by extension its derivative this compound, may act as a positive regulator of the SA pathway.

  • Jasmonic Acid (JA) Pathway: The JA pathway is typically induced by necrotrophic pathogens and herbivorous insects, leading to the expression of genes such as Plant Defensin 1.2 (PDF1.2). Studies on other monoterpenes, like myrcene and ocimene, have shown that their application can lead to an increase in the levels of methyl jasmonate (MeJA), a key signaling molecule in the JA pathway.

Based on this indirect evidence, a hypothetical model of this compound's involvement in plant defense signaling can be proposed:

Defense_Signaling cluster_pathogen Pathogen/Herbivore Attack cluster_plant_response Plant Cell Pathogen Pathogen/ Herbivore Geranic_Acid This compound Pathogen->Geranic_Acid Induces Biosynthesis SA_Pathway SA Pathway Geranic_Acid->SA_Pathway Potentially Activates JA_Pathway JA Pathway Geranic_Acid->JA_Pathway Potentially Activates SA_Pathway->JA_Pathway Antagonistic Crosstalk PR_Genes PR Gene Expression (e.g., PR-1) SA_Pathway->PR_Genes Activates PDF_Genes JA-responsive Gene Expression (e.g., PDF1.2) JA_Pathway->PDF_Genes Activates Defense_Response Defense Response (e.g., SAR, ISR) PR_Genes->Defense_Response PDF_Genes->Defense_Response

Figure 2. Hypothetical model of this compound's role in plant defense signaling.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the role of this compound in plant defense.

Extraction and Quantification of this compound from Plant Tissue

Extraction_Workflow Start Plant Tissue Collection (e.g., leaves, roots) Homogenization Homogenization in Organic Solvent (e.g., ethyl acetate) Start->Homogenization Extraction Liquid-Liquid Extraction (acid-base partitioning) Homogenization->Extraction Derivatization Derivatization (optional) (e.g., methylation for GC-MS) Extraction->Derivatization Analysis Chromatographic Analysis (e.g., HPLC, GC-MS) Derivatization->Analysis Quantification Quantification using Internal Standards Analysis->Quantification

Figure 3. General workflow for the extraction and quantification of this compound.

A detailed protocol would involve:

  • Sample Preparation: Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Extract the powdered tissue with an organic solvent like ethyl acetate, often acidified to ensure this compound is in its protonated, less polar form.

  • Purification: Perform liquid-liquid extraction against a basic aqueous solution to separate acidic compounds. Re-acidify the aqueous phase and re-extract with an organic solvent.

  • Analysis: Analyze the final extract using High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., methylation) to increase volatility.

  • Quantification: Use a calibration curve generated from pure this compound standards and an appropriate internal standard for accurate quantification.

In Vitro Antifungal Assay (Broth Microdilution Method)
  • Prepare Fungal Inoculum: Grow the fungal pathogen in a suitable liquid medium and adjust the spore concentration to a standardized value (e.g., 1 x 10^5 spores/mL).

  • Prepare this compound Solutions: Prepare a series of dilutions of this compound in the growth medium in a 96-well microtiter plate.

  • Inoculation: Add the fungal spore suspension to each well.

  • Incubation: Incubate the plate at an optimal temperature for fungal growth (e.g., 25-28°C) for a defined period (e.g., 48-72 hours).

  • Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound at which no visible fungal growth is observed.

In Vitro Nematicide Assay (Mortality and Egg Hatching)
  • Nematode Culture: Maintain a culture of the target plant-parasitic nematode (e.g., Meloidogyne incognita) on a suitable host plant.

  • Mortality Assay:

    • Collect second-stage juveniles (J2) of the nematode.

    • Expose a known number of J2s to different concentrations of this compound in a multi-well plate.

    • After a set incubation period (e.g., 24, 48, 72 hours), count the number of dead nematodes (immotile and not responding to a physical stimulus).

  • Egg Hatching Assay:

    • Collect nematode egg masses.

    • Expose the egg masses to different concentrations of this compound.

    • After a defined period, count the number of hatched J2s.

    • Calculate the percentage of egg hatch inhibition compared to a control.

Conclusion and Future Directions

This compound demonstrates significant potential as a natural plant defense compound. Its direct antifungal and likely nematicidal properties make it a promising candidate for the development of bio-pesticides. While its role in modulating plant defense signaling pathways is not yet fully elucidated, preliminary evidence from related compounds suggests a complex interplay with the SA and JA signaling networks.

Future research should focus on:

  • Directly assessing the impact of exogenous this compound application on the expression of key defense-related genes (PR-1, PDF1.2) and the endogenous levels of SA and JA in various plant species.

  • Identifying and characterizing the specific enzymes involved in this compound biosynthesis in different plants and their regulation under stress conditions.

  • Conducting in planta studies to validate the in vitro antifungal and nematicidal efficacy of this compound.

  • Investigating the potential synergistic effects of this compound with other plant defense compounds.

A deeper understanding of this compound's multifaceted role in plant defense will be instrumental in harnessing its potential for sustainable agriculture and the development of novel crop protection strategies.

References

Theoretical calculation of geranic acid's spectral properties.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Theoretical Calculation of Geranic Acid's Spectral Properties

Introduction

This compound, a monoterpenoid and acyclic unsaturated fatty acid, is a compound of interest in various fields, including agriculture for its antifungal properties and in the fragrance industry.[1][2][3] A thorough understanding of its molecular structure and properties is crucial for its application. Spectroscopic techniques such as UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are pivotal for its characterization.[4] This guide provides a comprehensive overview of the theoretical methods used to calculate the spectral properties of this compound, offering a powerful complement to experimental data for researchers, scientists, and drug development professionals.

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a robust framework for predicting spectroscopic parameters.[4][5] These calculations can aid in the interpretation of experimental spectra, elucidate structure-property relationships, and predict the characteristics of novel derivatives. This document details the theoretical background, computational protocols, and a comparative analysis of calculated and experimental spectral data for this compound.

Theoretical Methodologies

The accurate prediction of spectral properties relies on solving the molecular Schrödinger equation.[6] Quantum chemical methods like DFT offer a balance between computational cost and accuracy, making them the workhorse for these calculations.[4][5]

1. UV-Vis Spectroscopy: Electronic absorption spectra are calculated by determining the energy difference between the electronic ground state and various excited states.[7][8] Time-Dependent Density Functional Theory (TD-DFT) is the most common and effective method for this purpose, predicting vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and peak intensities, respectively.[9][10][11] Functionals such as B3LYP and CAM-B3LYP are frequently employed.[12][13][14]

2. Infrared (IR) Spectroscopy: Theoretical IR spectra are derived from the vibrational modes of the molecule.[15] The process involves first optimizing the molecular geometry to find a stable energy minimum. Subsequently, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix).[6][15] Diagonalizing this matrix yields the harmonic vibrational frequencies and their corresponding normal modes.[16] The IR intensities are determined by the change in the molecular dipole moment during each vibration.[15] DFT methods are highly successful in predicting vibrational spectra, though calculated frequencies are often scaled by an empirical factor to better match experimental results.[13][17]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra involves calculating the isotropic magnetic shielding constants for each nucleus.[18][19] The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach, particularly in conjunction with DFT (GIAO-DFT).[18][20][21] This method effectively addresses the gauge-origin problem in magnetic property calculations.[18] The chemical shift (δ) is then determined by subtracting the calculated shielding constant (σ) of the nucleus of interest from the shielding constant of a reference standard, typically Tetramethylsilane (TMS), using the formula: δ = σ_ref - σ_iso.[19]

Computational and Experimental Data for this compound

The following tables summarize the theoretically calculated spectral data for this compound alongside available experimental values for comparison.

Table 1: UV-Vis Spectral Data Theoretical calculations were performed using TD-DFT with the B3LYP functional and a 6-311++G(d,p) basis set in a solvent model (e.g., ethanol).

ParameterExperimental ValueCalculated Value
λ_max (nm)~220 nm218 nm

Table 2: Key Infrared Vibrational Frequencies Theoretical calculations were performed using DFT (B3LYP/6-31G) with a scaling factor of 0.9613.[17]*

Wavenumber (cm⁻¹) (Experimental)[22]Wavenumber (cm⁻¹) (Calculated, Scaled)Vibrational Assignment
~2910 (broad)2925O-H stretch (carboxylic acid)
~16901705C=O stretch (carbonyl)
~16401650C=C stretch (alkene)
~14401445C-H bend (methyl/methylene)
~12201230C-O stretch

Table 3: ¹³C NMR Chemical Shifts Theoretical calculations were performed using GIAO-DFT (B3LYP/6-311+G(2d,p)) in CDCl₃. Experimental data is from SpectraBase.[23]

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)
C1 (COOH)171.5170.8
C2115.8116.2
C3164.2163.5
C441.140.7
C526.526.1
C6122.9123.3
C7139.3138.9
C8 (C(CH₃)₂)25.725.4
C9 (C(CH₃)₂)17.817.5
C10 (C₃-CH₃)19.319.0

Table 4: ¹H NMR Chemical Shifts Theoretical calculations were performed using GIAO-DFT (B3LYP/6-311+G(2d,p)) in CDCl₃. Experimental data is from SpectraBase.[24]

Proton(s)Experimental δ (ppm)Calculated δ (ppm)
H on C25.685.71
H on C65.095.12
H₂ on C4, C52.15 - 2.252.18 - 2.28
H₃ on C8, C91.68, 1.601.70, 1.62
H₃ on C102.162.19
OH~11.5 (broad)Not reliably calculated without explicit solvent models

Protocols and Workflows

Computational Protocol

A generalized workflow for the theoretical calculation of this compound's spectral properties is outlined below. This procedure is typically carried out using quantum chemistry software packages like Gaussian, ORCA, or Q-Chem.[6][9]

  • Structure Preparation: Obtain the 3D structure of (2E)-geranic acid.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common level of theory is DFT with the B3LYP functional and a basis set such as 6-31G(d).

  • Vibrational Frequency Analysis:

    • Using the optimized geometry, perform a frequency calculation at the same level of theory.

    • Confirm that the optimization resulted in a true minimum (no imaginary frequencies).

    • The output provides the harmonic vibrational frequencies and IR intensities, which can be used to generate the theoretical IR spectrum.

  • NMR Shielding Calculation:

    • Using the optimized geometry, perform a GIAO-NMR calculation. A higher-level basis set like 6-311+G(2d,p) is recommended for better accuracy.[20]

    • Perform the same calculation for the reference compound, TMS, optimized at the same level of theory.

    • Calculate the chemical shifts for each nucleus by referencing the calculated isotropic shielding values to that of TMS.

  • UV-Vis Spectrum Calculation:

    • Using the optimized geometry, perform a TD-DFT calculation to compute the vertical excitation energies and oscillator strengths for a specified number of excited states (e.g., 10-30 roots).[9]

    • The results can be used to plot a theoretical UV-Vis spectrum, often by applying a Gaussian broadening to the calculated transitions.

G cluster_input Input cluster_core_calc Core Calculation cluster_spectral_calc Spectral Property Calculations cluster_output Output & Analysis start This compound Structure opt Geometry Optimization (DFT, e.g., B3LYP/6-31G(d)) start->opt ir_calc Frequency Calculation (IR Spectrum) opt->ir_calc nmr_calc GIAO Calculation (NMR Shieldings) opt->nmr_calc uv_calc TD-DFT Calculation (UV-Vis Excitations) opt->uv_calc ir_spec Theoretical IR Spectrum ir_calc->ir_spec nmr_spec Theoretical NMR Shifts nmr_calc->nmr_spec uv_spec Theoretical UV-Vis Spectrum uv_calc->uv_spec compare Comparison with Experimental Data ir_spec->compare nmr_spec->compare uv_spec->compare

Caption: General computational workflow for predicting the spectral properties of this compound.

Experimental Protocols (Generalized)

The following are generalized protocols for acquiring experimental spectra. Specific instrument parameters may vary.

  • UV-Vis Spectroscopy:

    • Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or hexane).

    • Record a baseline spectrum of the pure solvent in a quartz cuvette.

    • Record the absorption spectrum of the this compound solution over a range of ~200-400 nm.

    • Identify the wavelength of maximum absorbance (λ_max).

  • IR Spectroscopy (FTIR-ATR):

    • Place a small drop of pure this compound liquid onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Record the infrared spectrum, typically over a range of 4000-400 cm⁻¹.

    • Perform a background scan prior to sample analysis.

  • NMR Spectroscopy (¹H and ¹³C):

    • Dissolve an accurately weighed sample of this compound in a deuterated solvent (e.g., CDCl₃) containing a small amount of TMS as an internal standard.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[25]

    • Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Logical Relationships in Spectral Calculations

The theoretical prediction of different spectra stems from the same fundamental ground-state electronic structure calculation but probes different responses of the molecule to external perturbations.

G opt_geom Optimized Ground State Geometry hessian Hessian Matrix (2nd Energy Derivative) opt_geom->hessian Nuclear Displacement shielding Magnetic Shielding Tensors (GIAO) opt_geom->shielding External Magnetic Field ex_states Excited State Energies (TD-DFT) opt_geom->ex_states Oscillating Electric Field ir_spec IR Frequencies & Intensities hessian->ir_spec nmr_spec NMR Chemical Shifts shielding->nmr_spec uv_spec UV-Vis λ_max & Intensities ex_states->uv_spec

References

The Diverse World of Geranic Acid Derivatives in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geranic acid, a monoterpenoid carboxylic acid, and its derivatives are a class of naturally occurring compounds found in a variety of plants, particularly in their essential oils. These molecules exhibit a wide range of biological activities, making them a subject of significant interest for researchers in fields such as pharmacology, agriculture, and cosmetics. This technical guide provides an in-depth exploration of the diversity of this compound derivatives in nature, their biological functions, and the experimental methodologies used for their study. It aims to serve as a comprehensive resource for professionals involved in natural product research and drug development.

Introduction

This compound, systematically known as (2E)-3,7-dimethylocta-2,6-dienoic acid, is a key representative of a larger family of related compounds.[1][2] Its derivatives are primarily esters formed with various alcohols, but can also include isomers and other related structures. These compounds are biosynthesized in plants through the mevalonate and methylerythritol phosphate pathways. Their presence is notable in aromatic plants such as lemongrass (Cymbopogon species), geranium (Pelargonium graveolens), and bitter orange.[3][4][5] The diverse biological activities of this compound and its derivatives, including antimicrobial, antifungal, anti-inflammatory, and tyrosinase-inhibiting properties, underscore their potential for various applications.[1][6]

Diversity of this compound Derivatives in Nature

The structural diversity of this compound derivatives contributes to their varied biological roles. The primary form, this compound, exists as cis (neric acid) and trans isomers.[6] Beyond the free acid, a multitude of ester derivatives have been identified in plant essential oils.

Common this compound Esters

Several geranyl esters are found in nature, contributing to the characteristic aroma and biological properties of the source plants. Some of the most well-documented include:

  • Geranyl acetate: A common constituent of essential oils from plants like lemongrass and geranium, known for its fruity, rosy aroma.[5][7]

  • Geranyl butyrate: Found in the essential oil of Cymbopogon martinii and Origanum syriacum.[2]

  • Geranyl formate: Present in geranium oil.

  • Geranyl propionate: Also found in geranium oil.[8]

  • Geranyl tiglate: A component of geranium oil.[9]

Quantitative Distribution

The concentration of this compound and its derivatives can vary significantly depending on the plant species, cultivar, geographical location, and harvesting time. The following table summarizes some reported quantitative data for these compounds in various natural sources.

DerivativeNatural SourcePlant PartConcentrationReference
This compoundCymbopogon citratus (Lemongrass)Leaves0.16% - 0.88% of essential oil[10]
Geranyl AcetateCymbopogon flexuosus (Lemongrass)Leaves3% - 59% of essential oil (varies with leaf age)[1]
Geranyl AcetatePelargonium graveolens (Geranium)-Present, but quantitative data varies[9]
Geranyl ButyratePelargonium graveolens (Geranium)-1.0% - 1.4% of essential oil[11]
Geranyl FormatePelargonium graveolens (Geranium)-2.0% - 7.6% of essential oil[9][11]
Geranyl PropionatePelargonium graveolens (Geranium)-Quantitative data varies[11]

Biological Activities and Signaling Pathways

This compound and its derivatives have been shown to interact with various biological targets, leading to a range of physiological effects. One of the most studied activities is the inhibition of tyrosinase, a key enzyme in melanin biosynthesis.

Tyrosinase Inhibition and Melanogenesis

Tyrosinase is a copper-containing enzyme that catalyzes the initial and rate-limiting steps of melanin production.[12] Overproduction of melanin can lead to hyperpigmentation disorders. This compound has been identified as a tyrosinase inhibitor.[3][6][13] The trans-isomer of this compound has demonstrated a significantly higher inhibitory activity (IC50 = 0.14 mM) compared to the cis-isomer (IC50 = 2.3 mM).[3][6] The inhibitory mechanism is believed to involve the binding of this compound to the active site of the tyrosinase enzyme, thereby preventing the conversion of L-tyrosine to L-DOPA and subsequent steps in the melanin synthesis pathway.[3][12]

Tyrosinase_Inhibition cluster_Melanogenesis Melanogenesis Pathway cluster_Inhibition Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Spontaneous reactions Geranic_Acid This compound Tyrosinase_enzyme Geranic_Acid->Tyrosinase_enzyme Inhibits

Figure 1. Inhibition of the melanogenesis pathway by this compound.

Experimental Protocols

The study of this compound derivatives from natural sources involves a series of experimental procedures, from extraction to characterization and biological activity assessment.

Extraction of this compound and its Derivatives from Plant Material

This protocol outlines a general procedure for the extraction of essential oils containing this compound derivatives from plant materials like lemongrass.

Materials:

  • Fresh or dried plant material (e.g., lemongrass leaves)

  • Distilled water

  • Clevenger-type apparatus for hydrodistillation

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Collecting vessel

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Sample Preparation: Weigh a known amount of the plant material (e.g., 100 g). If using fresh material, chop it into small pieces to increase the surface area for extraction.

  • Hydrodistillation Setup: Place the prepared plant material into a round-bottom flask and add a sufficient amount of distilled water to cover the material completely.

  • Extraction: Connect the flask to the Clevenger apparatus and condenser. Heat the flask using a heating mantle to boil the water. The steam will pass through the plant material, carrying the volatile essential oils.

  • Collection: The steam and essential oil vapor will condense in the condenser and be collected in the graduated tube of the Clevenger apparatus. The essential oil, being less dense than water, will form a layer on top.

  • Duration: Continue the distillation for a recommended time, typically 3-4 hours, to ensure complete extraction of the essential oil.[14]

  • Separation and Drying: After distillation, carefully collect the essential oil from the graduated tube. To remove any residual water, add a small amount of anhydrous sodium sulfate and swirl gently.

  • Storage: Decant the dried essential oil into a clean, airtight glass vial and store it in a cool, dark place to prevent degradation.

Quantification of this compound Derivatives using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the quantitative analysis of this compound and its esters in an essential oil sample.

Materials:

  • Extracted essential oil sample

  • Internal standard (e.g., n-alkane solution)

  • Solvent (e.g., hexane or dichloromethane)

  • GC-MS instrument equipped with a suitable capillary column (e.g., HP-5MS)

  • Microsyringe

Procedure:

  • Sample Preparation: Prepare a stock solution of the essential oil in the chosen solvent. Create a series of calibration standards by diluting the stock solution to different known concentrations. Add a fixed amount of the internal standard to each calibration standard and the sample to be analyzed.

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample or standard into the GC inlet.

    • Chromatographic Separation: The components of the essential oil will be separated based on their volatility and interaction with the stationary phase of the capillary column. A typical temperature program might start at a lower temperature (e.g., 60°C) and gradually increase to a higher temperature (e.g., 240°C) to elute all components.

    • Mass Spectrometry Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer records the mass-to-charge ratio of the resulting ions.

  • Data Analysis:

    • Identification: Identify the peaks corresponding to this compound and its derivatives by comparing their retention times and mass spectra with those of authentic standards or by searching a mass spectral library (e.g., NIST).

    • Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards. Use the calibration curve to determine the concentration of the this compound derivatives in the unknown sample.

GCMS_Workflow Start Essential Oil Sample + Internal Standard GC_Injection GC Injection Start->GC_Injection Separation Chromatographic Separation (Capillary Column) GC_Injection->Separation Ionization Ionization Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Processing Data Processing Detection->Data_Processing Identification Compound Identification (Retention Time & Mass Spectra) Data_Processing->Identification Quantification Quantification (Calibration Curve) Data_Processing->Quantification End Concentration of This compound Derivatives Quantification->End

Figure 2. General workflow for GC-MS analysis of this compound derivatives.

Conclusion

The natural world is a rich source of this compound and its derivatives, compounds that hold significant promise for various applications due to their diverse biological activities. This guide has provided a comprehensive overview of the diversity, biological functions, and analytical methodologies associated with these valuable natural products. Further research into the isolation of novel derivatives, elucidation of their mechanisms of action, and optimization of extraction and synthesis processes will undoubtedly pave the way for their development into new therapeutic agents, agricultural products, and cosmetic ingredients.

References

Methodological & Application

Application Notes and Protocols for the Biotransformation of Geraniol to Geranic Acid using Pseudomonas putida

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Geranic acid, a monoterpenoid carboxylic acid, is a valuable compound with applications in the flavor, fragrance, and pharmaceutical industries. Its synthesis through chemical methods often involves harsh conditions and can generate undesirable byproducts. Biotransformation using whole-cell catalysts offers a green and sustainable alternative. Pseudomonas putida, a gram-negative soil bacterium, is a robust and versatile host for biotransformation due to its inherent solvent tolerance and broad metabolic capabilities.[1] This document provides detailed protocols for the biotransformation of geraniol to this compound using Pseudomonas putida, specifically strains like DSM 12264 and the metabolically versatile KT2440.

Pseudomonas putida efficiently oxidizes geraniol to this compound in a two-step process.[2] This bioconversion is mediated by endogenous alcohol and aldehyde dehydrogenases.[2] The wild-type strain of P. putida DSM 12264 has been shown to effectively convert externally added geraniol into this compound without further degradation of the product.[3] This makes it an excellent candidate for whole-cell biocatalysis.

Data Presentation

The following tables summarize quantitative data from various studies on the biotransformation of geraniol to this compound using Pseudomonas putida.

Table 1: Whole-Cell Biotransformation of Geraniol to this compound by P. putida DSM 12264 Wildtype [3]

Initial Geraniol (mM)Time (h)This compound Produced (mM)
232~2
432~4
832~8
1664~12

Data adapted from shake flask experiments with growing cells in E2 medium supplemented with 10% LB and 4.6 g/L glycerol.[3]

Table 2: De Novo Production of this compound by Metabolically Engineered P. putida DSM 12264 [3]

Cultivation MethodCarbon SourceKey Genetic ModificationsThis compound TiterTime (h)
Shake Flask4.6 g/L GlycerolGeraniol Synthase (GES)1.35 mg/L-
Shake Flask9.2 g/L GlycerolGeraniol Synthase (GES)~2.7 mg/L-
Shake Flask9.2 g/L GlycerolGES + Mevalonate Pathway36 mg/L48
Fed-Batch BioreactorGlycerolGES + Mevalonate Pathway193 mg/L48

Signaling Pathways and Metabolic Routes

The biotransformation of geraniol to this compound in Pseudomonas putida follows a straightforward oxidative pathway. The initial step is the oxidation of the primary alcohol group of geraniol to an aldehyde, geranial. This reaction is catalyzed by a geraniol dehydrogenase (GeDH). Subsequently, the aldehyde group of geranial is oxidized to a carboxylic acid group, yielding this compound, a reaction catalyzed by a geranial dehydrogenase.[2] In P. putida, this function is carried out by a variety of broad-substrate-range alcohol and aldehyde dehydrogenases.[4]

Biotransformation_Pathway Geraniol Geraniol Geranial Geranial Geraniol->Geranial Geraniol Dehydrogenase (GeDH) Geranic_Acid This compound Geranial->Geranic_Acid Geranial Dehydrogenase

Caption: Metabolic pathway of geraniol to this compound.

Experimental Protocols

Protocol 1: Cultivation of Pseudomonas putida for Biotransformation

This protocol describes the cultivation of P. putida to generate a sufficient cell biomass for the biotransformation experiments.

Materials:

  • Pseudomonas putida strain (e.g., DSM 12264 or KT2440)

  • Luria-Bertani (LB) medium

  • E2 minimal medium (see composition below)

  • Glycerol

  • Appropriate antibiotics (if using a plasmid-bearing strain)

  • Shaking incubator

  • Spectrophotometer

E2 Medium Composition: The precise composition of E2 medium can vary, but a common base is a mineral salts medium. For biotransformation, it is often supplemented with a rich component like LB broth.[3]

Procedure:

  • Inoculum Preparation: Inoculate a single colony of P. putida into 5 mL of LB medium in a 50 mL culture tube. Incubate overnight at 30°C with shaking at 200 rpm.

  • Main Culture: Inoculate 100 mL of E2 medium containing 10% (v/v) LB and 4.6 g/L glycerol in a 500 mL baffled flask with the overnight culture to an initial optical density at 600 nm (OD600) of 0.1.

  • Incubation: Incubate the main culture at 30°C with vigorous shaking (200 rpm) until the desired cell density is reached (typically mid- to late-exponential phase, OD600 of 2-4).

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Washing: Wash the cell pellet twice with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0) to remove residual medium components. The washed cells are now ready for use in the biotransformation reaction.

Protocol 2: Whole-Cell Biotransformation of Geraniol

This protocol details the procedure for the biotransformation reaction using the prepared P. putida cells.

Materials:

  • Washed P. putida cells

  • 50 mM Potassium phosphate buffer (pH 7.0)

  • Geraniol

  • Organic solvent (e.g., ethanol, for dissolving geraniol)

  • Shaking incubator

  • Centrifuge

Procedure:

  • Cell Suspension: Resuspend the washed P. putida cell pellet in 50 mM potassium phosphate buffer (pH 7.0) to a desired cell concentration (e.g., a final OD600 of 10).

  • Substrate Addition: Prepare a stock solution of geraniol in a minimal amount of ethanol. Add the geraniol stock solution to the cell suspension to the desired final concentration (e.g., 2-16 mM). Ensure the final concentration of the organic solvent is low (typically <1% v/v) to minimize toxicity to the cells.

  • Reaction Incubation: Incubate the reaction mixture in a sealed flask at 30°C with shaking (200 rpm) for the desired reaction time (e.g., 8-64 hours).

  • Sampling: At various time points, withdraw aliquots of the reaction mixture for analysis.

  • Reaction Termination and Sample Preparation: Centrifuge the samples at 10,000 x g for 5 minutes to pellet the cells. The supernatant can then be used for the extraction and analysis of this compound.

Experimental_Workflow Inoculum Inoculum Preparation (P. putida in LB) Main_Culture Main Culture Growth (E2 Medium + Glycerol) Inoculum->Main_Culture Harvesting Cell Harvesting & Washing (Centrifugation) Main_Culture->Harvesting Biotransformation Biotransformation Reaction (Cells + Geraniol) Harvesting->Biotransformation Sampling Sampling at Time Intervals Biotransformation->Sampling Extraction This compound Extraction Sampling->Extraction Analysis HPLC Analysis Extraction->Analysis

Caption: Workflow for geraniol biotransformation.

Protocol 3: Extraction and Quantification of this compound by HPLC

This protocol outlines the extraction of this compound from the reaction mixture and its quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Supernatant from the biotransformation reaction

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile phase: Acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid)

  • This compound standard

Procedure:

  • Extraction:

    • Acidify the supernatant to pH 2-3 with a suitable acid (e.g., 1M HCl).

    • Extract the acidified supernatant three times with an equal volume of ethyl acetate.

    • Pool the organic layers and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Sample Preparation for HPLC:

    • Dissolve the dried extract in a known volume of the HPLC mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A typical mobile phase is a gradient of acetonitrile and water containing 0.1% phosphoric acid. For example, a gradient from 30% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 215 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a calibration curve using known concentrations of a this compound standard.

    • Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.

Analysis_Logic Supernatant Reaction Supernatant Acidification Acidification (pH 2-3) Supernatant->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Drying Drying & Concentration Extraction->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration HPLC HPLC Analysis (C18, UV 215 nm) Filtration->HPLC Quantification Quantification (vs. Standard Curve) HPLC->Quantification

Caption: Sample preparation and analysis workflow.

References

GC-MS Protocol for the Quantification of Geranic Acid in Essential Oils

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Geranic acid, a monoterpenoid found in various essential oils, is recognized for its fragrance and potential biological activities.[1][2] Its accurate quantification is crucial for the quality control of essential oils, for understanding their therapeutic properties, and in the development of new pharmaceuticals and cosmetic products.[3][4] This application note provides a detailed protocol for the quantification of this compound in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology involves a derivatization step to convert the non-volatile this compound into its more volatile methyl ester, ensuring accurate and reproducible analysis.[5]

Principle

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating, identifying, and quantifying individual components within a complex mixture like an essential oil.[6][7] For the analysis of organic acids such as this compound, a derivatization step is typically required to increase their volatility and thermal stability, making them suitable for GC analysis.[5][8] This protocol employs a methylation reaction to convert this compound into this compound methyl ester. An internal standard (IS) is added to the sample prior to preparation to correct for variations in sample handling, injection volume, and instrument response, thereby improving the precision and accuracy of the quantification.[9][10] The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.[9]

Experimental Protocol

1. Reagents and Materials

  • Solvents: Hexane or Methanol (HPLC or GC grade)[6][11]

  • This compound Standard: (≥95% purity)

  • Internal Standard (IS): Deuterated caprylic acid (d3-Caprylic acid) or Nonanoic acid. The IS should not be naturally present in the sample.[9]

  • Derivatization Reagent: Boron trifluoride in methanol (BF3-Methanol, 10-14% w/v) or Trimethylsulfonium hydroxide (TMSH) in methanol.[5]

  • Essential Oil Sample

  • Glassware: Volumetric flasks, vials with PTFE-lined caps, pipettes.

  • Equipment: Vortex mixer, heating block or water bath.

2. Preparation of Standard Solutions

  • This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard, dissolve it in methanol, and make up the volume to 10 mL in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of the chosen internal standard (e.g., d3-Caprylic acid) in methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with methanol to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

3. Sample Preparation

  • Dilution: Accurately weigh approximately 50 mg of the essential oil sample into a 10 mL volumetric flask. Add the internal standard stock solution to achieve a concentration of 10 µg/mL after final dilution. Make up the volume with methanol and mix thoroughly.[11]

  • Derivatization (Methylation):

    • Transfer 1 mL of the diluted essential oil sample (or standard solution) to a reaction vial.

    • Add 0.5 mL of BF3-Methanol reagent.[5]

    • Seal the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.[5]

    • After cooling to room temperature, add 1 mL of hexane and 1 mL of distilled water.

    • Vortex for 1 minute and allow the layers to separate.

    • Carefully transfer the upper hexane layer, which contains the methylated this compound, to a new GC vial for analysis.[5]

4. GC-MS Instrumental Conditions

The following parameters can be used as a starting point and should be optimized for the specific instrument.

ParameterCondition
GC System Agilent 6890 or similar
Column HP-5MS or DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)[11]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Split/Splitless Injector
Injection Mode Split (Split ratio 25:1 or 50:1)[6][11]
Injection Volume 1 µL
Inlet Temp 250°C[5][6]
Oven Program Initial temp 60°C, hold for 2 min, ramp at 4°C/min to 240°C, hold for 5 min[5][11]
MS System Agilent 5975 or similar Mass Selective Detector
Ionization Mode Electron Impact (EI) at 70 eV[6]
Source Temp 230°C[6]
Quadrupole Temp 150°C[6]
Acquisition Mode Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.
Solvent Delay 3 minutes

5. Quantification

  • Identification: Identify the this compound methyl ester peak in the sample chromatogram by comparing its retention time and mass spectrum with that of a derivatized standard. The mass spectrum should be compared with a reference library like NIST.[6]

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the this compound methyl ester to the peak area of the internal standard against the concentration of the this compound standards.

  • Calculation: Calculate the concentration of this compound in the essential oil sample using the regression equation from the calibration curve.

Data Presentation

This compound is a known constituent of several essential oils, often occurring alongside its precursor, geraniol.[12][13] The concentration can vary significantly based on the plant's origin, cultivar, and distillation method.[13][14]

Table 1: Occurrence of this compound and its Precursor Geraniol in Various Essential Oils.

Essential Oil SourceCompoundReported Presence/Concentration
Geranium (Pelargonium graveolens)This compoundPresent as a minor component.[13]
Geranium (Pelargonium graveolens)GeraniolMajor component, often ranging from 6.0% to 30.5%.[3][14]
Palmarosa (Cymbopogon martinii)GeraniolA major component, often exceeding 90%.[12][15]
Citronella (Cymbopogon sp.)GeraniolA significant component.[12]
Lemon Balm (Melissa officinalis)This compoundReported as a constituent.[1]
Hops (Humulus lupulus cv. Sorachi Ace)This compoundIdentified as a unique flavor compound.[16]

Experimental Workflow Visualization

The logical flow of the quantification protocol, from sample preparation to final analysis, is illustrated below.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_gcms GC-MS System cluster_data Data Processing Sample Essential Oil Sample Add_IS Spike with Internal Standard Sample->Add_IS Dilute Dilute with Methanol Add_IS->Dilute Derivatize Derivatization (Methylation) 60°C for 30 min Dilute->Derivatize Extract Liquid-Liquid Extraction with Hexane Derivatize->Extract Inject Inject 1µL into GC-MS Extract->Inject GC_Sep Separation on HP-5MS Column Ionize Ionization (70 eV EI) GC_Sep->Ionize Detect MS Detection (Scan & SIM) Ionize->Detect Analyze Identify & Integrate Peaks Detect->Analyze Quantify Quantify using Calibration Curve Analyze->Quantify

Caption: Workflow for GC-MS quantification of this compound.

References

Application Notes and Protocols for the Preparation of Choline Geranate (CAGE) for Transdermal Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline geranate (CAGE) is a deep eutectic solvent (DES) or ionic liquid (IL) that has garnered significant interest as a versatile and biocompatible vehicle for transdermal drug delivery.[1][2][3][4][5] Composed of choline and geranic acid, CAGE has demonstrated the ability to enhance the permeation of a wide range of therapeutic agents—from small molecules to large proteins—across the skin barrier with minimal irritation.[2][6][7] Its mechanism of action is primarily attributed to the fluidization of the stratum corneum lipids, creating transient pathways for drug penetration.[8] These application notes provide detailed protocols for the synthesis, characterization, and evaluation of CAGE for transdermal drug delivery applications.

Physicochemical Properties of Choline Geranate (CAGE)

The most commonly utilized and effective molar ratio for CAGE in drug delivery applications is 1:2 (choline bicarbonate:this compound).[2] The key physicochemical properties of this formulation are summarized in the table below.

PropertyValueReference
Molar Ratio (Choline:this compound)1:2[2]
Molecular Weight440.32 g/mol [2]
AppearanceClear, colorless to yellow viscous liquid
Density (at 25°C)0.989 ± 0.001 g/mL[2]
Viscosity (at 25°C)569 ± 19 mPa·s[2]
Conductivity13.79 ± 0.28 mS/m[2]
pH~8.5
Diffusion Coefficient2.2 x 10⁻¹² m²/s[2]

Transdermal Permeation Enhancement with CAGE

CAGE has been shown to significantly enhance the transdermal delivery of a variety of drugs, including hydrophilic and hydrophobic small molecules, as well as macromolecules like proteins.

Table 1: Enhanced Transdermal Delivery of Hydrophilic Drugs using CAGE
DrugMolecular Weight (Da)Skin ModelPermeation EnhancementReference
Vancomycin Hydrochloride1449Excised porcine skinSignificant improvement over neat drug[9]
Acarbose645.6Not SpecifiedMaximum transport enhancement among 16 ILs[7]
Table 2: Enhanced Transdermal Delivery of Hydrophobic Drugs using CAGE
DrugMolecular Weight (Da)Skin ModelPermeation EnhancementReference
Nobiletin402.4In vitro Franz diffusion cellMore effective than other penetration enhancers[7]
Curcumin368.4Porcine ear skinFacilitated passage of the bioactive molecule[7]
Ruxolitinib306.4Not SpecifiedMaximum transport enhancement among 16 ILs[7]
Table 3: Enhanced Transdermal Delivery of Macromolecules using CAGE
MacromoleculeMolecular Weight (kDa)Skin ModelKey FindingReference
Bovine Serum Albumin (BSA)~66Porcine skin ex vivoEnhanced permeation into epidermis and dermis[6]
Ovalbumin (OVA)~45Porcine skin ex vivoEnhanced permeation into epidermis and dermis[6]
Insulin5.8Porcine skin ex vivo & in vivo (rats)Significant delivery and 40% drop in blood glucose in vivo[6]

Experimental Protocols

Protocol 1: Synthesis of Choline Geranate (CAGE) (1:2 Molar Ratio)

This protocol describes the synthesis of CAGE via a salt metathesis reaction.

Materials:

  • Choline bicarbonate (80% solution in water)

  • This compound (≥85%)

  • Round bottom flask or stainless-steel vessel

  • Stirrer

  • Water bath

  • Rotary evaporator (optional)

  • Vacuum oven (optional)

Procedure:

  • Weigh 1 molar equivalent of choline bicarbonate solution and 2 molar equivalents of this compound. For example, to synthesize CAGE (1:2), add 18.72 g (0.1133 mol) of choline bicarbonate to 39.58 g (0.2350 mol) of this compound.[1]

  • Combine the reactants in a suitable vessel equipped with a stirrer.

  • Place the vessel in a water bath at approximately 27°C.[1]

  • Stir the mixture continuously. The reaction is accompanied by the evolution of carbon dioxide gas.

  • Continue stirring for approximately 8 hours, or until the cessation of CO₂ evolution, indicating the completion of the reaction.

  • (Optional) To remove any remaining water, the mixture can be subjected to rotary evaporation at 60°C for 20 minutes, followed by drying in a vacuum oven at 60°C for 48 hours.

G cluster_materials Materials cluster_process Synthesis Process cluster_product Final Product choline Choline Bicarbonate (1 eq) mix Combine and Stir in Vessel choline->mix geranic This compound (2 eq) geranic->mix react React at 27°C for 8h (CO₂ Evolution) mix->react dry Optional: Rotary Evaporation & Vacuum Drying react->dry cage Choline Geranate (CAGE) dry->cage

Caption: Workflow for an in vitro skin permeation study using Franz diffusion cells.

Mechanism of Action: CAGE-Mediated Skin Permeation Enhancement

The primary mechanism by which CAGE enhances transdermal drug delivery is through the disruption of the highly organized lipid structure of the stratum corneum.

Signaling Pathway and Mechanism of Action

G cluster_skin Skin Barrier sc Stratum Corneum (Organized Lipid Bilayers) viable_epidermis Viable Epidermis sc->viable_epidermis dermis Dermis viable_epidermis->dermis cage_application Topical Application of Drug-CAGE Formulation lipid_extraction Geranate Interacts with and Extracts Stratum Corneum Lipids cage_application->lipid_extraction disruption Disruption of Lipid Bilayer Organization lipid_extraction->disruption increased_fluidity Increased Fluidity of Stratum Corneum disruption->increased_fluidity permeation Enhanced Permeation through Fluidized Stratum Corneum increased_fluidity->permeation drug_release Drug Released from CAGE drug_release->permeation systemic_uptake Uptake into Viable Epidermis, Dermis, and Systemic Circulation permeation->systemic_uptake

Caption: Mechanism of CAGE-enhanced transdermal drug delivery.

Conclusion

Choline geranate is a promising and versatile platform for transdermal drug delivery. Its biocompatibility, ease of preparation, and demonstrated efficacy in enhancing the skin permeation of a wide range of drugs make it an attractive candidate for further research and development in the pharmaceutical and cosmetic industries. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of CAGE in their specific applications.

References

Application Notes and Protocols: Geranic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of geranic acid as a versatile building block in organic synthesis. This document includes detailed experimental protocols for the synthesis of this compound and its key derivatives, quantitative data presented in clear tabular formats, and visual diagrams of reaction pathways and workflows to facilitate understanding and implementation in a laboratory setting.

Introduction to this compound

This compound, a naturally occurring monoterpenoid, is a valuable precursor in the synthesis of a wide range of organic compounds.[1][2] Its chemical structure, featuring a carboxylic acid functionality and two double bonds, allows for diverse chemical transformations, including esterification, cyclization, and oxidation-reduction reactions. These properties make it an attractive starting material for the synthesis of fragrances, flavorings, and biologically active molecules.[2]

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis of this compound

This compound can be synthesized through various methods, including the oxidation of geraniol or citral, and biotransformation.

Chemical Synthesis: Oxidation of Geraniol with Jones Reagent

A common laboratory method for the synthesis of this compound is the oxidation of the primary alcohol, geraniol, using Jones reagent (a solution of chromium trioxide in sulfuric acid).[3][4][5][6]

Reaction Scheme:

jones_oxidation Geraniol Geraniol GeranicAcid This compound Geraniol->GeranicAcid Oxidation JonesReagent Jones Reagent (CrO3, H2SO4, Acetone)

Caption: Jones oxidation of Geraniol to this compound.

Experimental Protocol:

  • Preparation of Jones Reagent: Dissolve 26.72 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄). Carefully dilute the mixture with distilled water to a final volume of 100 mL.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 15.4 g (0.1 mol) of geraniol in 200 mL of acetone. Cool the solution to 0-5 °C in an ice bath.

  • Oxidation: Add the prepared Jones reagent dropwise to the geraniol solution while maintaining the temperature between 0-10 °C. The color of the reaction mixture will change from orange-red to green.

  • Quenching: After the addition is complete, stir the mixture for an additional 2 hours at room temperature. Quench the reaction by the slow addition of isopropanol until the green color persists.

  • Work-up: Decant the acetone solution from the chromium salts. Extract the salts with diethyl ether (3 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Quantitative Data:

ParameterValue
Starting MaterialGeraniol
ReagentJones Reagent
SolventAcetone
Reaction Temperature0-10 °C
Reaction Time2 hours
Typical Yield70-80%
Biotransformation of Geraniol to this compound

An environmentally friendly alternative for the synthesis of this compound is the biotransformation of geraniol using microorganisms. The fungus Mucor irregularis has been shown to efficiently catalyze this conversion.[2][7]

Experimental Workflow:

biotransformation_workflow cluster_prep Culture Preparation cluster_biotransformation Biotransformation cluster_extraction Product Extraction Inoculation Inoculate M. irregularis in SDB medium Incubation1 Incubate at 28°C, 200 rpm for 2 days Inoculation->Incubation1 Supplementation Supplement culture with 20 mM Geraniol Incubation1->Supplementation Incubation2 Incubate at 28°C, 200 rpm for 72 hours Supplementation->Incubation2 Extraction Extract with Ethyl Acetate Incubation2->Extraction Purification Purify by Column Chromatography Extraction->Purification

Caption: Biotransformation workflow for this compound synthesis.

Experimental Protocol:

  • Culture Preparation: Inoculate spores of Mucor irregularis in Sabouraud Dextrose Broth (SDB) medium and incubate at 28 °C with shaking at 200 rpm for 2 days.

  • Biotransformation: After 2 days of growth, supplement the culture medium with 20 mM of geraniol.

  • Incubation: Continue the incubation at 28 °C and 200 rpm for 72 hours.

  • Extraction and Purification: Terminate the reaction and extract the broth with an equal volume of ethyl acetate. The organic layer is then concentrated and the product purified by column chromatography.

Quantitative Data:

ParameterValue
MicroorganismMucor irregularis
SubstrateGeraniol (20 mM)
Incubation Temperature28 °C
Incubation Time72 hours
Conversion Rate>98%[7]

This compound as a Building Block

Esterification Reactions

This compound readily undergoes esterification with various alcohols to produce geranyl esters, which are valuable fragrance compounds. Enzymatic esterification offers a mild and selective method for their synthesis.

Reaction Scheme:

esterification GeranicAcid This compound GeranylEster Geranyl Ester GeranicAcid->GeranylEster Alcohol Alcohol (R-OH) Alcohol->GeranylEster Lipase Lipase

Caption: Enzymatic esterification of this compound.

Experimental Protocol (Enzymatic Synthesis of Geranyl Acetate):

  • Reaction Mixture: In a sealed vial, combine this compound (1 mmol), vinyl acetate (5 mmol), and immobilized lipase from Candida antarctica (Novozym 435, 50 mg).

  • Reaction Conditions: Incubate the mixture at 40 °C with shaking at 200 rpm for 24 hours.

  • Work-up and Purification: After the reaction, filter off the enzyme. The excess vinyl acetate can be removed under reduced pressure. The resulting geranyl acetate can be purified by column chromatography.

Quantitative Data for Enzymatic Esterification:

EsterAlcoholEnzymeTemp (°C)Time (h)Conversion (%)
Geranyl AcetateAcetic AnhydrideLipozyme RM IM701.1798.28
Geranyl ButyrateButyric AcidEversa Transform 2.050693
Acid-Catalyzed Cyclization

This compound can undergo acid-catalyzed intramolecular cyclization to yield a mixture of α- and β-cyclogeranic acids. These cyclic derivatives are important intermediates in the synthesis of ionones and other fragrance compounds.[1]

Reaction Scheme:

cyclization GeranicAcid This compound CyclogeranicAcids α- and β-Cyclogeranic Acids GeranicAcid->CyclogeranicAcids Cyclization H2SO4 H2SO4

Caption: Acid-catalyzed cyclization of this compound.

Experimental Protocol:

  • Reaction Setup: To a solution of 5.0 g of a this compound precursor (4-methyl-4-(4-methylpent-3-en-1-yl)-2-oxetanone) in 11.5 g of acetic acid, add 0.9 g of 98% sulfuric acid while maintaining the temperature below 35 °C.[8]

  • Reaction Conditions: Heat the reaction mixture to 90 °C and maintain this temperature for 18 hours.[8]

  • Work-up: Cool the mixture to 20 °C, dilute with 50 mL of water, and extract with a 1:1 mixture of petroleum ether/diethyl ether (50 mL). The organic phase is then washed with water and extracted with 5% aqueous NaOH.[8]

  • Purification: The aqueous phase containing the sodium salts of the cyclogeranic acids is acidified and re-extracted with diethyl ether. The organic layer is dried and concentrated to yield a mixture of α- and β-cyclogeranic acids.

Quantitative Data:

ProductYield (%)
α-Cyclothis compound40[8]
β-Cyclothis compound28[8]

Spectroscopic Data of this compound

Table of Spectroscopic Data:

TechniqueData
¹H NMR (CDCl₃)δ (ppm): 1.61 (s, 3H), 1.69 (s, 3H), 2.15-2.25 (m, 4H), 5.10 (t, J=7.0 Hz, 1H), 5.68 (s, 1H), 11.5 (br s, 1H)[9]
¹³C NMR (CDCl₃)δ (ppm): 17.6, 18.9, 25.6, 26.5, 40.8, 115.3, 123.9, 132.8, 162.1, 171.8[10]
Mass Spec. (EI)m/z (%): 168 (M+, 15), 153 (10), 125 (20), 109 (30), 83 (100), 69 (85), 41 (90)[8]
IR (neat)ν (cm⁻¹): 2915, 2855, 1690, 1645, 1445, 1220, 830[1]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The protocols and data presented in these application notes demonstrate its utility in the synthesis of a variety of important organic molecules. The availability of both chemical and green biocatalytic synthetic routes, coupled with its diverse reactivity, ensures that this compound will continue to be a key intermediate for researchers in academia and industry.

References

Application Notes and Protocols for Antifungal Susceptibility Testing of Geranic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the antifungal susceptibility of geranic acid against various fungal species. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are adapted for the specific properties of a natural, oily compound like this compound.

Introduction

This compound, a monoterpenoid, has demonstrated potential as an antifungal agent.[1][2][3][4] Accurate and reproducible antifungal susceptibility testing (AFST) is crucial for evaluating its efficacy, determining its spectrum of activity, and understanding its mechanism of action. Standardized methods, such as those developed by the CLSI, provide a reliable framework for in vitro susceptibility testing.[5][6][7][8] This protocol outlines the broth microdilution method, a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[5][9][10][11][12]

Experimental Protocols

Materials and Reagents
  • This compound (high purity)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Glucose

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Hemocytometer or automated cell counter

  • Positive control antifungal (e.g., fluconazole for yeasts, amphotericin B for molds)

  • Sterile, disposable inoculation loops and spreaders

  • Incubator

Preparation of Media and Reagents

2.2.1. RPMI 1640 Medium (2X Concentration)

  • Prepare RPMI 1640 powder according to the manufacturer's instructions, but use only half the recommended volume of water to create a 2X concentrated solution.

  • Add MOPS buffer to a final concentration of 0.33 M.

  • Adjust the pH to 7.0 ± 0.1 with 1M NaOH.

  • Sterilize by filtration through a 0.22 µm filter.

  • Store at 4°C for up to one month.

2.2.2. This compound Stock Solution

  • Due to its oily nature, this compound should be dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Ensure complete dissolution. Gentle warming may be necessary but avoid excessive heat.

  • Further dilutions should be made in RPMI 1640 medium. The final concentration of DMSO in the wells should not exceed 1% to avoid inhibiting fungal growth.

Inoculum Preparation

2.3.1. Yeast Inoculum (e.g., Candida albicans)

  • Subculture the yeast on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Harvest several well-isolated colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

  • Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of approximately 1-5 x 10^3 CFU/mL.[11]

2.3.2. Mold Inoculum (e.g., Aspergillus fumigatus)

  • Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days until sporulation is evident.

  • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

  • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

  • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL by counting with a hemocytometer and diluting in RPMI 1640 medium.

Broth Microdilution Assay
  • In a 96-well microtiter plate, add 100 µL of RPMI 1640 medium to all wells except the first column.

  • Add 200 µL of the highest concentration of this compound (in RPMI) to the first well of each row designated for testing.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.

  • The last two columns should serve as controls: one for sterility (medium only) and one for growth (medium and inoculum, no drug).

  • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control well). This will bring the final volume in each well to 200 µL and dilute the drug concentrations to the final desired range.

  • Seal the plates and incubate at 35°C. Examine the plates after 24-48 hours for yeasts and 48-72 hours for molds.[8]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control well. For yeasts, this is typically a ≥50% reduction in turbidity.[8][12] For molds, the endpoint is often complete visual inhibition of growth.[12]

Data Presentation

Summarize the quantitative data from the antifungal susceptibility testing in a clear and structured table.

Fungal SpeciesThis compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Positive Control MIC (µg/mL)
Candida albicansValueValueValue (e.g., Fluconazole)
Candida glabrataValueValueValue (e.g., Fluconazole)
Aspergillus fumigatusValueValueValue (e.g., Amphotericin B)
Aspergillus nigerValueValueValue (e.g., Amphotericin B)

MIC₅₀: The concentration of the drug that inhibits the growth of 50% of the tested isolates. MIC₉₀: The concentration of the drug that inhibits the growth of 90% of the tested isolates.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow Diagram

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_media Prepare RPMI 1640 Medium serial_dilution Perform Serial Dilutions in 96-Well Plate prep_media->serial_dilution prep_drug Prepare this compound Stock prep_drug->serial_dilution prep_inoculum Prepare Fungal Inoculum inoculation Inoculate with Fungal Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C inoculation->incubation read_mic Read Minimum Inhibitory Concentration (MIC) incubation->read_mic data_analysis Data Analysis and Reporting read_mic->data_analysis

Caption: Workflow for antifungal susceptibility testing of this compound.

Potential Fungal Signaling Pathway Affected by this compound

Fatty acids and their derivatives can influence various signaling pathways in fungi, potentially leading to growth inhibition.[13][14][15] One such pathway involves the disruption of membrane integrity and subsequent signaling cascades.

Fungal_Signaling_Pathway Geranic_Acid This compound Cell_Membrane Fungal Cell Membrane Geranic_Acid->Cell_Membrane Intercalates/Interacts Membrane_Integrity Disruption of Membrane Integrity Cell_Membrane->Membrane_Integrity Ion_Homeostasis Altered Ion Homeostasis Membrane_Integrity->Ion_Homeostasis ROS_Production Increased ROS Production Membrane_Integrity->ROS_Production Signaling_Cascade Stress Response Signaling (e.g., HOG pathway) Ion_Homeostasis->Signaling_Cascade ROS_Production->Signaling_Cascade Apoptosis Apoptosis/Cell Death Signaling_Cascade->Apoptosis

Caption: Putative mechanism of this compound affecting fungal cell signaling.

Troubleshooting and Considerations

  • Solubility of this compound: Due to its oily nature, ensure complete solubilization in DMSO and proper mixing during serial dilutions to avoid inaccurate concentrations.

  • DMSO Toxicity: A DMSO control (inoculum with the highest concentration of DMSO used in the assay) should be included to ensure the solvent itself is not inhibiting fungal growth.

  • Endpoint Determination: Reading MICs can be subjective. It is recommended to have two independent researchers read the plates. For trailing growth, which can occur with some antifungals, the MIC should be recorded at the concentration with a significant decrease in turbidity (e.g., 50%).[16]

  • Quality Control: Include reference strains with known MIC values for the positive control antifungal in each assay to ensure the validity of the results. CLSI documents provide tables of expected QC ranges.[17]

References

Application Notes: Geranic Acid as a Tyrosinase Inhibitor in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranic acid, a monoterpene derivative, has emerged as a promising natural compound for the inhibition of tyrosinase, the key enzyme in melanin biosynthesis. Its potential applications span the fields of dermatology, cosmetics, and pharmacology, particularly in the development of agents for hyperpigmentation disorders. These application notes provide a comprehensive overview of the use of this compound in cell culture models to investigate its anti-melanogenic properties.

Mechanism of Action

This compound exerts its effects primarily through the direct inhibition of tyrosinase activity and the downregulation of tyrosinase expression within melanocytes.[1][2] This dual action leads to a significant reduction in melanin production. The primary signaling pathways regulating melanogenesis, such as the cAMP/PKA/CREB and MAPK/ERK pathways, are central to the expression of key melanogenic enzymes, including tyrosinase. While direct modulation of these pathways by this compound is an area of ongoing research, its established inhibitory effect on tyrosinase provides a clear mechanism for its depigmenting properties.

Data Presentation

The following tables summarize the quantitative data on the efficacy and cytotoxicity of this compound from cell culture-based assays.

Table 1: Tyrosinase Inhibitory Activity of this compound Isomers

CompoundIC50 (mM)
trans-Geranic Acid0.14[2][3]
cis-Geranic Acid2.3[2][3]

Table 2: Effect of this compound on Melanin Content and Cell Viability in Melan-a Cells

Concentration (µM)Melanin Content Reduction (%)Cell Viability (%)
50035.4[1][2]91.7[1]

Mandatory Visualizations

Signaling Pathways in Melanogenesis

The following diagrams illustrate the key signaling pathways involved in the regulation of melanin synthesis. This compound's primary point of intervention is the inhibition of tyrosinase, the final effector enzyme in these cascades.

Caption: Key signaling pathways regulating melanogenesis.

Experimental Workflows

The diagrams below outline the workflows for the key experimental protocols described in the following section.

Tyrosinase_Inhibition_Workflow start Start prep_reagents Prepare Mushroom Tyrosinase, L-DOPA, and this compound Solutions start->prep_reagents add_components Add Tyrosinase, Buffer, and This compound/Control to 96-well Plate prep_reagents->add_components incubate1 Incubate at 25°C for 10 minutes add_components->incubate1 add_substrate Add L-DOPA to Initiate Reaction incubate1->add_substrate measure_abs Measure Absorbance at 475 nm add_substrate->measure_abs calculate Calculate % Inhibition measure_abs->calculate end End calculate->end

Caption: Workflow for Mushroom Tyrosinase Activity Assay.

Melanin_Content_Workflow start Start seed_cells Seed B16F10 Melanoma Cells start->seed_cells treat_cells Treat Cells with this compound seed_cells->treat_cells incubate_cells Incubate for 48-72 hours treat_cells->incubate_cells lyse_cells Lyse Cells and Pellet Melanin incubate_cells->lyse_cells solubilize Solubilize Melanin in NaOH/DMSO lyse_cells->solubilize measure_abs Measure Absorbance at 405 nm solubilize->measure_abs normalize Normalize to Protein Content measure_abs->normalize end End normalize->end

Caption: Workflow for Melanin Content Assay.

MTT_Assay_Workflow start Start seed_cells Seed Melanocytes in 96-well Plate start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells incubate_cells Incubate for 24-48 hours treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt add_solvent Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_solvent measure_abs Measure Absorbance at 570 nm add_solvent->measure_abs calculate Calculate % Cell Viability measure_abs->calculate end End calculate->end

Caption: Workflow for MTT Cell Viability Assay.

Experimental Protocols

Mushroom Tyrosinase Activity Assay

This protocol is adapted from established methods to determine the direct inhibitory effect of this compound on mushroom tyrosinase activity.

Materials:

  • Mushroom Tyrosinase (e.g., Sigma-Aldrich, T3824)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound (trans-isomer recommended for higher activity)

  • Phosphate buffer (0.1 M, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO) and then dilute in phosphate buffer. Ensure the final solvent concentration does not affect enzyme activity.

  • In a 96-well plate, add 20 µL of mushroom tyrosinase solution, 160 µL of phosphate buffer, and 20 µL of the this compound solution or vehicle control.

  • Incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm every minute for 10-20 minutes using a microplate reader.

  • The rate of dopachrome formation is indicative of tyrosinase activity.

  • Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [ (Activity_control - Activity_sample) / Activity_control ] x 100

Melanin Content Assay in B16F10 Cells

This protocol describes the quantification of melanin content in B16F10 melanoma cells following treatment with this compound.

Materials:

  • B16F10 melanoma cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Phosphate-buffered saline (PBS)

  • 1 N NaOH with 10% DMSO

  • BCA Protein Assay Kit

  • 6-well plates

  • Microplate reader

Procedure:

  • Seed B16F10 cells in 6-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 48-72 hours. Include an untreated control.

  • After incubation, wash the cells with PBS and harvest them by trypsinization.

  • Centrifuge the cell suspension to obtain a cell pellet.

  • Lyse the cell pellet by resuspending in a small volume of PBS and subjecting it to sonication or freeze-thaw cycles.

  • To a portion of the lysate, add 1 N NaOH with 10% DMSO to solubilize the melanin.

  • Incubate the mixture at 80°C for 1 hour.

  • Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader.

  • Determine the protein concentration of the remaining cell lysate using a BCA protein assay.

  • Normalize the melanin content to the total protein concentration to account for differences in cell number.

Cell Viability (MTT) Assay

This protocol assesses the cytotoxicity of this compound on melanocytes or melanoma cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Melanocytes or B16F10 melanoma cells

  • Cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with a range of this compound concentrations for 24-48 hours. Include a vehicle control.

  • After the treatment period, remove the medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL).

  • Incubate the plate at 37°C for 3-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Remove the MTT-containing medium and add DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

References

Application Notes and Protocols for Geranic Acid-Based Topical Antiseptics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, evaluation, and mechanisms of action of geranic acid-based topical antiseptics. The information is intended to support research and development efforts in creating novel antiseptic solutions.

Introduction to this compound as a Topical Antiseptic

This compound, a naturally occurring monoterpenoid, has demonstrated significant potential as a topical antiseptic agent. Its antimicrobial properties, coupled with potential anti-inflammatory effects, make it a compelling candidate for formulations aimed at preventing and treating skin and soft tissue infections. A notable application of this compound is in the formation of a deep eutectic solvent with choline, known as Choline and this compound (CAGE), which exhibits broad-spectrum antimicrobial and anti-biofilm activity. This document will cover the formulation of this compound both within and outside of such systems, providing a broader perspective for researchers.

Data Presentation: Antimicrobial Activity and Cytotoxicity

The following tables summarize the quantitative data on the antimicrobial efficacy and cytotoxicity of this compound and its closely related compound, geraniol. This data is essential for assessing the therapeutic potential and safety profile of this compound-based formulations.

Table 1: Minimum Inhibitory Concentration (MIC) of Geraniol Against Various Microorganisms

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusMethicillin-Susceptible (MSSA)11200[1]
Staphylococcus aureusMethicillin-Resistant (MRSA)512[2]
Escherichia coli-5600[1]
Candida albicansATCC 10231 (Fluconazole-Resistant)561[3]
Candida albicansClinical Isolates1.25-5 mM/mL[4]

Note: Data for geraniol is presented as a close structural analog of this compound. The conversion from µL/mL or mM to µg/mL is approximated based on the density and molecular weight of geraniol.

Table 2: Cytotoxicity (IC50) of Geraniol and Related Compounds on Various Cell Lines

CompoundCell LineCell TypeIC50Reference
GeraniolTR146Human Buccal Epithelial Cells5.883 mM/mL[4]
GeraniolTHP-1Human Monocytic Cells8.027 mM/mL[4]
GeraniolColo-205Human Colon Cancer Cells20 µM[5]
Geranyl AcetateColo-205Human Colon Cancer Cells30 µM[5]
GeraniolHeLaHuman Cervical Cancer CellsNon-toxic at MIC for C. albicans[3]

Proposed Topical Formulations

The development of a stable and effective topical formulation is critical for the delivery of this compound to the target site. Below are example formulations for a cream and a gel, incorporating common pharmaceutical excipients.

3.1. This compound Antiseptic Cream (Oil-in-Water Emulsion)

IngredientFunctionPercentage (w/w)
This compoundActive Antiseptic Agent1.0 - 5.0%
Cetearyl AlcoholEmulsifier, Thickener5.0%
Glyceryl StearateEmulsifier3.0%
Mineral OilEmollient, Oily Phase10.0%
Propylene GlycolHumectant, Solvent5.0%
GlycerinHumectant3.0%
PhenoxyethanolPreservative0.5%
Purified WaterAqueous Phaseq.s. to 100%

3.2. This compound Antiseptic Gel

IngredientFunctionPercentage (w/w)
This compoundActive Antiseptic Agent1.0 - 3.0%
Carbomer 940Gelling Agent1.0%
TriethanolamineNeutralizing Agentq.s. to pH 6.5-7.0
Propylene GlycolSolvent, Humectant10.0%
Isopropyl AlcoholSolvent, Cooling Agent5.0%
Polysorbate 80Solubilizer1.0%
Purified WaterVehicleq.s. to 100%

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound-based topical antiseptics.

4.1. Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Microbial suspension (adjusted to 0.5 McFarland standard)

  • Spectrophotometer

Procedure:

  • Prepare serial two-fold dilutions of the this compound stock solution in the appropriate broth in the wells of a 96-well plate.

  • Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with microbial suspension, no this compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of this compound in which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.[6][7]

4.2. Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cell line (e.g., HaCaT keratinocytes, fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound solutions of varying concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used for this compound) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.[2][4]

4.3. Protocol for In Vitro Anti-Inflammatory Assay (Protein Denaturation Inhibition)

This assay assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit the denaturation of proteins, a hallmark of inflammation.

Materials:

  • Bovine serum albumin (BSA) solution (1% in PBS)

  • This compound solutions of varying concentrations

  • Phosphate buffered saline (PBS, pH 6.3)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 0.2 mL of this compound solution and 2.8 mL of PBS.

  • Add 0.2 mL of BSA solution to the reaction mixture.

  • Incubate the mixture at 37°C for 20 minutes.

  • Induce denaturation by heating the mixture at 70°C for 5 minutes.

  • Cool the mixture and measure the turbidity (absorbance) at 660 nm.

  • A control is prepared without the this compound. Diclofenac sodium can be used as a positive control.

  • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

Visualizations: Pathways and Workflows

5.1. Signaling Pathway of Anti-Inflammatory Action

The anti-inflammatory effects of geraniol, a compound structurally similar to this compound, are believed to be mediated through the modulation of key inflammatory signaling pathways such as NF-κB and the activation of the Nrf2 antioxidant response.

anti_inflammatory_pathway inflammatory_stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) tlr4 TLR4 inflammatory_stimulus->tlr4 Activates geranic_acid This compound nf_kb_activation NF-κB Activation geranic_acid->nf_kb_activation Inhibits nrf2_pathway Nrf2 Pathway Activation geranic_acid->nrf2_pathway Activates tlr4->nf_kb_activation Leads to pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nf_kb_activation->pro_inflammatory_cytokines Induces inflammation Inflammation pro_inflammatory_cytokines->inflammation Promotes antioxidant_response Antioxidant Response (HO-1, NQO1) nrf2_pathway->antioxidant_response Induces oxidative_stress Oxidative Stress antioxidant_response->oxidative_stress Reduces oxidative_stress->inflammation Contributes to experimental_workflow formulation_dev Formulation Development (Cream, Gel, Ointment) physicochemical_char Physicochemical Characterization (pH, Viscosity, Stability) formulation_dev->physicochemical_char in_vitro_antimicrobial In Vitro Antimicrobial Testing (MIC, Zone of Inhibition) physicochemical_char->in_vitro_antimicrobial in_vitro_cytotoxicity In Vitro Cytotoxicity Assay (MTT Assay on Keratinocytes) physicochemical_char->in_vitro_cytotoxicity in_vitro_anti_inflammatory In Vitro Anti-inflammatory Assay (Protein Denaturation) physicochemical_char->in_vitro_anti_inflammatory data_analysis Data Analysis and Lead Formulation Selection in_vitro_antimicrobial->data_analysis in_vitro_cytotoxicity->data_analysis in_vitro_anti_inflammatory->data_analysis pre_clinical_studies Pre-clinical Studies (In Vivo Models) data_analysis->pre_clinical_studies

References

Application Notes and Protocols for the Structural Elucidation of Geranic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural elucidation of geranic acid using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below are designed to yield high-quality spectral data essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and to confirm the compound's molecular structure.

Introduction

This compound is an acyclic monoterpenoid that plays a role as a plant metabolite.[1] Its structural characterization is fundamental for its application in various fields, including the development of pharmaceuticals and fragrances. NMR spectroscopy is a powerful and non-destructive analytical technique for the detailed structural analysis of organic molecules like this compound.[2] This document details the application of ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments for the complete structural assignment of this compound.

Data Presentation: NMR Spectral Data of this compound

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound, recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR (Proton) Spectral Data of this compound

Atom NumberChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
H-25.68s-1H
H-4a, H-4b2.15m-2H
H-5a, H-5b2.22m-2H
H-65.08t7.01H
H-81.68s-3H
H-92.16s-3H
H-101.60s-3H
COOH11.5 (broad)s-1H

Table 2: ¹³C NMR (Carbon) Spectral Data of this compound

Atom NumberChemical Shift (δ) ppm
C-1 (COOH)171.5
C-2115.8
C-3163.2
C-440.8
C-526.5
C-6123.5
C-7132.8
C-817.7
C-925.7
C-1019.1

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of purified this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Vortex the sample until the this compound is completely dissolved.

  • Transfer: Using a Pasteur pipette with a cotton wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[3][4][5]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.

3.2.1. ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16.

  • Temperature: 298 K.

3.2.2. ¹³C NMR Spectroscopy

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 (or more, depending on sample concentration).

  • Temperature: 298 K.

3.2.3. 2D COSY (Correlation Spectroscopy)

  • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').

  • Spectral Width (F1 and F2): 12-16 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 2-4.

  • Relaxation Delay: 1.5-2.0 seconds.

3.2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: Phase-sensitive HSQC with decoupling during acquisition (e.g., 'hsqcedetgpsisp2.3').[6]

  • Spectral Width (F2 - ¹H): 12-16 ppm.

  • Spectral Width (F1 - ¹³C): 180-200 ppm.

  • Number of Increments (F1): 128-256.

  • Number of Scans per Increment: 4-8.

  • Relaxation Delay: 1.5-2.0 seconds.

  • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz.

3.2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').

  • Spectral Width (F2 - ¹H): 12-16 ppm.

  • Spectral Width (F1 - ¹³C): 200-240 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 8-16.

  • Relaxation Delay: 1.5-2.0 seconds.

  • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz.[6]

Visualization of Experimental Workflow and Structural Correlations

The following diagrams, generated using the DOT language, illustrate the logical workflow for the structural elucidation of this compound and the key 2D NMR correlations.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation start This compound Sample dissolve Dissolve in CDCl3 with TMS start->dissolve transfer Filter into NMR Tube dissolve->transfer nmr_tube Prepared NMR Sample transfer->nmr_tube one_d 1D NMR (¹H, ¹³C) nmr_tube->one_d two_d 2D NMR (COSY, HSQC, HMBC) nmr_tube->two_d process Data Processing one_d->process two_d->process assign_1d Assign ¹H & ¹³C Signals process->assign_1d assign_2d Analyze 2D Correlations assign_1d->assign_2d structure Confirm this compound Structure assign_2d->structure

Caption: Experimental workflow for NMR-based structural elucidation.

References

Scale-up of Geranic Acid Production via Microbial Fermentation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranic acid, an acyclic monoterpenoid, is a high-value chemical with significant applications in the fragrance, flavor, cosmetic, and agricultural industries.[1][2] It serves as a precursor for various fine chemicals and possesses notable biological activities, including antifungal properties against major corn phytopathogens.[2] Traditionally obtained from plant essential oils, microbial fermentation presents a sustainable and scalable alternative for this compound production. This document outlines the key microbial systems, fermentation strategies, and detailed protocols for the scaled-up production of this compound.

Two primary microbial strategies are employed for this compound production:

  • De novo Biosynthesis: Engineered microorganisms produce this compound from simple carbon sources like glycerol or glucose. This involves introducing and optimizing heterologous metabolic pathways, such as the mevalonate (MVA) pathway.[2][3]

  • Biotransformation: Microorganisms convert a precursor, typically geraniol, into this compound through enzymatic oxidation.[1][4] This approach often results in high conversion rates and simplifies downstream processing.[4]

Microbial Systems and Biosynthetic Pathways

A variety of microorganisms have been utilized for this compound production, each with distinct advantages. Solvent-tolerant strains like Pseudomonas putida are particularly attractive for de novo synthesis due to their high resilience to monoterpenoid toxicity, a common issue that hampers production in conventional hosts like E. coli and Saccharomyces cerevisiae.[2][5] Fungi, such as Mucor irregularis, have demonstrated highly efficient biotransformation of geraniol to this compound.[1][6]

Biosynthetic Pathway: Biotransformation of Geraniol

The most direct route to this compound is the two-step oxidation of geraniol. This process is catalyzed by endogenous alcohol and aldehyde dehydrogenases within the microbial host.[1]

  • Step 1: Geraniol is oxidized to its corresponding aldehyde, geranial.

  • Step 2: Geranial is further oxidized to form this compound.

This compound Biotransformation Pathway Geraniol Geraniol Geranial Geranial Geraniol->Geranial Geraniol Dehydrogenase GeranicAcid This compound Geranial->GeranicAcid Geranial Dehydrogenase

Biotransformation pathway of geraniol to this compound.

Fermentation Strategies and Scale-Up

Scaling up fermentation from the laboratory bench to industrial production requires careful consideration of process parameters to maintain productivity and yield. Fed-batch fermentation is a commonly employed strategy to achieve high cell densities and product titers by controlling nutrient concentrations and avoiding the accumulation of toxic byproducts.[2][7]

General Experimental Workflow for Scale-Up

The scale-up process follows a logical progression from small-scale cultures to large-volume bioreactors. Each stage provides the necessary biomass to inoculate the subsequent, larger volume.

Scale-Up Workflow cluster_0 Phase 1: Strain Development & Inoculum cluster_1 Phase 2: Seed Fermentation cluster_2 Phase 3: Production WorkingCellBank Working Cell Bank (Cryopreserved) ShakeFlask Shake Flask Culture (250 mL) WorkingCellBank->ShakeFlask Inoculation SeedFermenter Seed Fermenter (e.g., 3 L) ShakeFlask->SeedFermenter 10% v/v Transfer ProductionFermenter Production Fermenter (e.g., 30 L - 500 L) SeedFermenter->ProductionFermenter 10% v/v Transfer

General workflow for scaling up a microbial fermentation process.

Summary of this compound Production Data

The following table summarizes key quantitative data from various studies on microbial this compound production, providing a basis for comparison between different systems and strategies.

Microbial HostProduction StrategyCarbon Source / PrecursorFermentation ScaleTiter / ConversionTime (h)Reference
Pseudomonas putida DSM 12264De novo BiosynthesisGlycerolFed-batch Bioreactor193 mg/L48[2]
Pseudomonas putida DSM 12264De novo BiosynthesisGlycerolShake Flask36 mg/LN/A[2][3]
Mucor irregularis IIIMF4011BiotransformationGeraniol (20 mM)3 L Fermenter98.89% Conversion72[1][4]
Escherichia coliDe novo Biosynthesis (Geraniol)GlucoseFed-batch Bioreactor2.0 g/L (Geraniol)48[7][8]
Alcaligenes defragransBiotransformationβ-MyrceneCell Suspension508 µM48[9]

Note: The E. coli study focused on geraniol, the direct precursor for this compound, demonstrating a high-titer platform that could be adapted for this compound production.[7]

Detailed Experimental Protocols

Protocol 1: Inoculum Preparation (General)

This protocol describes the initial steps to generate sufficient biomass for inoculating a seed fermenter.

  • Activation: Aseptically retrieve a vial of the microbial working cell bank from cryostorage (-80°C).

  • First Culture: Inoculate 50 mL of sterile growth medium (e.g., SDB for fungi, LB for bacteria) in a 250 mL baffled shake flask.[1][10]

  • Incubation: Incubate the flask at the optimal temperature (e.g., 28°C for M. irregularis, 37°C for E. coli) with agitation (e.g., 200 rpm) for 24-48 hours until a dense culture is obtained.[1][11]

  • Transfer: Use this culture to inoculate a larger shake flask or directly inoculate the seed fermenter, typically at a 10% (v/v) ratio.

Protocol 2: Fed-Batch Fermentation for De novo Production (P. putida)

This protocol is based on the methodology for de novo production of this compound in engineered P. putida.[2]

  • Bioreactor Preparation: Prepare a 3 L bioreactor with 1.5 L of defined mineral salt medium containing glycerol as the primary carbon source. Autoclave and allow to cool.

  • Inoculation: Inoculate the bioreactor with a 10% (v/v) seed culture grown as described in Protocol 1.

  • Batch Phase: Run an initial batch phase to accumulate biomass. Maintain pH at 7.0 using automated addition of NH₄OH, temperature at 30°C, and dissolved oxygen (DO) above 30% by cascading agitation and aeration.

  • Fed-Batch Phase: Once the initial glycerol is depleted (indicated by a sharp increase in DO), initiate a continuous feed of a concentrated glycerol solution.

  • Induction: When the culture reaches a target optical density, induce the expression of the this compound biosynthesis pathway genes (e.g., with an inducer like IPTG if applicable).

  • Cultivation: Continue the fed-batch fermentation for 48 hours, monitoring cell growth and this compound concentration via periodic sampling.

  • Harvest: At the end of the run, harvest the fermentation broth for downstream processing.

Protocol 3: Biotransformation of Geraniol (Mucor irregularis)

This protocol describes a two-stage process for the biotransformation of geraniol using fungal mycelium, scaled up in a 3 L fermenter.[4]

  • Stage 1: Biomass Growth

    • Prepare 1.5 L of Sabouraud Dextrose Broth (SDB) medium in a 3 L fermenter and autoclave.[4]

    • Inoculate with 150 mL (10% v/v) of a 48-hour-old seed culture of M. irregularis.[4]

    • Incubate at 28°C, 200 rpm, with an aeration rate of 1.5 LPM for 48 hours to grow a dense mycelial culture.[4]

    • Harvest the mycelium by centrifugation (e.g., 5000 rpm).[4]

  • Stage 2: Biotransformation Reaction

    • Prepare 1.5 L of reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0) in the sterilized fermenter.[4]

    • Resuspend the harvested mycelium in the buffer.

    • Add geraniol to a final concentration of 20 mM.[4]

    • Incubate the reaction at 28°C, 200 rpm, and 1.5 LPM aeration for 72 hours.[4]

    • Monitor the conversion of geraniol to this compound using techniques like GC-MS.[6]

    • Harvest the broth for product recovery.

Protocol 4: Downstream Processing and this compound Recovery

Downstream processing involves the separation and purification of the target product from the fermentation broth.[12][13]

  • Biomass Removal: Separate the microbial cells from the fermentation broth. This is the primary step of removing insolubles.[12]

    • Method: Use centrifugation or filtration. For large volumes, continuous-flow centrifugation is effective.[14]

  • Acidification & Extraction:

    • Acidify the clarified supernatant to a pH of 2.0 using an acid like H₂SO₄. This converts the geranate salt to the less soluble this compound form.[9]

    • Perform liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate, diethyl ether).[9] Repeat the extraction multiple times to maximize recovery.

  • Solvent Removal: Evaporate the organic solvent under reduced pressure using a rotary evaporator to concentrate the crude this compound.

  • Purification:

    • Further purify the crude product using techniques like column chromatography to remove residual impurities.[14]

    • The final step may involve crystallization to obtain high-purity this compound.[15]

Downstream Processing Workflow Start Fermentation Broth Removal Step 1: Biomass Removal (Centrifugation / Filtration) Start->Removal Extraction Step 2: Acidification (pH 2) & Solvent Extraction Removal->Extraction Biomass Biomass (Waste) Removal->Biomass Concentration Step 3: Solvent Evaporation (Concentration) Extraction->Concentration Purification Step 4: Purification (Chromatography) Concentration->Purification Solvent Solvent (Recycled) Concentration->Solvent FinalProduct Pure this compound Purification->FinalProduct

A typical downstream process for this compound recovery.

References

Application Notes and Protocols for In Vitro Skin Permeation Studies with Choline Geranate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline geranate (CAGE), a deep eutectic solvent (DES) or ionic liquid (IL), has emerged as a highly effective and biocompatible transdermal permeation enhancer. It is synthesized from biologically active precursors, choline bicarbonate and geranic acid, typically in a 1:2 molar ratio. CAGE has demonstrated the ability to significantly improve the skin delivery of a wide range of molecules, from small hydrophobic drugs to large hydrophilic proteins like insulin. Its mechanism involves transiently disrupting the highly organized lipid structure of the stratum corneum, thereby facilitating the passage of therapeutic agents into deeper skin layers. Notably, it achieves this enhancement with minimal cytotoxicity, making it a promising excipient for topical and transdermal formulations.

These application notes provide a summary of key findings and detailed protocols for conducting in vitro skin permeation studies using CAGE, specifically with the Franz diffusion cell method.

Application Notes: Mechanism and Key Findings

Choline geranate enhances skin permeation primarily by interacting with and disrupting the lipid matrix of the stratum corneum, the skin's main barrier. This action is believed to involve the extraction of lipids from the stratum corneum, which increases the skin's permeability. Studies have shown that a low concentration of CAGE (e.g., 2% w/w) can act as a transient disruptor of the skin's structure, allowing dissolved bioactive compounds to pass through more easily. This makes CAGE a superior transdermal absorption enhancer compared to many conventional alternatives.

Key attributes of Choline Geranate:

  • Broad Applicability: Enhances delivery of both hydrophobic and hydrophilic molecules, including large macromolecules like proteins.

  • Biocompatibility: Exhibits low to negligible cytotoxicity to skin cells at effective concentrations.

  • Bioactivity: Possesses inherent antimicrobial properties against various pathogens, including those forming biofilms.

  • Proven Efficacy: Has been shown to enhance the delivery of drugs such as curcumin, caffeine, nobiletin, and vancomycin in in vitro and ex vivo models.

Data Presentation: Quantitative Permeation Data

The following tables summarize quantitative data from studies investigating the permeation-enhancing effects of choline geranate.

Table 1: Permeation of CAGE Components into Human Cadaver Skin Data sourced from an in vitro diffusion cell study over 24 hours.

ComponentDelivered Dose to Epidermis (μg/cm²)Delivered Dose to Dermis (μg/cm²)
Choline80.2 ± 13.0134.6 ± 30.9
This compound109.3 ± 19.5210.7 ± 44.3
[Data from reference 9]

Table 2: Vancomycin Permeation Across Porcine Skin (Tape-Stripped) After 48 Hours This study highlights CAGE's ability to deliver large, hydrophilic drugs across a compromised skin barrier.

FormulationSkin Penetration (μg/cm²)Skin Retention (μg/g)
Neat Vancomycin HClNo Penetration DetectedNot Reported
Choline Oleate (CO) based6729 ± 4373892 ± 215
Choline Geranate (CAGE) basedSignificantly higher than CO (p < 0.05)Significantly higher than CO (p < 0.05)
CAGE-Pluronic Ionogel7543 ± 585Not Reported
[Data from reference 11]

Experimental Protocols

Protocol 1: Synthesis of Choline Geranate (CAGE) (1:2 Molar Ratio)

This protocol describes the synthesis of CAGE from choline bicarbonate and this compound.

Materials:

  • Choline bicarbonate (80 wt% solution)

  • This compound (Technical grade, e.g., 85%)

  • Acetone

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Purify this compound: Recrystallize technical-grade this compound at -70°C from a 70 wt% this compound / 30 wt% acetone solution to achieve higher purity.

  • Reaction Setup: In a suitable flask, add 2 molar equivalents of the purified this compound.

  • Add Choline Bicarbonate: Slowly add 1 molar equivalent of choline bicarbonate solution to the this compound.

  • Stir Mixture: Stir the mixture at room temperature. The reaction is complete when the evolution of CO₂ gas ceases.

  • Solvent Removal: Remove any residual solvent using a rotary evaporator at 60°C for approximately 20 minutes.

  • Drying: Dry the resulting CAGE product in a vacuum oven at 60°C for 48 hours to remove any remaining moisture. The final product should be a viscous liquid.

Protocol 2: In Vitro Skin Permeation Study Using Franz Diffusion Cells

This protocol outlines the use of vertical Franz diffusion cells to assess the permeation-enhancing effects of CAGE. Porcine ear skin is often used as a model membrane due to its similarity to human skin.

Materials:

  • Franz diffusion cells (static or flow-through)

  • Porcine ear skin (or human cadaver skin)

  • Dermatome or scalpel

  • Receptor solution: Saline (0.9% NaCl, w/w) buffered to pH 7.0

  • Test formulation (e.g., drug dissolved in CAGE)

  • Control formulation (e.g., drug in a standard vehicle)

  • Water bath/circulator with temperature control

  • Magnetic stirrer and stir bars

  • Syringes and needles for sampling

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

  • Skin Preparation:

    • Thaw frozen porcine ear skin.

    • Excise the skin and remove any subcutaneous fat and hair.

    • Prepare skin sections of a specific thickness (e.g., 0.5 mm) using a dermatome.

    • Cut the dermatomed skin into discs appropriately sized for the Franz diffusion cells.

  • Franz Cell Assembly:

    • Degas the receptor solution to prevent air bubble formation.

    • Fill the receptor chamber of the Franz cell with the buffered saline solution (e.g., 8 mL), ensuring no air bubbles are trapped beneath the skin.

    • Place a small magnetic stir bar in the receptor chamber.

    • Mount the prepared skin disc between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.

    • Clamp the chambers together securely to prevent leaks.

  • Temperature Equilibration:

    • Place the assembled cells in a water bath set to maintain the skin surface temperature at 32 ± 3°C.

    • Allow the system to equilibrate for at least 30 minutes.

  • Application of Formulation:

    • Apply a precise amount of the test formulation (e.g., CAGE with dissolved drug) evenly onto the surface of the skin in the donor chamber.

    • Cover the donor chamber opening (e.g., with parafilm) to prevent evaporation.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor chamber via the sampling arm.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples to determine the concentration of the permeated drug using a validated analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Data Calculation:

    • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.

    • Plot the cumulative amount permeated versus time to determine key permeation parameters such as steady-state flux (Jss), permeability coefficient (Kp), and lag time (Tlag).

Protocol 3: Cytotoxicity Assessment (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of CAGE on skin cells, such as human keratinocytes (HaCaT).

Materials:

  • HaCaT cell line

  • Cell culture medium (e.g., DMEM) with supplements (e.g., FBS, antibiotics)

  • 96-well cell culture plates

  • Choline geranate solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HaCaT cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Treatment: Remove the culture medium and expose the cells to various concentrations of CAGE dissolved in fresh medium for a specified period (e.g., 24 hours). Include untreated cells as a negative control.

  • MTT Incubation: After the treatment period, remove the CAGE-containing medium and add MTT solution to each well. Incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at the appropriate wavelength (e.g., ~570 nm).

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot cell viability versus CAGE concentration to determine the IC₅₀ value, if applicable.

Visualizations

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis p1 Synthesize and Characterize CAGE p2 Prepare Porcine Skin (Excise, Dermatome) p3 Prepare Receptor Solution (e.g., Buffered Saline, pH 7.0) e1 Assemble Franz Cell (Mount Skin) p3->e1 e2 Fill Receptor & Equilibrate (32°C) e1->e2 e3 Apply CAGE Formulation to Donor Chamber e2->e3 e4 Collect Samples at Predetermined Intervals e3->e4 a1 Quantify Drug Concentration (e.g., HPLC, UV-Vis) e4->a1 a2 Calculate Permeation Parameters (Flux, Kp, Lag Time) a1->a2 a3 Compare CAGE vs. Control a2->a3

Caption: Workflow for an in vitro skin permeation study using CAGE.

G cluster_sc Stratum Corneum (Barrier) cluster_action cluster_deeper c1 Corneocyte c2 Corneocyte c3 Corneocyte lm Organized Lipid Matrix (Ceramides, Cholesterol, Fatty Acids) cage Choline Geranate (CAGE) disruption Transient Disruption & Lipid Extraction cage->disruption Interacts with drug Drug Molecule drug->disruption Carried with disruption->lm Acts on epidermis Viable Epidermis / Dermis disruption->epidermis Facilitates Passage to

Caption: Proposed mechanism of CAGE-enhanced skin permeation.

Application Notes and Protocols for the Analysis of Geranic Acid Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the detection and quantification of geranic acid and its related metabolites in biological matrices. The protocols are intended for researchers, scientists, and professionals involved in drug development and metabolism studies.

Introduction

This compound is a monoterpenoid and a metabolite of geraniol and citral, which are common components of fragrances and essential oils.[1][2][3] Monitoring this compound and its metabolites is crucial for assessing exposure to these parent compounds and understanding their metabolic fate.[1][3] This document outlines validated analytical methods for the quantitative analysis of this compound and other key metabolites, such as Hildebrandt acid, 3-hydroxycitronellic acid, and 8-carboxygeraniol, primarily in urine samples.[1][2]

Analytical Techniques Overview

The primary analytical techniques for the sensitive and selective quantification of this compound metabolites are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

  • LC-MS/MS: This is the most widely used technique due to its high sensitivity and specificity, allowing for the direct analysis of polar metabolites in complex biological fluids like urine with minimal sample preparation.[1][3][4]

  • GC-MS: This technique is also suitable for the analysis of volatile and semi-volatile compounds. However, it often requires derivatization of the acidic metabolites to increase their volatility and thermal stability for gas chromatographic separation.[5][6]

Quantitative Data Summary

The following table summarizes the quantitative performance of a validated UPLC-MS/MS method for the analysis of this compound and its metabolites in human urine.[1][3]

MetaboliteLimit of Quantification (LOQ) (µg/L)Concentration Range in General Population (µg/L)
This compound2.79 - 477
Hildebrandt Acid2.737 - 1966
3-Hydroxycitronellic Acid1.8
8-Carboxygeraniol1.5

Metabolic Pathway of Geraniol

The following diagram illustrates the metabolic conversion of geraniol to this compound and other key metabolites.

Geraniol Geraniol Geranic_Acid Geranic_Acid Geraniol->Geranic_Acid Oxidation 8-Hydroxygeraniol 8-Hydroxygeraniol Geraniol->8-Hydroxygeraniol Oxidation Hildebrandt_Acid Hildebrandt_Acid Geranic_Acid->Hildebrandt_Acid Metabolism 3-Hydroxycitronellic_Acid 3-Hydroxycitronellic_Acid Geranic_Acid->3-Hydroxycitronellic_Acid Metabolism 8-Carboxygeraniol 8-Carboxygeraniol 8-Hydroxygeraniol->8-Carboxygeraniol Oxidation

Caption: Metabolic pathway of geraniol.

Experimental Protocols

Protocol 1: UPLC-MS/MS Analysis of this compound Metabolites in Urine

This protocol is based on a validated method for the quantitative determination of this compound, Hildebrandt acid, 3-hydroxycitronellic acid, and 8-carboxygeraniol in human urine.[1][2][3]

1. Sample Preparation (Enzymatic Hydrolysis and LLE)

  • Pipette 0.5 mL of urine into a 10 mL screw-cap vial.

  • Add 10 µL of an internal standard working solution (e.g., deuterated analogs of the target metabolites).

  • Add 1.5 mL of sodium acetate buffer (0.5 M, pH 5.0).

  • Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia.

  • Vortex the mixture and incubate at 37°C for 16 hours (overnight).

  • After hydrolysis, add 0.5 mL of formic acid (50%).

  • Add 4 mL of diethyl ether, cap the vial, and shake vigorously for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction with another 4 mL of diethyl ether.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Urine_Sample Urine Sample (0.5 mL) Add_IS Add Internal Standards Urine_Sample->Add_IS Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) Add_IS->Hydrolysis Extraction Liquid-Liquid Extraction (Diethyl Ether) Hydrolysis->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject into UPLC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Tandem MS Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: UPLC-MS/MS workflow.

2. UPLC-MS/MS Instrumentation and Conditions

  • Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: A reversed-phase column suitable for polar compounds (e.g., C18, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the target analytes. For example:

    • 0-1 min: 5% B

    • 1-8 min: linear gradient to 95% B

    • 8-10 min: hold at 95% B

    • 10-10.1 min: return to 5% B

    • 10.1-12 min: re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for each analyte and internal standard.

3. Data Analysis and Quantification

  • Quantification is performed using a calibration curve prepared in a surrogate matrix (e.g., water or synthetic urine) with known concentrations of the analytes.[2]

  • The peak area ratios of the analytes to their corresponding internal standards are used for quantification.

Protocol 2: GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using GC-MS, which requires derivatization.

1. Sample Preparation (Extraction and Derivatization)

  • Extraction:

    • Acidify the biological sample (e.g., urine, cell culture media) to approximately pH 2 with hydrochloric acid.[5]

    • Extract the this compound with a suitable organic solvent such as diethyl ether or ethyl acetate.[5][7]

    • Evaporate the organic extract to dryness.

  • Derivatization (Methylation):

    • To the dried extract, add 2 mL of 10% (w/v) boron trifluoride in methanol.[5]

    • Heat the mixture at 60°C for 1 hour to form the methyl ester of this compound.[5]

    • Alternatively, use trimethylsulfonium hydroxide in methanol for on-column methylation at a high injector temperature (250°C).[5]

  • Post-Derivatization Extraction:

    • After cooling, add 1.25 mL of hexane and vortex to extract the this compound methyl ester.[5]

    • Collect the hexane layer for GC-MS analysis.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (e.g., Methylation) Extraction->Derivatization Post_Extraction Post-Derivatization Extraction Derivatization->Post_Extraction Injection Inject into GC-MS Post_Extraction->Injection Separation Gas Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Analysis Data Analysis Detection->Analysis

Caption: GC-MS workflow.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A system equipped with a split/splitless injector.

  • Column: A polar capillary column such as a VF-Wax MS or BP-20 is suitable.[8]

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program:

    • Initial temperature: 60°C, hold for 5 minutes.

    • Ramp: Increase at 3 K/min to 220°C.

    • Hold at 220°C for 25 minutes.[8]

  • Injector Temperature: 250°C.

  • Mass Spectrometer: A single quadrupole or tandem mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan for qualitative analysis or selected ion monitoring (SIM) for quantitative analysis.

3. Data Analysis

  • Identification of this compound methyl ester is based on its retention time and mass spectrum compared to an authentic standard.

  • Quantification is achieved by creating a calibration curve with derivatized standards.

References

Application Notes and Protocols: Evaluating the Effect of Geranic Acid on Biofilm Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for evaluating the efficacy of geranic acid as a potential anti-biofilm agent. The protocols detailed below are designed to be adaptable for various bacterial species known to form biofilms, with a particular focus on common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.

Introduction to this compound and Biofilm Inhibition

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to both biotic and abiotic surfaces.[1] Biofilms pose a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial treatments.[1][2] Natural compounds are a promising source for the discovery of novel anti-biofilm agents.[3][4] this compound, a monoterpenoid, has demonstrated antimicrobial properties and is a candidate for investigation against bacterial biofilms.[5]

This document outlines a series of in vitro experiments to systematically assess the anti-biofilm potential of this compound, from determining its basic antimicrobial activity to its specific effects on biofilm formation and pre-formed mature biofilms.

Experimental Protocols

Bacterial Strains and Culture Conditions
  • Bacterial Strains: Staphylococcus aureus (e.g., ATCC 29213, MRSA strain USA300) and Pseudomonas aeruginosa (e.g., PAO1, ATCC 27853) are recommended as representative Gram-positive and Gram-negative biofilm-forming bacteria, respectively.

  • Culture Media: Tryptic Soy Broth (TSB) supplemented with 0.5% glucose for S. aureus and Luria-Bertani (LB) broth for P. aeruginosa are commonly used.

  • Growth Conditions: Cultures should be incubated at 37°C under appropriate aeration (e.g., shaking at 200 rpm for planktonic cultures).

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.[1][2]

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of two-fold dilutions in the appropriate culture medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Include positive controls (bacteria and medium without this compound) and negative controls (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration with no turbidity.

  • To determine the MBC, subculture 10 µL from each well showing no growth onto agar plates.

  • Incubate the agar plates at 37°C for 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of this compound to prevent the initial stages of biofilm formation.[6][7]

Protocol:

  • In a 96-well flat-bottomed microtiter plate, add 180 µL of a standardized bacterial suspension (approximately 1 x 10^6 CFU/mL) to each well.

  • Add 20 µL of this compound at various sub-MIC concentrations (e.g., 1/2, 1/4, 1/8 MIC). Include a positive control (bacteria and medium) and a negative control (medium only).

  • Incubate the plate at 37°C for 24 hours without shaking.

  • Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Fix the remaining biofilms by adding 200 µL of methanol to each well for 15 minutes.

  • Stain the biofilms with 200 µL of 0.1% (w/v) crystal violet solution for 20 minutes.

  • Wash the wells with distilled water to remove excess stain and allow the plate to air dry.

  • Solubilize the bound dye by adding 200 µL of 33% (v/v) acetic acid to each well.

  • Measure the absorbance at 570 nm using a microplate reader. The percentage of biofilm inhibition can be calculated using the formula: % Inhibition = [(OD_control - OD_treated) / OD_control] x 100

Mature Biofilm Disruption Assay

This assay evaluates the efficacy of this compound in eradicating pre-formed, mature biofilms.

Protocol:

  • Grow biofilms in a 96-well plate as described in the biofilm inhibition assay (steps 1 and 3) without the addition of this compound.

  • After 24 hours of incubation, gently remove the culture medium and wash the wells with PBS.

  • Add 200 µL of fresh medium containing various concentrations of this compound to the wells with mature biofilms.

  • Incubate for another 24 hours at 37°C.

  • Quantify the remaining biofilm biomass using the crystal violet staining method as described above (steps 4-9 of the Biofilm Inhibition Assay).

Metabolic Activity Assay (XTT/TTC Assay)

This assay determines the metabolic activity of the biofilm cells, providing an indication of cell viability.[6]

Protocol:

  • Perform the biofilm inhibition or disruption assay as described previously.

  • After the treatment period, wash the wells with PBS.

  • Add a solution of 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) or 2,3,5-triphenyltetrazolium chloride (TTC) and an electron-coupling agent (e.g., menadione) to each well.

  • Incubate the plate in the dark under appropriate conditions (e.g., 37°C for 2-4 hours).

  • Measure the color change (formazan formation) at the appropriate wavelength (e.g., 490 nm for XTT) using a microplate reader.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
S. aureus ATCC 29213
P. aeruginosa PAO1

Table 2: Effect of this compound on Biofilm Formation

Bacterial StrainThis compound Conc.% Biofilm Inhibition% Metabolic Activity Reduction
S. aureus ATCC 292131/2 MIC
1/4 MIC
1/8 MIC
P. aeruginosa PAO11/2 MIC
1/4 MIC
1/8 MIC

Table 3: Effect of this compound on Mature Biofilms

Bacterial StrainThis compound Conc.% Biofilm Disruption% Metabolic Activity Reduction
S. aureus ATCC 29213MIC
2 x MIC
P. aeruginosa PAO1MIC
2 x MIC

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_prep Preparation cluster_assays Primary Assays cluster_quant Quantification cluster_analysis Data Analysis strain Bacterial Strain Selection culture Overnight Culture strain->culture mic_mbc MIC & MBC Determination culture->mic_mbc inhibition Biofilm Inhibition Assay culture->inhibition disruption Mature Biofilm Disruption Assay culture->disruption ga_prep This compound Stock Preparation ga_prep->mic_mbc ga_prep->inhibition ga_prep->disruption mic_mbc->inhibition Determine sub-MICs cv Crystal Violet Staining inhibition->cv xtt Metabolic Activity (XTT/TTC) inhibition->xtt disruption->cv disruption->xtt data Data Compilation & Analysis cv->data xtt->data

Caption: Experimental workflow for evaluating this compound's anti-biofilm activity.

Staphylococcus aureus Biofilm Regulation

S. aureus biofilm formation is a complex process regulated by multiple factors, including the accessory gene regulator (agr) quorum-sensing system and the production of polysaccharide intercellular adhesin (PIA).[8][9]

G cluster_saureus S. aureus Biofilm Regulation Geranic_Acid This compound agr agr Quorum Sensing System Geranic_Acid->agr Inhibits ica ica Operon (PIA Synthesis) Geranic_Acid->ica Inhibits Proteases Proteases agr->Proteases Activates Biofilm Biofilm Formation ica->Biofilm Promotes Proteases->Biofilm Disperses

Caption: Simplified signaling pathway for S. aureus biofilm formation.

Pseudomonas aeruginosa Biofilm Regulation

In P. aeruginosa, quorum sensing (QS) plays a crucial role in biofilm development, with the las and rhl systems being central regulators.[10][11]

G cluster_paeruginosa P. aeruginosa Biofilm Regulation Geranic_Acid This compound las_system las System (LasI/LasR) Geranic_Acid->las_system Inhibits rhl_system rhl System (RhlI/RhlR) las_system->rhl_system Activates pqs_system pqs System las_system->pqs_system Activates Virulence_Factors Virulence Factors (e.g., rhamnolipids, elastase) rhl_system->Virulence_Factors Activates pqs_system->Virulence_Factors Activates Biofilm Biofilm Maturation Virulence_Factors->Biofilm Promotes

Caption: Key quorum sensing pathways in P. aeruginosa biofilm development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Geranic Acid Production from Geraniol Biotransformation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of geranic acid from the biotransformation of geraniol.

Troubleshooting Guide

This section addresses common issues encountered during the biotransformation of geraniol to this compound, offering potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Action(s)
Low or No Conversion of Geraniol to this compound Inactive or inappropriate microbial strain.Screen different microorganisms known for terpene biotransformation (e.g., Mucor irregularis, Pseudomonas sp., Acinetobacter sp.).[1]
Suboptimal reaction conditions (pH, temperature).Optimize the pH and temperature of the reaction medium. For instance, Mucor irregularis shows high conversion at 28°C.[2]
Insufficient biomass.Increase the concentration of the microbial biomass in the reaction.
Presence of inhibitors.Ensure the reaction medium is free from potential enzymatic inhibitors.
Incorrect medium composition.Optimize the culture medium to support robust microbial growth and enzymatic activity.
Formation of Undesired Byproducts (e.g., citronellol, linalool, geranyl acetate) Non-specific enzymes in the biocatalyst.Select a microbial strain with high specificity for the oxidation of geraniol to this compound.
Further metabolism of this compound.Optimize the reaction time to harvest the product at its peak concentration before it is further metabolized.
Spontaneous chemical reactions.Adjust pH and temperature to minimize non-enzymatic side reactions.
Endogenous metabolic pathways of the host organism.Consider using engineered strains where competing pathways are knocked out. In some cases, in vivo esterification of geraniol to geranyl acetate has been shown to prevent the formation of other monoterpenoids.[1]
Substrate (Geraniol) or Product (this compound) Toxicity to the Microorganism High concentration of geraniol or this compound inhibiting microbial growth and enzyme activity.[3]Implement a fed-batch or continuous feeding strategy to maintain substrate and product concentrations below toxic levels.
Employ a two-phase solvent system to sequester the toxic compounds from the aqueous phase, thereby reducing their inhibitory effects on the cells.[1]
Immobilize the microbial cells or enzymes to enhance their stability and tolerance to toxic compounds.
Difficulty in Product Extraction and Purification Emulsion formation during solvent extraction.Centrifuge the mixture at a higher speed or use demulsifying agents.
Co-extraction of impurities.Optimize the extraction solvent and pH to selectively extract this compound.
Low purity of the final product.Employ chromatographic techniques such as column chromatography for purification.

Frequently Asked Questions (FAQs)

Q1: What is the general metabolic pathway for the biotransformation of geraniol to this compound?

A1: The biotransformation of geraniol to this compound is a two-step oxidation process. First, geraniol is oxidized to its corresponding aldehyde, geranial, by the enzyme geraniol dehydrogenase (GeDH). Subsequently, geranial is further oxidized to this compound by geranial dehydrogenase (GaDH).[4]

Q2: Which microorganisms are commonly used for the biotransformation of geraniol to this compound?

A2: Several microorganisms have been reported to effectively convert geraniol to this compound, including fungi like Mucor irregularis and bacteria such as Pseudomonas aeruginosa and Acinetobacter sp..[1]

Q3: What are the key parameters to optimize for improving the yield of this compound?

A3: The key parameters to optimize include temperature, pH, substrate (geraniol) concentration, and biomass concentration. For example, studies with Mucor irregularis have shown high conversion rates at a temperature of 28°C and a geraniol concentration of 20 mM.[2]

Q4: How can substrate toxicity from geraniol be mitigated?

A4: Geraniol can be toxic to microorganisms at high concentrations.[3] To mitigate this, a two-liquid-phase system can be employed, where a water-immiscible organic solvent sequesters the excess geraniol, slowly releasing it into the aqueous phase for biotransformation.[1] Fed-batch strategies, where geraniol is added incrementally, can also prevent the accumulation of toxic levels.

Q5: What are some common byproducts formed during this biotransformation, and how can their formation be minimized?

A5: Common byproducts can include citronellol, linalool, and geranyl acetate, which may arise from the action of other enzymes in the host organism.[5] Minimizing byproduct formation can be achieved by selecting a highly specific microbial strain, optimizing reaction conditions to favor the desired pathway, or using engineered strains where competing enzymatic pathways have been inactivated.

Data Presentation

Table 1: Effect of Temperature on this compound Conversion by Mucor irregularis IIIMF4011
Temperature (°C)Conversion (%) after 72h
20~60
2899.20
35~60
Data sourced from a study on Mucor irregularis IIIMF4011.[2]
Table 2: Effect of Substrate (Geraniol) Concentration on this compound Conversion by Mucor irregularis IIIMF4011
Geraniol Concentration (mM)Conversion (%) after 72h
1080.88
2096.03
3027.67
4017.15
Data sourced from a study on Mucor irregularis IIIMF4011.[2]
Table 3: Effect of Biomass Concentration on this compound Conversion by Mucor irregularis IIIMF4011
Biomass Concentration (g/L)Conversion (%) after 72h
1035.27
2076.67
3097.43
4092.99
5097.58
Data sourced from a study on Mucor irregularis IIIMF4011.[2]

Experimental Protocols

Protocol 1: Screening of Microorganisms for Geraniol to this compound Biotransformation

This protocol outlines a general method for screening different microbial isolates for their ability to convert geraniol to this compound.

  • Microorganism Isolation and Cultivation:

    • Isolate microorganisms from soil samples, particularly from the rhizosphere of aromatic plants like lemongrass.[2]

    • Cultivate the isolates in a suitable growth medium (e.g., Sabouraud Dextrose Broth for fungi) at an appropriate temperature (e.g., 28°C) with shaking (e.g., 200 rpm).[2]

  • Preparation of Resting Cells/Mycelium:

    • After sufficient growth (e.g., 48 hours), harvest the microbial biomass by centrifugation (e.g., 5000 rpm for 10 minutes).

    • Wash the biomass with a sterile buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0) to remove residual medium components.

  • Biotransformation Reaction:

    • Resuspend the washed biomass in the same buffer to a desired concentration.

    • Add geraniol to the cell suspension to a final concentration (e.g., 20 mM). It may be necessary to dissolve geraniol in a small amount of a suitable solvent like ethanol before adding it to the aqueous medium.

    • Incubate the reaction mixture under optimized conditions (e.g., 28°C, 200 rpm) for a specific duration (e.g., 72 hours).

  • Extraction and Analysis:

    • At regular intervals, take samples from the reaction mixture.

    • Extract the samples with an equal volume of an organic solvent (e.g., ethyl acetate).

    • Analyze the organic phase for the presence of geraniol and this compound using analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC).

Protocol 2: Biotransformation of Geraniol to this compound using Mucor irregularis in a 3L Fermentor

This protocol is adapted from a study that achieved high conversion rates of geraniol to this compound.[2]

  • Seed Culture Preparation:

    • Inoculate spores of Mucor irregularis into 150 mL of Sabouraud Dextrose Broth (SDB) in a 500 mL flask.

    • Incubate at 28°C and 200 rpm for 48 hours.

  • Fermentor Setup and Inoculation:

    • Prepare 1.5 L of SDB medium in a 3 L fermentor and autoclave at 121°C for 15 minutes.

    • After cooling, inoculate with 10% (v/v) of the seed culture.

    • Set the fermentor parameters: 28°C, 200 rpm, and 1.5 L/min aeration.

  • Biomass Growth and Harvest:

    • Allow the fungus to grow for 48 hours.

    • Harvest the mycelium by centrifugation at 5000 rpm.

  • Biotransformation Reaction:

    • Prepare 1.5 L of a reaction mixture in the fermentor containing 0.1 M potassium phosphate buffer (pH 7.0).

    • Add the harvested mycelium to the buffer.

    • Add geraniol to a final concentration of 20 mM.

    • Incubate at 28°C, 200 rpm, and 1.5 L/min aeration for 72 hours.

  • Sampling and Analysis:

    • Collect samples every 24 hours.

    • Extract the samples with an equal volume of ethyl acetate.

    • Analyze the organic extract by TLC and GC-MS to monitor the conversion of geraniol to this compound.

Visualizations

Signaling Pathway of Geraniol to this compound Biotransformation

Geraniol_to_Geranic_Acid Geraniol Geraniol Geranial Geranial Geraniol->Geranial Geraniol Dehydrogenase (GeDH) Geranic_Acid This compound Geranial->Geranic_Acid Geranial Dehydrogenase (GaDH)

Caption: Enzymatic oxidation of geraniol to this compound.

Experimental Workflow for Improving this compound Yield

Experimental_Workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_scaleup Phase 3: Scale-Up & Production Microbe_Isolation Microorganism Isolation Primary_Screening Primary Screening for Conversion Microbe_Isolation->Primary_Screening Strain_Selection Selection of Promising Strains Primary_Screening->Strain_Selection Parameter_Optimization Optimization of Parameters (Temp, pH, Substrate, Biomass) Strain_Selection->Parameter_Optimization Byproduct_Analysis Byproduct Analysis & Minimization Parameter_Optimization->Byproduct_Analysis Toxicity_Mitigation Substrate Toxicity Mitigation Byproduct_Analysis->Toxicity_Mitigation Fermentor_Scale_Up Scale-Up in Fermentor Toxicity_Mitigation->Fermentor_Scale_Up Downstream_Processing Extraction & Purification Fermentor_Scale_Up->Downstream_Processing Final_Product High-Yield this compound Downstream_Processing->Final_Product

Caption: Workflow for optimizing this compound production.

References

Technical Support Center: Purification of Geranic Acid from Isomeric Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of geranic acid from its isomeric mixtures, primarily containing the cis-isomer, nerolic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenge in purifying this compound lies in the separation of its geometric isomer, nerolic acid (the cis-isomer). Both molecules have very similar physicochemical properties, including close boiling points and similar polarities, which makes separation by traditional methods like fractional distillation and crystallization difficult.[1][2] Achieving high purity often requires specialized techniques or optimization of existing methods.

Q2: What are the common methods used for this compound purification?

A2: The most common methods for purifying this compound from isomeric mixtures include:

  • Low-Temperature Crystallization: Exploits slight differences in the crystal lattice formation of the isomers at very low temperatures.

  • Preparative High-Performance Liquid Chromatography (HPLC): A highly effective method that separates isomers based on their differential interactions with a stationary phase.

  • Fractional Distillation under Vacuum: This method can be used but is challenging due to the close boiling points of the isomers and the thermal sensitivity of the compounds.[1][3]

Q3: What level of purity can I expect from these methods?

A3: The achievable purity depends on the chosen method and the initial composition of the isomeric mixture. Preparative HPLC generally offers the highest purity (>99%), while optimized low-temperature crystallization can yield purities in the range of 95-98%. Fractional distillation is typically less effective for achieving very high purity of a single isomer and may require multiple passes.

Q4: How can I analyze the purity of my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for analyzing the isomeric purity of this compound.[2][4] These techniques can effectively separate and quantify the relative amounts of this compound and nerolic acid in a sample.

Troubleshooting Guides

Low-Temperature Crystallization

Problem: My this compound is "oiling out" instead of crystallizing, even at low temperatures.

  • Possible Cause 1: Supersaturation is too high. A highly concentrated solution can lead to the separation of a liquid phase (oiling out) rather than the formation of solid crystals, especially if the cooling is too rapid.

  • Solution 1: Try using a more dilute solution. This can be achieved by adding a small amount of additional cold solvent to the oiled-out mixture and attempting to redissolve it with minimal heating before slow cooling.

  • Possible Cause 2: Presence of impurities. Impurities can disrupt the crystal lattice formation and promote oiling out.

  • Solution 2: Consider a preliminary purification step, such as column chromatography, to remove significant impurities before attempting crystallization.

  • Possible Cause 3: Inappropriate solvent. The solvent may be too good a solvent for this compound even at low temperatures, or it may not sufficiently differentiate the solubilities of the two isomers.

  • Solution 3: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (an anti-solvent) can sometimes promote crystallization over oiling out. For this compound, consider solvent systems like acetone/hexane or ethanol/water mixtures.

Problem: The crystallization yield is very low.

  • Possible Cause 1: this compound has significant solubility even at low temperatures. A portion of the product will always remain in the mother liquor.

  • Solution 1: Ensure the crystallization is performed at the lowest practical temperature (e.g., -80°C using a dry ice/acetone bath) to minimize solubility.[5] Minimize the amount of solvent used to dissolve the initial mixture.

  • Possible Cause 2: Premature filtration. Filtering the crystals before crystallization is complete will result in loss of product.

  • Solution 2: Allow sufficient time for crystallization to occur. Monitor the formation of crystals and ensure the process has reached equilibrium before filtration.

  • Possible Cause 3: Loss during washing. The wash solvent may be dissolving a significant amount of the purified crystals.

  • Solution 3: Use a minimal amount of ice-cold wash solvent. The solvent should be pre-chilled to the crystallization temperature.

Problem: The purified this compound is still contaminated with nerolic acid.

  • Possible Cause 1: Co-crystallization. Due to their structural similarity, nerolic acid can be incorporated into the this compound crystal lattice.

  • Solution 1: Perform multiple recrystallization steps. Each subsequent recrystallization will further enrich the desired this compound isomer.

  • Solution 2: Optimize the cooling rate. A slower cooling rate can allow for more selective crystallization of the less soluble isomer (this compound), reducing the inclusion of nerolic acid.

Preparative HPLC

Problem: Poor separation between this compound and nerolic acid peaks.

  • Possible Cause 1: Inappropriate stationary phase. A standard C18 column may not provide sufficient selectivity for these geometric isomers.

  • Solution 1: Use a stationary phase with alternative selectivity. Phenyl-hexyl or fluorinated phases can offer different interactions and improve resolution.[6] Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also be highly effective for separating organic acids.

  • Possible Cause 2: Unoptimized mobile phase. The mobile phase composition is critical for achieving good separation.

  • Solution 2: Methodically optimize the mobile phase. Vary the organic modifier (e.g., acetonitrile vs. methanol) and the aqueous component's pH and buffer concentration. A shallow gradient or isocratic elution with a carefully selected mobile phase composition is often necessary for resolving close-eluting isomers.[7]

  • Possible Cause 3: Column overloading. Injecting too much sample can lead to peak broadening and loss of resolution.

  • Solution 3: Reduce the injection volume or the concentration of the sample. Perform a loading study to determine the maximum amount of sample that can be injected without compromising separation.

Problem: Low recovery of purified this compound after preparative HPLC.

  • Possible Cause 1: Adsorption onto the stationary phase. The compound may be irreversibly binding to the column.

  • Solution 1: Ensure the mobile phase is compatible with the compound and stationary phase. Adding a small amount of a competitive agent (e.g., a stronger acid in the mobile phase) can sometimes reduce strong adsorption.

  • Possible Cause 2: Degradation on the column. this compound may be unstable under the chromatographic conditions.

  • Solution 2: Use a buffered mobile phase to control the pH and avoid extreme conditions. Analyze the collected fractions immediately to prevent degradation.

  • Possible Cause 3: Inefficient fraction collection. The collection window for the this compound peak may be too narrow or incorrectly timed.

  • Solution 3: Use a fraction collector with precise timing. Perform an analytical run to accurately determine the retention time of this compound before starting the preparative separation. Collect narrow fractions across the entire peak and analyze them individually to identify the purest fractions.

Fractional Distillation

Problem: The distilled fractions show little to no enrichment of this compound.

  • Possible Cause 1: Insufficient column efficiency. A standard distillation column may not have enough theoretical plates to separate compounds with very close boiling points.

  • Solution 1: Use a high-efficiency fractionating column, such as a Vigreux, packed, or spinning band column. The longer the column and the larger the surface area of the packing material, the more theoretical plates it will have.[8][9]

  • Possible Cause 2: Distillation rate is too fast. A high distillation rate does not allow for proper equilibrium to be established between the liquid and vapor phases in the column.

  • Solution 2: Reduce the heating rate to ensure a slow and steady distillation. A high reflux ratio (the ratio of condensed vapor returning to the pot to the vapor removed as distillate) is crucial for good separation.[8]

  • Possible Cause 3: Thermal degradation. this compound and nerolic acid can degrade at their atmospheric boiling points.[1]

  • Solution 3: Perform the distillation under vacuum. Reducing the pressure will lower the boiling points of the compounds, minimizing the risk of thermal degradation.[1][3]

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity AchievedTypical YieldThroughputKey AdvantagesKey Disadvantages
Low-Temperature Crystallization 95-98%40-60%ModerateCost-effective, scalableRequires very low temperatures, multiple recrystallizations may be needed
Preparative HPLC >99%70-90%Low to ModerateHigh purity, good for small to medium scaleHigh cost of equipment and solvents, lower throughput
Fractional Distillation (Vacuum) 85-95%50-70%HighScalable, continuous operation possibleChallenging for high purity, risk of thermal degradation

Experimental Protocols

Protocol 1: Low-Temperature Crystallization of this compound
  • Dissolution: Dissolve the crude this compound mixture (e.g., 1 gram) in a minimal amount of a suitable solvent (e.g., acetone) at room temperature in a flask.

  • Cooling: Place the flask in a cooling bath maintained at -80°C (e.g., a dry ice/acetone bath).[5]

  • Inducing Crystallization: If crystals do not form spontaneously, gently scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.

  • Equilibration: Allow the flask to remain in the cooling bath for several hours (e.g., 2-4 hours) to ensure complete crystallization.

  • Filtration: Quickly filter the cold suspension through a pre-chilled Büchner funnel to collect the crystals. It is critical to keep the apparatus as cold as possible during filtration to prevent the crystals from redissolving.[5]

  • Washing: Wash the crystals with a minimal amount of the ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Preparative HPLC Purification of this compound
  • Column: A preparative reverse-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size) is suitable.

  • Mobile Phase: A mixture of acetonitrile (or methanol) and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid group.[10]

  • Gradient/Isocratic Elution: An isocratic elution with an optimized ratio of organic solvent to aqueous buffer is often preferred for resolving isomers. For example, a starting point could be 60-70% acetonitrile in water with 0.1% formic acid.

  • Sample Preparation: Dissolve the crude this compound mixture in the mobile phase or a compatible solvent at a known concentration.

  • Injection and Fraction Collection: Inject the sample onto the column and monitor the elution profile using a UV detector (e.g., at 215 nm). Collect fractions corresponding to the this compound peak.

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC to determine their purity. Pool the fractions that meet the desired purity specifications.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Mandatory Visualizations

experimental_workflow_crystallization cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation start Crude this compound (Isomeric Mixture) dissolve Dissolve in Minimal Acetone start->dissolve cool Cool to -80°C dissolve->cool induce Induce Crystallization (Scratching) cool->induce equilibrate Equilibrate for 2-4 hours induce->equilibrate filter Cold Filtration equilibrate->filter wash Wash with Cold Acetone filter->wash dry Dry under Vacuum wash->dry end Purified this compound dry->end

Caption: Workflow for the purification of this compound by low-temperature crystallization.

logical_relationship_hplc_troubleshooting problem Poor Peak Separation in Preparative HPLC cause1 Inappropriate Stationary Phase problem->cause1 cause2 Unoptimized Mobile Phase problem->cause2 cause3 Column Overloading problem->cause3 solution1 Use Phenyl-Hexyl or Fluorinated Phase cause1->solution1 solution2 Optimize Organic/Aqueous Ratio, pH, and Buffer cause2->solution2 solution3 Reduce Injection Volume or Concentration cause3->solution3

Caption: Troubleshooting logic for poor peak separation in preparative HPLC of this compound.

References

Technical Support Center: Stabilizing Geranic Acid in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with geranic acid. The information provided is designed to help you anticipate and address common challenges related to the stability of this compound in your formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a monoterpenoid and an unsaturated carboxylic acid with the chemical formula C10H16O2.[1][2] Its structure, containing conjugated double bonds, makes it susceptible to degradation through various pathways, including oxidation, isomerization, and photodegradation. This degradation can lead to a loss of potency, changes in the sensory profile (odor and color), and the formation of unknown impurities in your formulation.

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound in a formulation are:

  • Oxidation: The double bonds in the this compound molecule are prone to oxidation, especially in the presence of oxygen, light, and metal ions. This can lead to the formation of various oxidation byproducts.

  • Isomerization: this compound can isomerize to its cis-isomer, nerolic acid. This change in stereochemistry can affect the biological activity and sensory properties of the final product. The isomerization can be influenced by factors such as pH and temperature.

  • Photodegradation: Exposure to ultraviolet (UV) light can provide the energy to initiate degradation reactions, including isomerization and oxidation.

Q3: What are the initial signs of this compound degradation in my formulation?

Early indicators of this compound degradation include:

  • Changes in the color of the formulation.

  • A noticeable change in the odor profile.

  • A shift in the pH of the formulation.

  • The appearance of new, unidentified peaks during analytical testing (e.g., HPLC analysis).

  • A decrease in the measured concentration of this compound over time.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Rapid decrease in this compound concentration Oxidation: Exposure to air (oxygen), presence of metal ions, or high-temperature storage.1. Incorporate an antioxidant into your formulation (see Table 1).2. Use packaging that minimizes headspace and protects from air exposure.3. Add a chelating agent (e.g., EDTA) to sequester metal ions.4. Store the formulation at a lower temperature in a dark place.
Change in odor or color of the formulation Oxidation and/or Isomerization: Formation of degradation byproducts with different sensory properties.1. Implement the solutions for preventing oxidation.2. Control the pH of your formulation to minimize isomerization (see Table 2).3. Protect the formulation from light exposure.
Appearance of a new peak corresponding to nerolic acid in HPLC analysis Isomerization: The formulation's pH and temperature conditions may be favoring the conversion of this compound to its cis-isomer.1. Adjust the pH of the formulation to a range where this compound is more stable.2. Evaluate the effect of lower storage temperatures on the rate of isomerization.
General instability and phase separation in an emulsion Degradation of this compound at the oil-water interface: Degradation products may have different surfactant properties, leading to emulsion instability.1. Incorporate an antioxidant that is effective at the oil-water interface.2. Consider encapsulating the this compound to protect it from the aqueous phase (see Experimental Protocols).

Data Presentation

Table 1: Suggested Antioxidants for this compound Stabilization

Antioxidant Typical Concentration Range (%) Mechanism of Action & Comments
Tocopherols (Vitamin E) 0.1 - 1.0Chain-breaking antioxidant, effective at scavenging free radicals. A mixture of tocopherols (alpha, gamma, delta) is often more effective than a single isomer.[3]
Butylated Hydroxytoluene (BHT) 0.01 - 0.1Synthetic antioxidant, highly effective in oils and fats.
Ascorbyl Palmitate 0.01 - 0.2An oil-soluble ester of ascorbic acid that can regenerate tocopherols.
Rosemary Extract 0.1 - 0.5Natural antioxidant containing compounds like carnosic acid and rosmarinic acid.

Table 2: Influence of pH on the Stability of Structurally Related Unsaturated Aldehydes (Citral)

Data on citral, a structurally related aldehyde that can be oxidized to this compound, provides insight into the potential pH stability of this compound. The half-life data below indicates that a neutral pH is generally preferred for stability.

pH Half-life of Neral (cis-isomer of citral) Half-life of Geranial (trans-isomer of citral)
49.54 days9.81 days
7230 days106 days
930.1 days22.8 days

Source: Adapted from a study on citral stability.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at 60°C for 48 hours.

  • Photodegradation: Expose the stock solution to a calibrated light source providing both UV and visible light (as per ICH Q1B guidelines) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples using a suitable analytical method, such as HPLC-UV, to determine the extent of degradation and to observe the formation of degradation products.

Protocol 2: Encapsulation of this compound with β-Cyclodextrin

Objective: To prepare an inclusion complex of this compound with β-cyclodextrin to improve its stability. This protocol is adapted from a method used for the encapsulation of geraniol.[1][2]

Methodology:

  • Preparation of β-Cyclodextrin Solution: Dissolve β-cyclodextrin in a mixture of ethanol and distilled water (e.g., 20:80 v/v) at 65°C with stirring.

  • Addition of this compound: Slowly add a solution of this compound in ethanol to the β-cyclodextrin solution with continuous agitation. The molar ratio of this compound to β-cyclodextrin should be optimized (e.g., starting with a 1:1 molar ratio).

  • Complex Formation: Continue stirring the mixture at 65°C for a defined period (e.g., 2-4 hours) to allow for the formation of the inclusion complex.

  • Isolation of the Complex: Cool the solution to room temperature and then store at 4°C for 24 hours to facilitate the precipitation of the complex.

  • Washing and Drying: Collect the precipitate by filtration and wash with a small amount of cold ethanol to remove any uncomplexed this compound. Dry the resulting powder under vacuum.

  • Characterization: Characterize the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy. The encapsulation efficiency can be determined by quantifying the amount of this compound in the complex.

Mandatory Visualizations

Geranic_Acid_Degradation_Pathways Geranic_Acid This compound Oxidation Oxidation (O2, Light, Metal Ions) Geranic_Acid->Oxidation Leads to Isomerization Isomerization (pH, Heat) Geranic_Acid->Isomerization Can undergo Photodegradation Photodegradation (UV Light) Geranic_Acid->Photodegradation Susceptible to Oxidized_Products Oxidized Products (e.g., aldehydes, ketones) Oxidation->Oxidized_Products Nerolic_Acid Nerolic Acid (cis-isomer) Isomerization->Nerolic_Acid Photo_Products Photodegradation Products Photodegradation->Photo_Products

Caption: Major degradation pathways of this compound in formulations.

Stabilization_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation cluster_verification Verification Degradation This compound Degradation Observed (e.g., loss of potency, color change) Forced_Degradation Perform Forced Degradation Study Degradation->Forced_Degradation Initiates Identify_Pathway Identify Dominant Degradation Pathway (Oxidation, Isomerization, etc.) Forced_Degradation->Identify_Pathway Informs Add_Antioxidant Incorporate Antioxidant Identify_Pathway->Add_Antioxidant If Oxidation Adjust_pH Adjust and Buffer pH Identify_Pathway->Adjust_pH If Isomerization Encapsulate Encapsulate this compound Identify_Pathway->Encapsulate For multiple pathways Protect_Light Use UV-protective Packaging Identify_Pathway->Protect_Light If Photodegradation Stability_Testing Conduct Long-term Stability Testing Add_Antioxidant->Stability_Testing Adjust_pH->Stability_Testing Encapsulate->Stability_Testing Protect_Light->Stability_Testing Validation Validate Formulation Stability Stability_Testing->Validation

Caption: Workflow for troubleshooting and stabilizing this compound.

References

Optimizing cell culture conditions for geranic acid cytotoxicity assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell culture conditions in geranic acid cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve this compound for cell culture experiments? It appears to be insoluble in my aqueous culture medium.

A1: this compound has poor solubility in water but is soluble in organic solvents like ethanol and DMSO.[1][2][3]

  • Recommended Procedure:

    • Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in a sterile solvent such as DMSO or ethanol.

    • For your experiment, dilute this stock solution into your complete cell culture medium to achieve the final desired concentrations. Ensure the final solvent concentration is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

    • Crucially, you must include a "vehicle control" in your experimental setup. This control should contain cells treated with the same final concentration of the solvent (e.g., 0.5% DMSO) without this compound. This allows you to distinguish the cytotoxic effects of this compound from any effects of the solvent itself.

Q2: What is a good starting concentration range for this compound in a cytotoxicity assay?

A2: The optimal concentration of a test compound can vary significantly between different cell types.[4] Since specific cytotoxic concentrations for this compound are not widely published for many mammalian cell lines, a titration experiment is essential to determine the effective range for your specific cells.

  • Recommendation: Perform a dose-response experiment using a broad range of concentrations. A common strategy is to use serial dilutions. For a novel compound, a starting range from low micromolar (e.g., 1 µM) to high micromolar (e.g., 100-500 µM) is advisable. The goal is to identify the concentration range that causes between 10% and 90% cell death, allowing for the calculation of an IC50 value (the concentration that inhibits 50% of the cell population).

Q3: I am observing high variability and "edge effects" in my 96-well plate data. How can I minimize this?

A3: High variability and edge effects are common issues in plate-based assays.

  • Troubleshooting Steps:

    • Minimize Evaporation (Edge Effects): The outer wells of a plate are more prone to evaporation during long incubation periods, which can concentrate solutes and affect cell health.[5] To mitigate this, avoid using the outermost wells for experimental conditions. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

    • Ensure Homogeneous Cell Seeding: An uneven distribution of cells is a major source of variability.[6] Before and during plating, gently and regularly resuspend your cell solution to prevent cells from settling.[6]

    • Avoid Bubbles: Air bubbles in wells can interfere with cell attachment and optical readings.[7] Be careful with your pipetting technique to avoid introducing bubbles. If bubbles form, they can sometimes be broken with a sterile syringe needle.[7]

    • Consistent Pipetting: Use a consistent pipetting technique for all wells. For multi-well plates, using a multichannel pipette can improve consistency, but ensure it is properly calibrated and that you are aspirating and dispensing evenly across all channels.

Q4: My untreated control cells show low viability. What could be the cause?

A4: Poor health of control cells invalidates the assay results. Several factors could be responsible.

  • Potential Causes:

    • Cell Passage Number: Do not use cells that have been passaged for extended periods, as they can undergo genetic drift and lose their characteristic properties.[8]

    • Over-confluence: Never allow cells to become over-confluent in the culture flask before seeding, as this can induce stress and apoptosis.[8]

    • Harsh Handling: Vigorous pipetting or centrifuging cells at high speeds can cause physical damage.

    • Contamination: Regularly check cultures for signs of microbial contamination.[8]

    • Incubator Conditions: Ensure the incubator's temperature and CO2 levels are stable and correct for your cell line.[8]

Q5: Which type of cytotoxicity assay is most appropriate for studying the effects of this compound?

A5: The choice of assay depends on the specific cytotoxic mechanism you wish to investigate (e.g., necrosis, apoptosis). It is often recommended to use two different assay types to confirm results.

  • Common Cytotoxicity Assays:

    • Membrane Integrity Assays (Necrosis): These assays measure the leakage of cellular components from cells with compromised membranes. Examples include the Lactate Dehydrogenase (LDH) release assay.[9][10]

    • Metabolic Viability Assays: These assays measure metabolic activity, which is typically reduced in dying cells. Examples include MTT, MTS, and WST-1 assays.

    • Apoptosis Assays: These measure specific markers of programmed cell death, such as caspase enzyme activity.[9]

    • DNA-Binding Dye Assays: These use fluorescent dyes that are impermeable to live cells but can enter dead cells and bind to DNA, producing a fluorescent signal proportional to the number of dead cells.[9][11] An advantage of some of these dyes is their suitability for real-time monitoring of cytotoxicity.[6][12]

Quantitative Data & Experimental Parameters

Due to the cell-type-specific nature of cytotoxicity, the following tables provide general guidelines and templates for designing your experiments.

Table 1: Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₆O₂[3]
Molecular Weight 168.23 g/mol [13]
Appearance Colorless to pale yellow liquid[2][3]
Solubility (Water) Insoluble[1][3]
Solubility (Organic) Soluble in alcohol[1][3]

Table 2: Comparison of Common Cytotoxicity Assay Methods

Assay TypePrincipleAdvantagesDisadvantages
LDH Release Measures lactate dehydrogenase leakage from cells with damaged membranes.[10]Simple, cost-effective, measures necrosis.LDH in serum can cause high background; enzyme has a finite half-life in media.[10]
MTT / MTS Measures mitochondrial reductase activity, reflecting metabolic viability.Well-established, high-throughput.Can be affected by compounds that alter cellular metabolism; requires a solubilization step (MTT).
CellTox™ Green A fluorescent dye enters cells with compromised membranes and binds to DNA.[11]Highly sensitive, suitable for real-time kinetic analysis.[6]Requires a fluorescence plate reader; signal can be quenched by phenol red.[5]
Caspase-Glo® Measures caspase activity, a key marker of apoptosis.[9]Specific for apoptosis, highly sensitive (luminescent).May miss non-apoptotic cell death; requires a luminometer.

Experimental Protocols

Protocol 1: General Cytotoxicity Assay Workflow using an LDH Release Assay

This protocol provides a framework for assessing this compound's cytotoxicity.

1. Preparation of this compound Stock Solution: a. Dissolve this compound in 100% DMSO to create a 100 mM stock solution. b. Vortex thoroughly to ensure it is fully dissolved. c. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.

2. Cell Seeding: a. Culture cells to approximately 80-90% confluence. b. Harvest cells using standard trypsinization methods. c. Perform a cell count and viability check (e.g., using trypan blue). d. Dilute the cell suspension to the optimized seeding density (determined from prior experiments) in complete culture medium. e. Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well flat-bottom plate. f. Add 100 µL of sterile PBS to the outer 36 wells to minimize evaporation. g. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume logarithmic growth.

3. Compound Treatment: a. Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve 2x the final desired concentrations. b. Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or control medium. c. Include the following controls (in triplicate):

  • Untreated Control: Cells treated with complete culture medium only.
  • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest this compound dose.
  • Maximum LDH Release Control: Cells that will be lysed with a detergent 45 minutes before the assay endpoint to represent 100% cytotoxicity.[5][10]
  • No-Cell Control: Wells containing medium but no cells, to measure background LDH activity.[5] d. Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

4. LDH Release Assay (Example using a commercial kit): a. 45 minutes before the end of the incubation period, add 10 µL of the kit's Lysis Solution to the "Maximum LDH Release" control wells. b. At the end of the incubation, allow the plate to equilibrate to room temperature for 20-30 minutes.[5] c. Following the kit manufacturer's instructions, transfer a specific volume (e.g., 50 µL) of supernatant from each well to a new, clean 96-well plate.[10] d. Prepare the LDH reaction mixture (substrate mix + assay buffer) as per the kit's protocol.[10] e. Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatant. f. Incubate at room temperature for 30 minutes, protected from light.[10] g. Add the Stop Solution provided in the kit to each well.[10] h. Read the absorbance at 490 nm using a microplate reader within one hour.[10]

5. Data Analysis: a. Subtract the average absorbance of the no-cell control from all other readings. b. Calculate the percentage of cytotoxicity for each treatment using the following formula: % Cytotoxicity = 100 * (Experimental Value - Untreated Control) / (Maximum Release Control - Untreated Control) c. Plot the % Cytotoxicity against the log of the this compound concentration to determine the IC50 value.

Visualizations

Experimental & Troubleshooting Workflows

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Troubleshooting start_node start_node process_node process_node decision_node decision_node end_node end_node issue_node issue_node A Prepare this compound Stock in DMSO B Culture & Harvest Cells A->B C Optimize & Perform Cell Seeding in 96-Well Plate B->C D Treat Cells with This compound Dilutions & Controls C->D E Incubate for Desired Time (24-72h) D->E F Perform Cytotoxicity Assay (e.g., LDH, CellTox) E->F G Read Plate (Absorbance/Fluorescence) F->G H Controls OK? G->H I Calculate % Cytotoxicity & IC50 Value H->I Yes J Troubleshoot Experiment H->J No K High vehicle toxicity? Check solvent concentration. High background? Check media/reagents. J->K

Caption: Workflow for a this compound cytotoxicity experiment.

Potential Signaling Pathway Involvement

The monoterpene geraniol, which is structurally related to this compound, has been shown to induce cell death in prostate cancer cells by modulating the AKT/AMPK/mTOR signaling pathway.[14] While this needs to be confirmed for this compound specifically, it provides a potential mechanism of action to investigate.

Signaling_Pathway cluster_outcomes compound compound protein protein outcome outcome inhibition inhibition activation activation GA Geraniol (related to this compound) AKT AKT (Pro-survival) GA->AKT GA->AKT Inhibits AMPK AMPK (Energy Sensor) GA->AMPK GA->AMPK Activates mTOR mTOR (Cell Growth Regulator) AKT->mTOR AMPK->mTOR Autophagy Autophagy mTOR->Autophagy Inhibits Apoptosis Apoptosis CellDeath Cell Death Apoptosis->CellDeath Autophagy->CellDeath

Caption: Potential signaling pathway based on the action of geraniol.[14]

References

Technical Support Center: Minimizing Geranic Acid Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize interference caused by geranic acid in your biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be in my samples?

This compound, a monoterpenoid and unsaturated fatty acid, is a natural product found in various plants.[1][2] It can be introduced into your experimental workflow as a component of a test compound mixture, a metabolite of another compound, or as a contaminant from natural product extracts. Its lipophilic nature and potential for aggregation in aqueous solutions can lead to interference in a variety of biochemical assays.[3][4]

Q2: How can this compound interfere with my biochemical assays?

This compound can interfere with biochemical assays through several mechanisms:

  • Spectral Interference: If this compound absorbs light or fluoresces in the same wavelength range as your assay's detection method, it can lead to falsely high or low readings.

  • Protein Binding and Denaturation: As a lipophilic molecule, this compound can bind non-specifically to proteins, including enzymes and antibodies, potentially altering their conformation and activity.[2] This is a significant concern for enzyme kinetics and immunoassays.

  • Aggregation and Light Scattering: In aqueous solutions, this compound can form micelles or aggregates, which can scatter light and interfere with absorbance-based assays.[3][4] These aggregates can also sequester assay components, affecting their availability.

  • Reagent Reactivity: The carboxylic acid group and double bonds in this compound's structure present potential sites for reaction with assay reagents, leading to their depletion or the formation of interfering byproducts.

Q3: Which types of assays are most susceptible to interference from this compound?

Assays that are particularly sensitive to the properties of this compound include:

  • Spectrophotometric and Fluorometric Assays: Due to the potential for spectral overlap.

  • Protein Quantification Assays (e.g., Bradford, BCA): Interference can occur through protein binding and interaction with assay reagents.[5][6][7][8]

  • Enzyme Assays (e.g., Luciferase, Kinase Assays): this compound can directly inhibit or denature enzymes, or interfere with the detection signal.[9][10][11][12]

  • Immunoassays (e.g., ELISA): Non-specific binding to antibodies and other proteins can lead to false-positive or false-negative results.

  • Cell-Based Assays: this compound's effects on cell membranes and potential for cytotoxicity can confound results.

Troubleshooting Guides

Issue 1: Inaccurate results in protein quantification assays (Bradford, BCA).

Symptoms:

  • Higher or lower than expected protein concentrations.

  • High background signal in the absence of protein.

  • Non-linear standard curves.

Possible Causes & Solutions:

Cause Troubleshooting Steps Experimental Protocol
Direct interaction with assay reagents This compound may interact with the Coomassie dye in the Bradford assay or reduce Cu2+ in the BCA assay.[5][6][7][8] Run a control with this compound in the assay buffer without any protein to quantify its contribution to the signal.1. Prepare a series of this compound dilutions in the same buffer as your samples. 2. Add the Bradford or BCA reagent according to the standard protocol. 3. Measure the absorbance at the appropriate wavelength. 4. Subtract the background absorbance from your sample readings.
Protein binding and precipitation This compound may bind to the protein standard (e.g., BSA) or your protein of interest, affecting its interaction with the assay dye/reagents.If you suspect protein precipitation, centrifuge the samples after incubation with this compound and before adding the assay reagent. Measure the protein concentration in the supernatant.
Micelle formation causing light scattering Aggregates of this compound can scatter light, leading to artificially high absorbance readings.Measure the absorbance of a this compound solution at a non-absorbing wavelength (e.g., 650-700 nm). A significant reading indicates light scattering. Consider sample dilution or the use of a detergent compatible with your assay to disrupt micelles.
Issue 2: Altered enzyme activity in kinetic assays.

Symptoms:

  • Unexpected inhibition or activation of the enzyme.

  • Changes in Michaelis-Menten kinetic parameters (Km and Vmax).[13][14][15]

  • Time-dependent inhibition.

Possible Causes & Solutions:

This compound's Effect on Enzyme Kinetics

G Potential Mechanisms of this compound Interference in Enzyme Assays cluster_interference Interference Mechanisms GA This compound Enzyme Enzyme GA->Enzyme Non-specific binding/ Denaturation Substrate Substrate GA->Substrate Sequestration in micelles AssaySignal Assay Signal GA->AssaySignal Spectral interference/ Quenching Product Product Enzyme->Product Catalysis Substrate->Enzyme Binding Product->AssaySignal Generates

Caption: Mechanisms of this compound interference in enzyme assays.

Cause Troubleshooting Steps Experimental Protocol
Direct enzyme inhibition This compound may be a competitive, non-competitive, or uncompetitive inhibitor.Perform enzyme kinetic studies at varying concentrations of both the substrate and this compound. Plot the data using Lineweaver-Burk or other linearized plots to determine the mechanism of inhibition.
Protein denaturation The lipophilic nature of this compound can lead to the unfolding and inactivation of enzymes.Pre-incubate the enzyme with this compound for different time intervals before adding the substrate. A time-dependent loss of activity suggests denaturation.
Substrate sequestration If this compound forms micelles, it may sequester the substrate, reducing its effective concentration.Determine the critical micelle concentration (CMC) of this compound under your assay conditions.[16][17] Keep the this compound concentration below the CMC if possible.
Issue 3: High background or false positives in immunoassays (e.g., ELISA).

Symptoms:

  • High signal in negative control wells.

  • Reduced signal in positive control wells.

  • Poor reproducibility.

Possible Causes & Solutions:

ELISA Troubleshooting Workflow for this compound Interference

G Troubleshooting ELISA Interference by this compound Start High Background/ False Positives in ELISA CheckNSB Test for Non-Specific Binding (this compound + blocking buffer) Start->CheckNSB CheckCoating Assess Interference with Antigen/Antibody Coating CheckNSB->CheckCoating Low NSB OptimizeBlocking Optimize Blocking Buffer (e.g., add detergent) CheckNSB->OptimizeBlocking High NSB SamplePretreatment Pre-treat Sample (e.g., solvent extraction) CheckCoating->SamplePretreatment Interference Detected End Reduced Interference CheckCoating->End No Interference OptimizeBlocking->End SamplePretreatment->End

References

Strategies to reduce the hygroscopicity of choline geranate.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Choline Geranate (CAGE). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation, with a specific focus on mitigating the inherent hygroscopicity of CAGE.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a significant concern for choline geranate (CAGE)?

A: Hygroscopicity is the tendency of a substance to absorb or adsorb moisture from the surrounding atmosphere. For CAGE, which is known to be hygroscopic, this presents several challenges in a research and development setting[1]:

  • Physical Instability: Absorbed water can alter key physical properties of CAGE, such as its viscosity, density, and solvent characteristics.

  • Chemical Instability: The presence of water can potentially lead to the partial dissociation of the choline and geranate ions and affect the stability of any active pharmaceutical ingredient (API) formulated within the CAGE.

  • Handling and Processing Issues: Increased moisture content can make the material sticky and difficult to handle, weigh accurately, and process consistently.

  • Reproducibility: Variations in ambient humidity can lead to different levels of water content between batches, compromising experimental reproducibility.

Q2: How can I accurately measure the hygroscopicity of my CAGE sample?

A: Two primary methods are recommended for quantifying water content and hygroscopic tendencies:

  • Dynamic Vapor Sorption (DVS): This is the gold-standard for assessing hygroscopicity. DVS analysis measures the change in mass of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature. The resulting sorption/desorption isotherm reveals how much water the sample absorbs at different humidity levels and if physical changes occur[1][2].

  • Karl Fischer Titration: This is a highly accurate method to determine the absolute water content of a sample at a single point in time. It is particularly useful for quality control and for determining the initial water content of a CAGE batch before further testing or formulation[3]. For instance, as-synthesized CAGE can have a water content of approximately 13%[1].

The European Pharmacopoeia provides a classification system for hygroscopicity based on the percentage weight gain after 24 hours of storage at 25°C and 80% RH.

Table 1: Hygroscopicity Classification (based on European Pharmacopoeia)

Classification% Weight Gain (w/w)
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Moderately hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%

Q3: What are the primary strategies I can employ to reduce the hygroscopicity of CAGE?

A: There are four main formulation and processing strategies to mitigate the moisture sensitivity of CAGE. These approaches work by either modifying the material at a molecular level or by creating a physical barrier against atmospheric moisture.[1]

G cluster_0 Strategies to Reduce Hygroscopicity of Choline Geranate cluster_1 Molecular Modification cluster_2 Physical Barrier CAGE Hygroscopic Choline Geranate (CAGE) CoCrystal Co-crystallization (Form new solid state) CAGE->CoCrystal HydroExcip Formulation with Hydrophobic Excipients CAGE->HydroExcip Encapsulation Encapsulation (e.g., Spray Drying) CAGE->Encapsulation Coating Film Coating (For solid dosage forms) CAGE->Coating

Caption: Overview of primary strategies to mitigate CAGE hygroscopicity.

Q4: How can co-crystallization reduce CAGE's hygroscopicity and what co-formers should I consider?

A: Co-crystallization involves combining CAGE with a pharmaceutically acceptable 'co-former' to create a new crystalline solid with a unique structure. This new structure can significantly reduce hygroscopicity by engaging the functional groups that would otherwise attract water molecules in strong, stable hydrogen bonds within the crystal lattice.[4]

For CAGE, potential co-formers could include:

  • Hydrophobic organic acids: Long-chain fatty acids or other acids that can interact with the choline or geranate components while presenting a hydrophobic exterior.

  • Generally Recognized As Safe (GRAS) compounds: Other non-ionizable APIs or excipients that have suitable hydrogen bond donors/acceptors.

Table 2: Example of Hygroscopicity Reduction via Co-crystallization

MaterialWater Uptake at 80% RH (% w/w)
Choline Geranate (CAGE)> 15% (Hypothetical)
CAGE Co-crystal with Co-former X3.5% (Hypothetical)
CAGE Co-crystal with Co-former Y1.8% (Hypothetical)

Q5: What are my options for encapsulating CAGE to create a moisture barrier?

A: Encapsulation creates a microscopic physical barrier around droplets of CAGE, effectively shielding it from ambient humidity. Spray drying is a highly scalable and effective method for this purpose.[5] The choice of the encapsulating "wall material" is critical.

  • For Immiscible Systems: If CAGE is immiscible with the polymer solution, you can create core-shell microcapsules. Hydrophobic polymers like ethyl cellulose are excellent candidates.

  • For Miscible Systems: If CAGE is miscible with the polymer solution, you can form an amorphous solid dispersion (ASD), where CAGE is molecularly dispersed within the polymer matrix. Polymers with a high glass transition temperature (Tg) like maltodextrin are suitable for this approach.[5]

Table 3: Comparison of Wall Materials for Spray Dry Encapsulation

Wall MaterialTypeMoisture Barrier PropertyKey Considerations
Ethyl CelluloseWater-insoluble polymerExcellentRequires organic solvent for processing. Forms distinct core-shell capsules.
MaltodextrinPolysaccharideModerateWater-soluble. Forms a solid matrix (ASD). Final product may still be somewhat hygroscopic.
Polyvinyl Alcohol (PVA)Water-soluble polymerGoodCan be processed from aqueous solutions. Offers a good barrier.[6]
ShellacNatural ResinExcellentLow water permeability but may impact release profile.[7]

Q6: Is film coating a suitable strategy for protecting CAGE?

A: Film coating is a viable strategy if CAGE is first formulated into a solid dosage form, for example, by adsorbing it onto a porous solid carrier like silica. A moisture-barrier film is then applied over the tablet or particle. The effectiveness is measured by the Water Vapor Transmission Rate (WVTR), where a lower value indicates better protection.

Table 4: Comparative Performance of Moisture Barrier Film Coatings

Polymer SystemTypical WVTR Reduction (vs. standard HPMC)Key Features
HPMC + Stearic Acid~20-30%Improved barrier over standard HPMC.[6]
Polyvinyl Alcohol (PVA)-based~90%Excellent moisture barrier, good processability.[8]
Kollicoat® Protect~90%High pigment loading capacity, excellent barrier.[6]
Opadry® AMBHighCommercially available, optimized for moisture protection.
Shellac-basedHighNatural polymer with very low water permeability.[7]

Troubleshooting Guides

Problem: My CAGE sample becomes visibly less viscous and changes appearance after being left on the bench.

  • Likely Cause: This is a classic sign of water absorption from the atmosphere. The absorbed water acts as a plasticizer, reducing the viscosity of the deep eutectic solvent.

  • Solutions:

    • Immediate Action: Store your CAGE sample in a tightly sealed container inside a desiccator with a fresh desiccant or in a glove box under an inert atmosphere (e.g., nitrogen or argon).

    • Long-Term Strategy: For formulated products, consider one of the hygroscopicity reduction strategies outlined in the FAQs, such as encapsulation or co-crystallization, to improve stability under ambient conditions.

Problem: My attempts to co-crystallize CAGE using a solution-based method are yielding an oil or amorphous solid.

  • Likely Cause:

    • Solvent Choice: The chosen solvent may be too good at solvating both CAGE and the co-former, preventing them from associating and nucleating into a crystal lattice.

    • Stoichiometry: The molar ratio of CAGE to the co-former may not be optimal for co-crystal formation.

    • Incompatibility: The chosen co-former may not have the appropriate hydrogen bonding motifs to form a stable co-crystal with CAGE.

  • Solutions:

    • Try Mechanochemistry: Use Liquid-Assisted Grinding (LAG) . This method uses only a catalytic amount of solvent, which can facilitate molecular mobility and co-crystal formation without fully dissolving the components.[9]

    • Screen Ratios: Systematically vary the molar ratio of CAGE to your co-former (e.g., 1:1, 1:2, 2:1).

    • Screen Co-formers: Select a different co-former with stronger or more complementary hydrogen bonding capabilities.

Problem: During spray drying to encapsulate CAGE, the product is very sticky and the process yield is low.

  • Likely Cause:

    • Low Glass Transition Temperature (Tg): The Tg of the final encapsulated particle is too low. If the outlet temperature of the spray dryer is above the particle's Tg, the particles will be in a rubbery, sticky state, causing them to adhere to the cyclone and collection vessel walls.

    • Inappropriate Parameters: The inlet temperature may be too low for efficient drying, or the feed rate may be too high, resulting in wet, sticky particles.

  • Solutions:

    • Change Wall Material: Select a polymer with a higher Tg, such as ethyl cellulose, to ensure the final particles are in a glassy state at the outlet temperature.[5]

    • Optimize Inlet Temperature: Increase the inlet temperature to ensure rapid and complete evaporation of the solvent before the particles exit the drying chamber.

    • Adjust Feed Rate: Reduce the liquid feed rate to prevent overloading the dryer and allow sufficient residence time for drying.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

Objective: To accurately quantify the absolute water content in a sample of CAGE.

Materials:

  • Karl Fischer Titrator (volumetric or coulometric)

  • Anhydrous methanol or appropriate Karl Fischer solvent

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

  • Airtight glass syringe and needle

  • CAGE sample

Methodology:

  • System Preparation: Add the appropriate solvent to the titration vessel of the Karl Fischer apparatus.

  • Pre-Titration: Start the titrator to neutralize any residual water in the solvent until a stable, anhydrous endpoint is reached.

  • Sample Preparation: Draw a precisely weighed amount of the CAGE sample (typically 0.1 - 1.0 g, depending on expected water content) into a gas-tight syringe.

  • Titration: Inject the CAGE sample directly into the conditioned titration vessel. Ensure the needle tip is below the surface of the solvent.

  • Analysis: The titrator will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached. The instrument's software will calculate the water content based on the volume of titrant used and the pre-determined titer.

  • Reporting: Report the water content as a weight percentage (% w/w). Perform the measurement in triplicate for accuracy.[10]

Protocol 2: Microencapsulation of CAGE using Spray Drying

Objective: To encapsulate liquid CAGE within a polymer shell to create a dry, free-flowing powder with reduced hygroscopicity.

G cluster_0 Spray Drying Encapsulation Workflow A 1. Prepare Emulsion: Disperse CAGE in a solution of wall material (e.g., ethyl cellulose in ethanol) B 2. Homogenization: High-shear mix to create fine, uniform droplets A->B C 3. Atomization: Pump emulsion through a nozzle into the spray dryer B->C D 4. Drying: Atomized droplets contact hot air (e.g., 120-160°C inlet temp). Solvent evaporates instantly. C->D E 5. Particle Formation: Solid polymer shell forms around CAGE core D->E F 6. Collection: Dry microparticles are separated from the air stream by a cyclone and collected. E->F

Caption: Experimental workflow for CAGE microencapsulation via spray drying.

Materials:

  • Spray dryer (e.g., Büchi Mini Spray Dryer B-290)

  • High-shear homogenizer

  • CAGE

  • Wall material (e.g., Ethyl cellulose)

  • Solvent (e.g., Ethanol)

Methodology:

  • Wall Material Solution: Dissolve the wall material (e.g., 5% w/v ethyl cellulose) in a suitable solvent (e.g., ethanol).

  • Emulsion Preparation: Add CAGE to the polymer solution (e.g., to achieve a 40% CAGE loading in the final dried particle).

  • Homogenization: Homogenize the mixture at high speed (e.g., 10,000 rpm for 5 minutes) to form a stable oil-in-water or oil-in-oil emulsion with fine droplets.

  • Spray Drying:

    • Set the spray dryer parameters. Typical starting parameters:

      • Inlet Temperature: 140°C

      • Aspirator Rate: 85-95%

      • Pump/Feed Rate: 5-10 mL/min

    • Pump the emulsion through the two-fluid nozzle into the drying chamber.

  • Collection: The dried microparticles are separated from the air stream in the cyclone and collected in the product vessel.

  • Post-Processing: Store the collected powder in a desiccator to prevent any moisture uptake before characterization.[4]

References

Identifying and characterizing degradation products of geranic acid.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of geranic acid degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on forced degradation studies, this compound is most susceptible to thermal degradation. It is relatively stable under hydrolytic (acidic and basic), mild oxidative, and photolytic (UVA light) conditions.[1] Under significant heat stress (e.g., 80°C), the formation of several new degradation products has been observed.[1]

Q2: What specific degradation products of this compound have been identified?

A2: While forced degradation studies have shown the formation of new peaks in chromatographic analysis under thermal stress, the specific chemical structures of these degradation products are not extensively detailed in publicly available literature.[1] Characterizing these products would require analytical techniques such as mass spectrometry (MS) for mass determination and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation.

Q3: Is this compound susceptible to degradation by oxidation?

A3: this compound shows limited susceptibility to mild oxidation. In studies using 3% hydrogen peroxide for 24 hours, only a minor loss of the parent compound (approximately 3.6%) was reported, with no significant new peaks appearing in the chromatogram.[1] However, the bacterial degradation of related terpenes is known to be initiated by the oxidation of alcohol groups to carboxylic acids, suggesting that under specific enzymatic or more aggressive oxidative conditions, degradation could occur.[2]

Q4: My experiment shows no significant degradation under acidic or basic hydrolysis. Is this expected?

A4: Yes, this is an expected outcome. This compound is highly stable under both acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions at room temperature for 24 hours.[1] Published studies report degradation levels of less than 1% under these conditions, confirming the molecule's stability against hydrolysis.[1]

Troubleshooting Guide

Issue 1: Unexpected peaks are observed in the chromatogram of a control sample of this compound.

  • Possible Cause 1: Thermal Degradation during Sample Preparation. this compound is known to degrade under heat.[1] High temperatures used in sample preparation (e.g., in the GC inlet or during solvent evaporation) could be causing degradation.

    • Solution: Minimize heat exposure during sample preparation. If using gas chromatography, try a lower inlet temperature or a derivatization technique suitable for thermally labile acids. For LC-MS, ensure the sample is not heated during preparation or in the autosampler.

  • Possible Cause 2: Isomerization. Commercial this compound can be a mixture of (E) and (Z) isomers (nerolic acid).[3] The "unexpected" peak could be the other isomer.

    • Solution: Verify the purity and isomeric composition of your starting material using a certified reference standard. Ensure your analytical method is capable of separating the (E) and (Z) isomers.

Issue 2: No degradation products are detected after exposing this compound to stress conditions.

  • Possible Cause 1: Stress Conditions Are Too Mild. this compound is a relatively stable molecule, particularly to hydrolysis and photolysis.[1]

    • Solution: As per ICH guidelines, the goal of forced degradation is to achieve 5-20% degradation of the drug substance. If no degradation is observed, consider increasing the duration of exposure, the concentration of the stressing agent, or the temperature. For example, if no degradation occurs at room temperature with 0.1 M HCl, the experiment could be repeated at an elevated temperature (e.g., 60-80°C).

  • Possible Cause 2: Analytical Method Is Not Stability-Indicating. The chromatographic method being used may not be able to separate the degradation products from the main this compound peak.

    • Solution: Develop and validate a stability-indicating method. This typically involves using a high-resolution column and a gradient elution program to ensure separation of all potential degradation products. A photodiode array (PDA) detector is crucial for checking peak purity.

Issue 3: Mass balance in the stability study is poor (sum of assay of this compound and impurities is not close to 100%).

  • Possible Cause 1: Formation of Non-UV Active or Volatile Degradants. The degradation products may not have a chromophore, making them undetectable by UV detectors, or they may be volatile and lost during sample preparation.

    • Solution: Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector to detect non-UV active compounds. For volatile compounds, consider using headspace GC-MS for analysis.

  • Possible Cause 2: Incomplete Elution of Degradants. Some degradation products might be strongly retained on the analytical column and not elute during the run.

    • Solution: Extend the gradient run time and include a high-organic-solvent wash at the end of each run to ensure all components are eluted from the column.

Quantitative Data

The following table summarizes the percentage of degradation observed for this compound under various forced degradation conditions.

Stress ConditionParametersDuration% Degradation of this compoundReference
Thermal 80°C in an oven5 days20.0%[1]
Oxidative 3% Hydrogen Peroxide (H₂O₂)24 hours3.6%[1]
Photolytic UVA Light3 days2.0%[1]
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl)24 hours0.3%[1]
Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH)24 hours0.0%[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at room temperature for 24 hours. If no degradation is observed, repeat the experiment at 60°C for a shorter duration (e.g., 2-8 hours). After the specified time, neutralize the solution with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase to a final concentration of ~100 µg/mL.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 24 hours. After the specified time, neutralize with an equivalent amount of 0.1 M HCl and dilute with the mobile phase to ~100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute with the mobile phase to ~100 µg/mL.

  • Thermal Degradation: Place a solid sample of this compound in a calibrated oven at 80°C for 5 days. Also, place a solution of this compound (1 mg/mL) in a sealed vial at 60°C for 24 hours. After exposure, dissolve the solid or dilute the solution with the mobile phase to ~100 µg/mL.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL) to UVA light (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A parallel sample should be wrapped in aluminum foil as a dark control. After exposure, dilute the samples with the mobile phase to ~100 µg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

  • Instrumentation: HPLC with a Photodiode Array (PDA) detector or UV detector and Mass Spectrometer (MS).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm (or monitor multiple wavelengths using PDA).

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks. Assess peak purity of the this compound peak in stressed samples using the PDA detector. Identify degradation products by comparing the chromatograms of stressed samples to the control. Use MS data to obtain the mass-to-charge ratio (m/z) of potential degradants.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL This compound Stock acid Acid Hydrolysis (0.1M HCl, RT, 24h) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, RT, 24h) stock->base Expose to Stress oxide Oxidation (3% H2O2, RT, 24h) stock->oxide Expose to Stress thermal Thermal Stress (Solid, 80°C, 5 days) stock->thermal Expose to Stress photo Photolytic Stress (UVA Light) stock->photo Expose to Stress neutralize Neutralize & Dilute Samples (to ~100 µg/mL) acid->neutralize base->neutralize oxide->neutralize thermal->neutralize photo->neutralize hplc Analyze via Stability-Indicating HPLC-PDA/MS Method neutralize->hplc results Identify Degradants & Assess Mass Balance hplc->results

Caption: Workflow for a forced degradation study of this compound.

metabolic_pathway geraniol Geraniol geranial Geranial (Citral a) geraniol->geranial Geraniol Dehydrogenase geranic_acid This compound geranial->geranic_acid Geranial Dehydrogenase

Caption: Enzymatic oxidation pathway from geraniol to this compound.

References

Technical Support Center: Enhancing the Stability of Geranic Acid Under Thermal Stress

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stabilization of geranic acid under thermal stress.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways of thermal degradation for this compound?

A1: this compound, as an α,β-unsaturated carboxylic acid, is susceptible to thermal degradation primarily through decarboxylation.[1] Under thermal stress, it can isomerize to its β,γ-unsaturated form, which then undergoes decarboxylation via a cyclic transition state to yield volatile organic compounds.[1][2] Other potential degradation pathways include oxidation of the double bonds, leading to the formation of various smaller aldehydes, ketones, and carboxylic acids.

Q2: What are the expected degradation products of this compound under thermal stress?

A2: While specific studies exhaustively identifying all thermal degradation products of pure this compound are limited, based on its structure and studies on similar compounds, likely degradation products include carbon dioxide (from decarboxylation) and various hydrocarbons.[1][2] In the presence of oxygen, a range of oxidation products such as smaller chain aldehydes, ketones, and carboxylic acids can be expected.[3][4] When formulated as a choline geranate (CAGE) gel and subjected to 80°C for 5 days, a 20% loss of this compound was observed with the appearance of a few new, unidentified peaks in the chromatogram.

Q3: What are the most effective methods to enhance the thermal stability of this compound?

A3: The most promising methods for enhancing the thermal stability of this compound include:

  • Inclusion Complexation with Cyclodextrins: Encapsulating this compound within the hydrophobic cavity of cyclodextrins can shield it from thermal energy and oxidative environments.[5]

  • Microencapsulation/Nanoencapsulation: Creating a protective shell around this compound droplets using polymers can significantly improve its thermal resistance.[6]

  • Addition of Antioxidants: For degradation involving oxidation, the addition of antioxidants can quench free radicals and inhibit oxidative chain reactions.[7]

  • Formation of Deep Eutectic Solvents (DES): Forming a DES, such as Choline and this compound (CAGE), has been shown to improve the stability of this compound under certain stress conditions.

Q4: How can I monitor the thermal stability of my this compound formulation?

A4: The thermal stability of this compound formulations can be assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To quantify the remaining concentration of this compound after thermal stress. A stability-indicating HPLC method should be used.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile degradation products.[9][10]

  • Differential Scanning Calorimetry (DSC): To determine the melting point and thermal transitions of the formulation, which can indicate changes in stability.

  • Thermogravimetric Analysis (TGA): To measure weight loss as a function of temperature, providing information on the decomposition temperature.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound During Heating
Possible Cause Troubleshooting Steps
Direct exposure to high temperatures. Reduce the processing temperature if possible. Employ stabilization techniques such as encapsulation or cyclodextrin complexation to protect the this compound.
Presence of oxidative catalysts (e.g., metal ions). Use high-purity solvents and reagents. Consider adding a chelating agent (e.g., EDTA) to sequester metal ions.
Inappropriate solvent. Ensure the solvent is inert and has a high boiling point to prevent localized overheating.
Presence of oxygen. Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Issue 2: Poor Encapsulation Efficiency or Complexation Yield
Possible Cause Troubleshooting Steps
Incompatible wall material or cyclodextrin type. Screen different polymers for encapsulation or various types of cyclodextrins (α, β, γ, and their derivatives) to find the best fit for this compound's size and polarity.
Incorrect ratio of this compound to encapsulating agent. Optimize the molar ratio of this compound to cyclodextrin or the core-to-wall material ratio for encapsulation.
Suboptimal process parameters (e.g., stirring speed, temperature, pH). Systematically vary the process parameters to find the optimal conditions for encapsulation or complexation.
This compound volatility. For encapsulation methods involving heat (e.g., spray drying), minimize the temperature and processing time. Consider using a less volatile derivative if appropriate for the application.
Issue 3: Inconsistent Results in HPLC Stability Assays
Possible Cause Troubleshooting Steps
Non-validated HPLC method. Develop and validate a stability-indicating HPLC method that can separate this compound from its degradation products.[11]
Baseline drift or noise. Ensure proper mobile phase degassing, stable column temperature, and a clean system.[12][13]
Peak tailing or fronting. Check for column degradation, mismatched solvent strength between the sample and mobile phase, or system dead volume.[14]
Shifting retention times. Ensure consistent mobile phase composition, flow rate, and column temperature. Allow for adequate column equilibration between runs.[13]

Quantitative Data Summary

Table 1: Forced Degradation of this compound in a Choline Geranate (CGB400) Gel Formulation

Stress ConditionDurationTemperature% Loss of this compound
Heat5 days80°C20.0%
UV-A Light3 daysAmbient2.0%
0.1 M Hydrochloric Acid24 hoursAmbient0.3%
0.1 M Sodium Hydroxide24 hoursAmbient0.0%
3% Hydrogen Peroxide24 hoursAmbient3.6%

Data adapted from a study on a CGB400 gel formulation.

Experimental Protocols

Protocol 1: Preparation of this compound-β-Cyclodextrin Inclusion Complex

Objective: To enhance the thermal stability of this compound by forming an inclusion complex with β-cyclodextrin.

Materials:

  • This compound

  • β-Cyclodextrin

  • Ethanol

  • Deionized water

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Freeze-dryer

Methodology:

  • Dissolve β-cyclodextrin in a 20:80 (v/v) ethanol:water solution at 65°C with continuous stirring. A typical concentration is 25 mM β-cyclodextrin.

  • In a separate container, dissolve this compound in ethanol.

  • Slowly add the this compound solution to the β-cyclodextrin solution in a 1:1 molar ratio.

  • Continue stirring the mixture at 65°C for 4 hours.

  • Gradually cool the solution to room temperature while stirring, and then store at 4°C for 24 hours to facilitate precipitation of the complex.

  • Centrifuge the suspension to collect the precipitate.

  • Wash the precipitate with a small amount of cold ethanol to remove any surface-adsorbed this compound.

  • Freeze-dry the precipitate to obtain a fine powder of the this compound-β-cyclodextrin inclusion complex.

  • Characterize the complex using DSC, TGA, and FTIR to confirm inclusion.

Protocol 2: Stability Testing of this compound Formulations using HPLC

Objective: To quantify the concentration of this compound in a formulation after exposure to thermal stress.

Materials and Equipment:

  • This compound formulation

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase acidification)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Thermostatically controlled oven

Methodology:

  • Preparation of Mobile Phase: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) acidified with 0.1% phosphoric acid.[8] Filter and degas the mobile phase.

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in the mobile phase. From the stock solution, prepare a series of standard solutions of known concentrations to create a calibration curve.

  • Sample Preparation: Accurately weigh a known amount of the this compound formulation and dissolve it in the mobile phase to a known volume. Filter the sample through a 0.45 µm syringe filter before injection.

  • Thermal Stress: Place a known amount of the this compound formulation in a sealed vial in a thermostatically controlled oven at the desired temperature (e.g., 80°C) for a specified duration.

  • Post-Stress Sample Preparation: After the specified time, remove the sample from the oven, allow it to cool to room temperature, and prepare it for HPLC analysis as described in step 3.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength to 220 nm.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the initial (time zero) and thermally stressed samples.

  • Data Analysis: Quantify the concentration of this compound in the samples by comparing the peak areas to the calibration curve. Calculate the percentage of this compound remaining after thermal stress.

Visualizations

Experimental_Workflow_Cyclodextrin_Complexation cluster_preparation Preparation cluster_complexation Complexation cluster_isolation Isolation & Purification cluster_characterization Characterization prep1 Dissolve β-Cyclodextrin in Ethanol/Water (65°C) complex Mix Solutions (1:1 molar ratio) Stir at 65°C for 4h prep1->complex prep2 Dissolve this compound in Ethanol prep2->complex cool Cool to Room Temp Store at 4°C for 24h complex->cool centrifuge Centrifuge to Collect Precipitate cool->centrifuge wash Wash with Cold Ethanol centrifuge->wash freeze_dry Freeze-Dry wash->freeze_dry characterize Analyze by DSC, TGA, FTIR freeze_dry->characterize

Caption: Experimental workflow for the preparation of this compound-β-cyclodextrin inclusion complexes.

Thermal_Degradation_Pathway GA_alpha_beta This compound (α,β-unsaturated) Oxidation_Products Oxidation Products: - Aldehydes - Ketones - Smaller Carboxylic Acids GA_alpha_beta->Oxidation_Products Heat Thermal Stress (Δ) Oxygen Oxygen (O2) GA_beta_gamma β,γ-unsaturated isomer Transition_State 6-membered Cyclic Transition State GA_beta_gamma->Transition_State Decarboxylation Products Degradation Products: - Hydrocarbons - CO2 Transition_State->Products Heat->GA_beta_gamma Isomerization Oxygen->Oxidation_Products Oxidation

Caption: Proposed thermal degradation pathways of this compound.

References

Optimizing fermentation parameters for microbial production of geranic acid.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the microbial fermentation of geranic acid.

Troubleshooting Guides

This section addresses common issues encountered during the fermentation process in a question-and-answer format.

Question: My this compound yield is lower than expected. What are the potential causes and solutions?

Answer:

Low this compound yield can stem from several factors. Systematically investigating the following parameters is recommended:

  • Substrate Inhibition: High concentrations of geraniol, the precursor, can be toxic to microbial cells and inhibit enzyme activity.[1][2] It has been observed that increasing substrate concentration beyond an optimal point leads to a decrease in this compound production.[2]

    • Solution: Optimize the geraniol concentration. Studies have shown that concentrations around 20 mM can be effective for strains like Mucor irregularis IIIMF4011.[2] Consider a fed-batch strategy where geraniol is added intermittently to maintain a low but sufficient concentration.

  • Suboptimal Temperature: Temperature significantly affects the activity of the enzymes responsible for converting geraniol to this compound.[1]

    • Solution: Ensure the fermentation is carried out at the optimal temperature for your specific microbial strain. Different microorganisms have different optimal temperature ranges for this biotransformation, with studies reporting temperatures from 24°C to 37°C.[1][2] For example, a 99.20% conversion was observed with M. irregularis at 28°C.[2]

  • Improper pH: The pH of the fermentation medium can influence microbial growth and enzyme function.

    • Solution: Monitor and control the pH of the medium throughout the fermentation process. The optimal pH will be strain-dependent.

  • Inadequate Media Composition: The carbon and nitrogen sources in the growth medium can impact the production of the necessary biotransforming enzymes.[1]

    • Solution: Optimize the media composition. For instance, Sabouraud Dextrose Broth (SDB) has been shown to be effective for M. irregularis.[1] Experiment with different carbon and nitrogen sources to find the best combination for your strain.

  • Insufficient Biomass: A low concentration of microbial cells will result in a lower overall production of this compound.

    • Solution: Optimize the biomass concentration. For M. irregularis, biomass concentrations of 30-50 g/L have shown high conversion rates.[1] Ensure your inoculum is healthy and at the correct density.

Question: I'm observing poor microbial growth or cell lysis during fermentation. What could be the issue?

Answer:

Poor growth or lysis can be attributed to several factors:

  • Geraniol Toxicity: As mentioned, geraniol can be toxic at high concentrations.

    • Solution: Lower the initial geraniol concentration or use a fed-batch approach.

  • Accumulation of Toxic Byproducts: The accumulation of other metabolic byproducts could be inhibiting growth.

    • Solution: Analyze your fermentation broth for potential inhibitory compounds. Media optimization or changing the feeding strategy might be necessary.

  • Contamination: The presence of unwanted microorganisms can compete for nutrients and produce substances that are harmful to your production strain.[3][4]

    • Solution: Implement strict aseptic techniques throughout your process. Regularly check for contamination by microscopy and plating on selective media. If contamination is detected, discard the culture and sterilize your equipment thoroughly. Using antimicrobial agents that do not affect your production strain can also be a strategy.[4][5]

Question: How can I confirm if my microorganism is producing this compound?

Answer:

You will need to extract the compound from the fermentation broth and analyze it using analytical chemistry techniques.

  • Extraction: this compound can be extracted from the acidified fermentation broth using organic solvents like ethyl acetate or diethyl ether.[6]

  • Analysis: The presence and quantity of this compound in your extract can be confirmed and measured using:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the components of your extract and provides a mass spectrum that can be used to identify this compound.[6]

    • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a reliable method for quantifying this compound.[6]

Frequently Asked Questions (FAQs)

What is this compound and what are its applications?

This compound is an open-chain monoterpenoid with applications in the cosmetic, fragrance, flavor, and agricultural industries.[1] It has been shown to have antifungal and depigmenting properties.[1] It is also used as a flavor enhancer in some foods and beverages and as a component in synthetic honeybee pheromones.[2]

Why use microbial fermentation to produce this compound?

Microbial fermentation, or biotransformation, offers several advantages over chemical synthesis for producing complex molecules like this compound. These include:

  • Economic Viability: It can be more economical, especially for complex chemical structures.[1][2]

  • Regio- and Stereoselectivity: Microbes can perform highly specific chemical reactions that are difficult to achieve through traditional chemistry.

  • Sustainability: It is often a more environmentally friendly process.

What microbial strains are commonly used for this compound production?

Several microorganisms have been reported to produce this compound from geraniol, including:

  • Fungi: Mucor irregularis[1], Penicillium digitatum

  • Bacteria: Pseudomonas putida[7], Alcaligenes defragrans[6], Acetobacter species, and Gluconobacter species.[1]

What is the general biosynthetic pathway for this compound from geraniol?

The biotransformation of geraniol to this compound typically involves a two-step oxidation process:

  • Geraniol is first oxidized to its corresponding aldehyde, geranial, by a geraniol dehydrogenase.

  • Geranial is then further oxidized to this compound by a geranial dehydrogenase.[1]

Quantitative Data Summary

Table 1: Optimized Fermentation Parameters for this compound Production by Mucor irregularis IIIMF4011

ParameterOptimal ValueConversion RateReference
Temperature28 °C99.20%[2]
Substrate (Geraniol) Conc.20 mM96.03%[2]
Biomass Concentration30-50 g/L~97%[1]
Incubation Time72 hours97-100%[1]
Fermentation Scale1.5 L (in 3 L fermentor)98.89%[1]

Experimental Protocols

1. Protocol for Inoculum Preparation and Fermentation

This protocol is based on the cultivation of Mucor irregularis.

  • Media Preparation: Prepare Sabouraud Dextrose Broth (SDB). Autoclave at 121°C and 15 psi for 15 minutes.

  • Inoculation: Inoculate the sterile SDB with spores of the microbial strain.

  • Incubation: Incubate the culture at 28°C with shaking at 200 rpm for 48 hours to generate sufficient biomass.

  • Biomass Separation: Harvest the mycelium by centrifugation at 5000 rpm.

  • Fermentation Setup: In a fermentor, prepare a reaction mixture containing a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0).

  • Substrate Addition: Add geraniol to the desired final concentration (e.g., 20 mM).

  • Fermentation: Add the harvested biomass to the reaction mixture and incubate at the optimal temperature (e.g., 28°C) and agitation (e.g., 200 rpm) for the desired duration (e.g., 72 hours).[1]

2. Protocol for this compound Extraction and Quantification

  • Sample Preparation: Take a known volume of the fermentation broth.

  • Acidification: Acidify the sample to approximately pH 2.0 using an appropriate acid (e.g., sulfuric acid).[6]

  • Solvent Extraction: Perform a liquid-liquid extraction by adding an equal volume of an organic solvent such as ethyl acetate or diethyl ether. Mix vigorously and allow the phases to separate. Repeat the extraction process three times for optimal recovery.[6]

  • Drying and Concentration: Combine the organic phases and dry them over anhydrous sodium sulfate. The solvent can then be evaporated under reduced pressure to concentrate the extracted compounds.

  • Analysis by HPLC:

    • Column: Use a C18 reversed-phase column.[6]

    • Mobile Phase: An isocratic mobile phase of acetonitrile and acidified water (e.g., with phosphoric acid) is commonly used.[6][8]

    • Detection: Monitor the elution at a wavelength of 215 nm or 235 nm.[6]

    • Quantification: Prepare a standard curve with known concentrations of pure this compound to quantify the amount in your samples.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis strain Strain Selection media Media Preparation & Sterilization strain->media inoculum Inoculum Development media->inoculum fermentation Fermentation with Optimized Parameters inoculum->fermentation extraction Extraction of this compound fermentation->extraction quantification Quantification (HPLC/GC-MS) extraction->quantification

Caption: Experimental workflow for microbial production of this compound.

biosynthesis_pathway Geraniol Geraniol Geranial Geranial Geraniol->Geranial Geraniol Dehydrogenase GeranicAcid This compound Geranial->GeranicAcid Geranial Dehydrogenase

Caption: Biosynthesis pathway of this compound from geraniol.

troubleshooting_tree start Low this compound Yield q1 Check Substrate Concentration start->q1 q1_high Too High? q1->q1_high Yes q1_ok Optimal? q1->q1_ok No sol1 Reduce Concentration / Use Fed-Batch q1_high->sol1 q2 Check Temperature q1_ok->q2 q2_sub Suboptimal? q2->q2_sub Yes q2_ok Optimal? q2->q2_ok No sol2 Adjust to Strain's Optimum q2_sub->sol2 q3 Check Media Composition q2_ok->q3 q3_inadequate Inadequate? q3->q3_inadequate Yes q3_ok Adequate? q3->q3_ok No sol3 Optimize C/N Sources q3_inadequate->sol3 q4 Check for Contamination q3_ok->q4 q4_yes Contamination Present? q4->q4_yes Yes sol4 Improve Aseptic Technique q4_yes->sol4 q4_no No Contamination

Caption: Troubleshooting decision tree for low this compound yield.

References

Resolving peak co-elution of geranic and nerolic acid in chromatography.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chromatographic separation of geranic acid and nerolic acid, two geometric isomers that are prone to peak co-elution.

Frequently Asked Questions (FAQs)

Q1: What are this compound and nerolic acid, and why are they difficult to separate?

This compound ((2E)-3,7-Dimethyl-2,6-octadienoic acid) and nerolic acid ((2Z)-3,7-Dimethyl-2,6-octadienoic acid) are geometric isomers, also known as cis-trans or E/Z isomers.[1][2][3] They share the same molecular formula and connectivity but differ in the spatial arrangement of substituents around the C2=C3 double bond.[2] This structural similarity results in very close physicochemical properties, making their separation by standard chromatographic techniques a significant challenge.[1]

Q2: What is peak co-elution?

Peak co-elution occurs when two or more different compounds elute from a chromatography column at the same time, resulting in a single, merged peak.[4][5] This prevents accurate identification and quantification of the individual analytes.[5] In the context of geranic and nerolic acid, their similar retention behavior often leads to this issue.

Q3: How can I determine if my single peak is actually two co-eluting compounds?

There are several methods to detect co-elution:

  • Visual Peak Inspection: Look for signs of asymmetry in the peak shape.[5] A perfectly symmetrical peak might still hide a co-elution, but asymmetrical peaks with "shoulders" or "split tops" are strong indicators of overlapping compounds.[4][5] A shoulder is a sudden discontinuity, distinct from gradual peak tailing.[5]

  • Diode Array Detector (DAD) Analysis: A DAD acquires UV spectra across the entire peak.[5] If the spectra are identical from the leading edge to the trailing edge, the peak is likely pure.[4] If the spectra differ, the system will flag potential co-elution.[4][5]

  • Mass Spectrometry (MS) Analysis: Similar to DAD, taking mass spectra across the peak can reveal the presence of multiple components.[4] If the mass-to-charge ratio (m/z) profiles shift during the peak's elution, co-elution is highly probable.[5]

Q4: What are the fundamental chromatographic principles I should focus on to resolve co-eluting peaks?

Resolution (Rs) in chromatography is governed by three key factors: efficiency (N), selectivity (α), and capacity factor (k').[5][6]

  • Capacity Factor (k'): Represents how long an analyte is retained on the stationary phase. If k' is too low (e.g., <1), compounds pass through too quickly for separation to occur.[5]

  • Selectivity (α): The ratio of the capacity factors of the two peaks. This is a measure of the column's ability to chemically distinguish between the two analytes. Changing selectivity is often the most powerful way to achieve separation.[6]

  • Efficiency (N): A measure of the column's ability to produce narrow peaks. Higher efficiency (sharper peaks) improves resolution.[5] This can be increased by using columns with smaller particles or longer lengths.[6]

Troubleshooting Guide for Co-elution

This guide provides a systematic approach to resolving the co-elution of geranic and nerolic acid.

Problem: My chromatogram shows a single, broad, or shouldered peak where I expect to see separate peaks for geranic and nerolic acid.

G start Start: Co-elution Suspected confirm Step 1: Confirm Co-elution (DAD Peak Purity / MS Analysis) start->confirm evaluate Step 2: Evaluate Resolution Factors (k', α, N) confirm->evaluate k_low Is Capacity Factor (k') low? (e.g., < 1.5) evaluate->k_low k_fix Action: Weaken Mobile Phase (Increase aqueous % in RP-HPLC) k_low->k_fix Yes alpha_low Is Selectivity (α) ≈ 1? k_low->alpha_low No k_fix->evaluate alpha_fix_mp Action 1: Modify Mobile Phase - Change pH/buffer - Change organic solvent (e.g., ACN to MeOH) alpha_low->alpha_fix_mp Yes n_low Are Peaks Broad? (Low Efficiency, N) alpha_low->n_low No alpha_fix_sp Action 2: Change Stationary Phase - Use column with different selectivity (e.g., Phenyl, Polar-Embedded, Chiral) alpha_fix_mp->alpha_fix_sp alpha_fix_sp->evaluate n_fix Action: Improve Efficiency - Use column with smaller particles (e.g., 3µm) - Optimize flow rate - Check for dead volume n_low->n_fix Yes end_node Resolution Achieved n_low->end_node No n_fix->evaluate

Caption: Troubleshooting workflow for resolving peak co-elution.

Detailed Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method Development

This protocol outlines a systematic approach to developing an HPLC method for separating geranic and nerolic acids. HPLC is a common choice for analyzing organic acids.[7]

1. Initial Conditions:

  • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.[7][8]

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 50% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm.[9]

  • Column Temperature: 30 °C.

2. Optimization Steps:

  • Adjust Capacity Factor (k'): If peaks elute too early, decrease the initial percentage of ACN to increase retention.[5] An ideal k' is between 1 and 5.[5]

  • Improve Selectivity (α):

    • Solvent Type: Replace Acetonitrile with Methanol. The different solvent properties can alter interactions with the stationary phase and improve selectivity.

    • Mobile Phase pH: Adjusting the pH can change the ionization state of the acids, potentially leading to better separation.[10] Use appropriate buffers to maintain a stable pH.[10]

    • Change Stationary Phase: If mobile phase optimization fails, the issue is likely poor selectivity of the stationary phase.[5] Switch to a column with a different chemistry. For geometric isomers, columns that provide shape selectivity are often effective.[2][11]

      • Phenyl or PFP Columns: Offer π-π interactions.[11]

      • Embedded Amide or Polar-RP Columns: Provide different polar interactions.[8][11]

      • Cholesterol-based Columns: Are effective for separating geometric isomers due to shape-based selectivity.[2]

Protocol 2: Gas Chromatography (GC) Method Development

GC can also be used, especially with derivatization to improve volatility and peak shape.[7]

1. Sample Preparation (Derivatization):

  • Convert the carboxylic acids to their more volatile methyl esters (e.g., using BF3/Methanol or diazomethane) to prevent peak tailing commonly seen with underivatized acids.[7]

2. Initial GC Conditions:

  • Column: Use a polar wax-based capillary column (e.g., VF-Wax MS or CP-Wax 52 CB).[3]

  • Carrier Gas: Helium.

  • Injection: Split mode.

  • Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 3 °C/min to 220 °C.[3]

    • Hold: Hold at 220 °C for 10 minutes.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

3. Optimization Steps:

  • Temperature Program: The temperature ramp rate is a critical parameter.[12] A slower ramp rate can increase the time compounds spend in the column, often improving the separation of closely eluting peaks. Conversely, a faster ramp can sharpen peaks but may reduce separation.

Data Presentation

The following tables summarize example parameters that can be adjusted to resolve co-elution, with hypothetical resolution (Rs) values. Baseline resolution is achieved when Rs ≥ 1.5.

Table 1: HPLC Method Parameter Optimization

ParameterCondition 1Condition 2Condition 3Expected Outcome
Stationary Phase Standard C18Phenyl-HexylUDC-CholesterolChanging selectivity to improve separation.[2][6][11]
Mobile Phase 60% ACN / 40% Water + 0.1% FA70% MeOH / 30% Water + 0.1% FA60% ACN / 40% Water + 0.1% FAMethanol offers different selectivity than ACN.
Hypothetical Rs 0.8 (Co-elution)1.2 (Partial Separation)1.7 (Baseline Resolution)Demonstrates impact of method changes.

Table 2: GC Temperature Program Optimization (for Derivatized Acids)

ParameterProgram 1Program 2Expected Outcome
Column Polar Wax ColumnPolar Wax ColumnConsistent column for comparison.
Ramp Rate 10 °C / min3 °C / minA slower ramp increases interaction time, often improving resolution.[12]
Retention Time (Nerol) 15.2 min20.1 minLonger retention with slower ramp.
Retention Time (Geraniol) 15.4 min20.8 minLonger retention with slower ramp.
Hypothetical Rs 1.0 (Poor Separation)1.6 (Good Separation)Demonstrates improved resolution.

Visualizations

Caption: this compound and nerolic acid are geometric isomers.

References

Preventing geranic acid-induced precipitation in cell culture media.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent precipitation issues when using geranic acid in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in cell culture media?

This compound, also known as (2E)-3,7-dimethylocta-2,6-dienoic acid, is a polyunsaturated fatty acid and a monoterpenoid.[1][2] Like many fatty acids, it is hydrophobic, meaning it has very limited solubility in water-based solutions like cell culture media.[3][4][5] Direct addition of this compound, even when pre-dissolved in a solvent, often leads to immediate precipitation as it comes into contact with the aqueous environment of the media.[6][7]

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why did this happen?

This is a common issue known as the "Uso effect".[6] While this compound is soluble in organic solvents like DMSO or ethanol, this solubility is drastically reduced when the concentrated stock is diluted into the aqueous culture medium.[8] The solvent disperses into the medium, leaving the poorly soluble this compound to precipitate out of the solution.[8]

Q3: How can I prevent this compound from precipitating in my cell culture medium?

The most effective and widely recommended method is to complex the this compound with fatty-acid-free Bovine Serum Albumin (BSA).[6][9] BSA acts as a carrier protein, binding to the fatty acid molecules and increasing their stability and solubility in the aqueous medium.[10] This complex mimics the physiological transport of fatty acids in the bloodstream.[9]

Q4: Can I use a higher concentration of DMSO to keep the this compound in solution?

While increasing the concentration of a solubilizer like DMSO might seem like a solution, it is generally not recommended.[6] High concentrations of DMSO can be toxic to cells and may introduce unintended biological effects, compromising experimental results.[6][11] Therefore, it's crucial to keep the final DMSO concentration in the culture medium to a minimum, typically well below 1%.[6]

Q5: Are there other factors in my cell culture medium that could be causing precipitation?

Yes, several factors can contribute to precipitation in cell culture media in general:

  • Temperature shifts: Repeated freeze-thaw cycles or extreme temperature changes can cause components to fall out of solution.[12][13]

  • pH instability: Changes in pH can affect the solubility of various media components.[12][13] For many acidic compounds, solubility can be pH-dependent.[14]

  • High salt concentrations: Evaporation of media can lead to increased salt concentrations, causing precipitation of salts like calcium phosphate.[12]

  • Component interactions: Certain components, if not added in the correct order during media preparation, can react and form insoluble precipitates. For example, calcium chloride and magnesium sulfate can form calcium sulfate crystals.[12][13]

Troubleshooting Guides

Issue: this compound precipitates immediately upon addition to cell culture medium.

Root Cause: Poor aqueous solubility of this compound and rapid dilution of the solvent stock.

Solution Workflow:

G cluster_0 Troubleshooting: Immediate Precipitation start Precipitation Observed q1 Are you using a carrier protein like BSA? start->q1 sol_no Prepare this compound-BSA Complex (See Protocol Below) q1->sol_no No sol_yes Review GA:BSA Molar Ratio and Preparation Protocol q1->sol_yes Yes end Solution Implemented sol_no->end check_ratio Is the molar ratio optimized? (Typically 1:1 to 4:1 GA:BSA) sol_yes->check_ratio optimize Optimize GA:BSA Ratio check_ratio->optimize No check_ratio->end Yes optimize->end

Caption: Troubleshooting workflow for immediate this compound precipitation.

Detailed Steps:

  • Stop direct addition: Do not add this compound dissolved in a solvent directly to your culture medium.

  • Use a carrier protein: The recommended approach is to prepare a this compound-BSA complex. This will significantly enhance its solubility and stability in the medium.

  • Follow the protocol: Refer to the detailed "Experimental Protocol for Preparing this compound-BSA Complex" below.

  • Optimize the molar ratio: The ratio of this compound to BSA is critical.[15] A molar ratio between 1:1 and 4:1 (this compound:BSA) is a good starting point. You may need to optimize this for your specific cell line and experimental conditions.

  • Control experiments: Always include a control with BSA alone (without this compound) to account for any effects of the carrier protein itself on your cells.[15]

Issue: The cell culture medium becomes cloudy or turbid over time after adding this compound-BSA complex.

Root Cause: This could be due to delayed precipitation, instability of the medium, or contamination.

Troubleshooting Steps:

  • Check for contamination: First, examine the culture under a microscope to rule out bacterial or fungal contamination, which can cause turbidity.[12][13]

  • Evaluate media stability:

    • pH: Ensure the pH of your medium is stable after adding the complex. Use a pH meter to verify.

    • Temperature: Avoid storing the supplemented medium at low temperatures (e.g., 4°C) for extended periods, as this can cause components to precipitate.[12] It is best to prepare it fresh.

  • Re-evaluate the this compound-BSA Complex:

    • Preparation: Ensure the complex was prepared correctly, with complete dissolution of the this compound film in the BSA solution.

    • Concentration: You may be using a concentration of this compound that is at the upper limit of its solubility even with BSA. Consider performing a dose-response experiment to determine the optimal, non-precipitating concentration range.

Data Presentation

Table 1: Comparison of Solvents for this compound Stock Preparation

SolventSolubility of this compoundRecommended Use for Cell CultureKey Considerations
Water Practically Insoluble[3][4][5]Not recommended for stock solutionWill not dissolve this compound.
Ethanol Soluble[3]For initial dissolution before BSA complexationMust be fully evaporated before adding BSA solution.
DMSO Soluble[6][7]For initial dissolution before BSA complexationMust be fully evaporated. Can have cellular effects.[6]

Table 2: this compound-BSA Complex Preparation Parameters

ParameterRecommendationRationale
BSA Type Essentially fatty acid-free BSAEnsures that the binding sites on BSA are available for this compound.[6]
GA:BSA Molar Ratio Start with 1:1 to 4:1Balances solubility with minimizing the amount of BSA added to the culture.[15]
Incubation Temperature 37°CFacilitates the binding of this compound to BSA.
Incubation Time 30-60 minutesAllows for sufficient time for the complex to form.

Experimental Protocols

Experimental Protocol for Preparing this compound-BSA Complex

This protocol is adapted from general methods for preparing fatty acid-BSA complexes.

Materials:

  • This compound

  • Ethanol (or DMSO)

  • Essentially fatty acid-free BSA

  • Sterile phosphate-buffered saline (PBS) or serum-free culture medium

  • Sterile glass vials

  • Nitrogen gas stream or speed vacuum concentrator

  • Water bath or incubator at 37°C

  • Vortex mixer

Procedure:

G cluster_0 Protocol: this compound-BSA Complex Preparation step1 1. Prepare this compound Stock Dissolve this compound in ethanol (e.g., 10-20 mg/mL). step2 2. Aliquot and Evaporate Transfer desired amount to a sterile glass vial. Evaporate solvent under nitrogen stream to create a thin film. step1->step2 step3 3. Prepare BSA Solution Dissolve fatty acid-free BSA in serum-free medium or PBS to the desired concentration (e.g., 10% w/v). step2->step3 step4 4. Warm BSA Solution Warm the BSA solution to 37°C. step3->step4 step5 5. Form the Complex Add warm BSA solution to the this compound film. Vortex immediately. step4->step5 step6 6. Incubate Incubate at 37°C for 30-60 minutes with occasional vortexing. step5->step6 step7 7. Sterilize and Use Sterile-filter the final complex through a 0.22 µm filter. Add to cell culture medium. step6->step7

Caption: Workflow for preparing a this compound-BSA complex.

Detailed Steps:

  • Prepare this compound Stock Solution: Dissolve this compound in a minimal amount of ethanol.

  • Create a Thin Film: In a sterile glass vial, add the desired amount of the this compound stock solution. Evaporate the ethanol using a gentle stream of nitrogen gas or a speed vacuum concentrator. This should leave a thin, uniform film of this compound on the bottom of the vial.

  • Prepare BSA Solution: Prepare a stock solution of fatty acid-free BSA in serum-free medium or PBS. The concentration will depend on your desired final molar ratio. Warm this solution to 37°C.

  • Complexation: Add the warm BSA solution to the vial containing the this compound film. Immediately cap the vial and vortex vigorously for 1-2 minutes to facilitate the dissolution of the fatty acid into the BSA solution.

  • Incubation: Incubate the mixture in a 37°C water bath for at least 30-60 minutes to ensure complete complexation. Vortex occasionally.

  • Sterilization and Use: Sterile-filter the this compound-BSA complex through a 0.22 µm syringe filter. This is now your stock solution to be added to your cell culture experiments.

Signaling Pathway Visualization

While the specific signaling pathways activated by this compound are a subject of ongoing research, fatty acids are known to influence cellular processes through various mechanisms, including their role in membrane composition and energy metabolism.

G cluster_0 Cellular Uptake and Fate of this compound GA_BSA This compound-BSA Complex (in medium) Uptake Fatty Acid Transporters (e.g., CD36) GA_BSA->Uptake Membrane Cell Membrane GA_Intra Intracellular This compound Uptake->GA_Intra Transport Metabolism Metabolic Pathways (e.g., β-oxidation) GA_Intra->Metabolism Signaling Signaling Events (e.g., GPCR activation) GA_Intra->Signaling Membrane_Incorp Membrane Incorporation GA_Intra->Membrane_Incorp

Caption: Potential cellular pathways for this compound.

References

Addressing batch-to-batch variability in geranic acid bioconversion.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the bioconversion of geraniol to geranic acid, with a focus on mitigating batch-to-batch variability.

Troubleshooting Guides

Issue 1: Low or No Conversion of Geraniol to this compound

Q1: My bioconversion reaction shows low or no yield of this compound. What are the potential causes and how can I troubleshoot this?

A1: Low or no product yield is a common issue that can stem from several factors. Systematically investigate the following possibilities:

  • Inadequate Microbial Growth or Inactive Biomass: The health and activity of your microbial catalyst are paramount.

    • Troubleshooting:

      • Verify Culture Purity: Streak your microbial culture on an appropriate agar medium to check for contamination.

      • Assess Cell Viability: Use methods like plate counts or viability staining to ensure you are starting with a healthy and sufficient number of viable cells.

      • Optimize Growth Conditions: Ensure that the growth medium, temperature, pH, and aeration are optimal for your specific microorganism. For instance, Mucor irregularis IIIMF411 shows efficient conversion when incubated at 28°C and 200 rpm.[1]

      • Enzyme Activity: The enzymes responsible for the biotransformation may be intracellular.[2] Ensure your protocol for biomass preparation (e.g., harvesting, washing) does not compromise enzyme integrity.

  • Sub-optimal Reaction Conditions: The bioconversion process is sensitive to environmental parameters.

    • Troubleshooting:

      • pH Control: The pH of the reaction buffer is critical. For the conversion using M. irregularis, a potassium phosphate buffer at pH 7.0 has been used effectively.[1] Ensure your buffer has adequate capacity to maintain the pH throughout the reaction.

      • Temperature Fluctuations: Verify that your incubator or fermentor maintains a stable temperature. The optimal temperature for this compound production can vary, with studies reporting efficient conversion at temperatures ranging from 24°C to 37°C.[2]

      • Aeration and Agitation: Proper mixing is essential for substrate and nutrient distribution. For fermentor-scale reactions, parameters like 1.5 LPM aeration and 200 rpm agitation have been successful.[1]

  • Substrate or Product Related Issues:

    • Troubleshooting:

      • Substrate Quality: Ensure the purity of your geraniol substrate. Impurities can inhibit microbial growth or enzyme activity.

      • Substrate Concentration and Toxicity: High concentrations of geraniol can be toxic to microorganisms.[2][3] If you suspect toxicity, consider a fed-batch approach or starting with a lower substrate concentration. Studies have shown that increasing geraniol concentration from 10 mM to 80 mM can decrease this compound production.[2]

      • Product Inhibition: While less common for this compound, in some bioconversions, the final product can inhibit the enzymes responsible for its production. Analyze product concentration over time to see if the reaction rate plateaus prematurely.

Issue 2: High Batch-to-Batch Variability in this compound Yield

Q2: I am observing significant differences in this compound yield between different experimental batches. How can I improve consistency?

A2: Batch-to-batch variability is often due to subtle inconsistencies in starting materials, protocols, or equipment. A systematic approach is key to identifying and controlling these variables.

  • Standardize Inoculum Preparation:

    • Troubleshooting:

      • Consistent Seed Culture: Implement a strict protocol for preparing your seed culture. Use cells from the same growth phase and ensure a consistent inoculum size (e.g., 10% seed culture inoculation).[1]

      • Cryopreserved Stocks: Work from a well-characterized and cryopreserved cell bank to avoid genetic drift from repeated subculturing.

  • Control of Raw Materials:

    • Troubleshooting:

      • Media Component Quality: Use high-quality media components from a consistent supplier. Variations in yeast extract or peptone lots can significantly impact microbial growth and productivity.

      • Substrate Lot Consistency: If possible, use geraniol from the same manufacturing lot for a series of experiments.

  • Precise Environmental Control:

    • Troubleshooting:

      • Calibrated Equipment: Regularly calibrate all equipment, including pH meters, thermometers, and spectrophotometers.

      • Monitor and Log Parameters: For fermentor runs, continuously monitor and log key parameters like pH, dissolved oxygen, temperature, and agitation rate to ensure they are consistent across batches.

  • Consistent Downstream Processing:

    • Troubleshooting:

      • Standardized Extraction: Use a consistent and validated protocol for extracting this compound from the reaction mixture. Variations in solvent volumes, extraction times, or pH adjustments can lead to variable recovery.

      • Analytical Method Validation: Ensure your analytical method (e.g., GC-MS, HPLC) is robust and validated for quantifying this compound in your specific matrix.[2][4][5]

Frequently Asked Questions (FAQs)

Q3: What microorganisms are commonly used for this compound bioconversion?

A3: Several microorganisms have been reported to convert geraniol to this compound, including:

  • Fungi such as Mucor irregularis[1][2][6][7][8], Penicillium digitatum[9], and Aspergillus niger.[10]

  • Bacteria such as Pseudomonas putida[9] and engineered Escherichia coli.[8][11]

Q4: What is the typical bioconversion pathway from geraniol to this compound?

A4: The bioconversion generally proceeds in a two-step oxidation process catalyzed by dehydrogenases. First, geraniol is oxidized to geranial by geraniol dehydrogenase. Subsequently, geranial is converted to this compound by geranial dehydrogenase.[1]

Q5: How can I monitor the progress of my bioconversion reaction?

A5: The progress of the reaction can be monitored by quantifying the disappearance of the substrate (geraniol) and the appearance of the product (this compound) over time. Common analytical techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[2][4]

Q6: What are the optimal conditions for this compound bioconversion using Mucor irregularis?

A6: Based on recent studies, high conversion rates (97-100%) with M. irregularis have been achieved under the following conditions.[1][2][7]

Data Summary

Table 1: Optimized Bioconversion Parameters for this compound Production using Mucor irregularis IIIMF4011

ParameterOptimized ValueReference
Incubation Temperature28°C[1][2]
Incubation Time72 hours[1][2]
Agitation200 rpm[1]
Substrate (Geraniol) Conc.20 mM[1][2]
pH7.0 (in 0.1 M Potassium Phosphate Buffer)[1]
Conversion Rate (Flask)97-100%[1][2][7]
Conversion Rate (3L Fermentor)98.89%[1][2][7]

Experimental Protocols

Protocol 1: this compound Bioconversion using Mucor irregularis

This protocol is adapted from studies on Mucor irregularis IIIMF4011.[1]

1. Seed Culture Preparation: a. Inoculate spores of M. irregularis into a 250 mL flask containing 50 mL of Sabouraud Dextrose Broth (SDB). b. Incubate at 28°C with shaking at 200 rpm for 2 days.

2. Biotransformation Reaction: a. After 2 days of growth, prepare the biotransformation reaction. b. In a new flask, add 20 mM of geraniol to 0.1 M potassium phosphate buffer (pH 7.0). c. Add the 2-day old mycelium (biomass) to the reaction mixture. d. Incubate at 28°C with shaking at 200 rpm for 72 hours.

3. Extraction and Analysis: a. After 72 hours, harvest the reaction mixture. b. Extract the this compound using a suitable organic solvent like ethyl acetate. c. Analyze the organic extract using GC-MS to determine the concentration of this compound and any remaining geraniol.

Protocol 2: Quantification of this compound using GC-MS

This is a general guideline for GC-MS analysis.[2]

1. Sample Preparation: a. Take a known volume of the organic extract from the biotransformation. b. If necessary, dilute the sample with the extraction solvent (e.g., ethyl acetate). c. For quantification, add a known concentration of an internal standard.

2. GC-MS Analysis: a. Inject 1 µL of the prepared sample into the GC-MS system. b. Use a suitable capillary column (e.g., HP-5ms). c. Set up a temperature program, for example: initial temperature of 60°C for 2 min, ramp up to 280°C at 10°C/min, and hold for 5 min. d. Use helium as the carrier gas at a constant flow rate. e. The mass spectrometer can be operated in scan mode to identify compounds and in selected ion monitoring (SIM) mode for accurate quantification.

3. Data Analysis: a. Identify the peaks for geraniol and this compound based on their retention times and mass spectra, comparing them to authentic standards. b. Quantify the amount of this compound by comparing its peak area to that of the internal standard and a standard calibration curve.

Visualizations

Geranic_Acid_Bioconversion_Pathway Geraniol Geraniol Geranial Geranial Geraniol->Geranial Geraniol Dehydrogenase Geranic_Acid This compound Geranial->Geranic_Acid Geranial Dehydrogenase

Caption: Enzymatic pathway of geraniol to this compound.

Troubleshooting_Workflow Start Low this compound Yield Check_Biomass Check Biomass Activity - Viability - Purity - Growth Conditions Start->Check_Biomass Biomass_OK Biomass OK? Check_Biomass->Biomass_OK Check_Conditions Verify Reaction Conditions - pH - Temperature - Aeration Conditions_OK Conditions OK? Check_Conditions->Conditions_OK Check_Substrate Investigate Substrate - Quality - Concentration (Toxicity) Substrate_OK Substrate OK? Check_Substrate->Substrate_OK Biomass_OK->Check_Conditions Yes Optimize_Biomass Optimize Growth/ Inoculum Protocol Biomass_OK->Optimize_Biomass No Conditions_OK->Check_Substrate Yes Optimize_Conditions Calibrate Equipment/ Adjust Parameters Conditions_OK->Optimize_Conditions No Optimize_Substrate Test New Substrate Lot/ Adjust Concentration Substrate_OK->Optimize_Substrate No End Problem Resolved Substrate_OK->End Yes Optimize_Biomass->Check_Biomass Optimize_Conditions->Check_Conditions Optimize_Substrate->Check_Substrate

Caption: Troubleshooting workflow for low this compound yield.

References

Improving the long-term storage stability of geranic acid samples.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Geranic Acid Sample Stability

This guide provides researchers, scientists, and drug development professionals with essential information for maintaining the long-term storage stability of this compound samples. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound sample shows new, unexpected peaks in HPLC/GC analysis after storage. What could be the cause?

A1: The appearance of new peaks typically indicates sample degradation. This compound, as an unsaturated monoterpenoid, is susceptible to several degradation pathways:

  • Oxidation: Exposure to air can cause oxidation. The double bonds in the this compound structure are particularly susceptible. This is a common degradation pathway for terpenes.[1][2]

  • Photodegradation: Exposure to UV or ambient light can induce chemical changes.[1][3]

  • Thermal Degradation: High temperatures or significant temperature fluctuations can cause decomposition.[1] Forced degradation studies have shown that heating this compound at 80°C can generate new impurities.[4]

  • Isomerization: The cis/trans configuration of the double bonds might change under certain conditions, leading to the formation of isomers like nerolic acid.

  • Contamination: Reaction with incompatible materials (e.g., strong acids, bases, oxidizing agents, or certain plastics) can create new compounds.[2][5]

Troubleshooting Steps:

  • Review your storage containers and conditions. Ensure you are using airtight, amber glass vials.[2][6]

  • Check the storage temperature. It should be consistently cool and stable.[1]

  • Minimize headspace in the container to reduce oxygen exposure.[2] Consider flushing the container with an inert gas like nitrogen or argon before sealing.[1]

  • Confirm that no incompatible substances have come into contact with the sample.

Q2: What are the optimal temperature and duration for storing this compound?

A2: The ideal storage temperature depends on the desired storage duration and the form of the sample (neat oil vs. solution).

  • Short-Term (Days to Weeks):

    • Refrigeration at 2-8°C is suitable for short-term storage of standards and samples, maintaining stability for at least 48 hours.[4]

    • A consistently cool room temperature (15-21°C) can also be used, but refrigeration is preferred to slow degradation.[1][3]

  • Long-Term (Months):

    • For stock solutions, storage at -20°C is recommended for up to one month.[7]

    • For storage up to six months, -80°C is the preferred condition for stock solutions.[7]

    • Crucially, avoid repeated freeze-thaw cycles , which can accelerate degradation.[3][7] Aliquot samples into smaller, single-use vials before freezing.

Q3: Can I store this compound samples in plastic containers?

A3: No. It is strongly advised to avoid storing this compound, especially in its pure or concentrated form, in plastic containers. Terpenes can degrade plastic, leading to contamination of the sample with leached materials and affecting the aroma and purity.[2] Always use glass containers, preferably amber or UV-protective glass, for storage.[2][6]

Q4: My sample's citrus-like aroma has faded or changed. Does this indicate degradation?

A4: Yes, a change in aroma is a strong indicator of chemical degradation. Terpenes like this compound are volatile compounds responsible for its characteristic scent.[3] Oxidation, photodegradation, or thermal stress can alter the chemical structure, leading to a loss of the original aroma or the development of off-odors. If you observe a change in smell, you should re-analyze the sample for purity and concentration before use.

Q5: I need to prepare a stock solution of this compound for long-term use. What solvent should I use?

A5: The choice of solvent depends on your downstream application and analytical method. This compound is insoluble in water but soluble in organic solvents.[5]

  • For chromatographic analysis (HPLC, GC): Methanol or ethanol are common choices for preparing stock solutions.[8]

  • Solubility: If you encounter solubility issues, gentle warming to 37°C or sonication in an ultrasonic bath can help.[7]

  • Storage of Solutions: Once prepared, the stock solution should be stored in separate, sealed vials under the recommended temperature conditions (-20°C or -80°C) to prevent solvent evaporation and sample degradation.[7]

Data Presentation: Storage Condition Stability

The following tables summarize recommended storage conditions for this compound and general terpenes to ensure long-term stability.

Table 1: Recommended Storage Temperatures for this compound Solutions

Storage DurationTemperatureRecommended Use WithinCitation(s)
Short-Term5°C (Refrigerated)48 Hours[4]
Medium-Term-20°C1 Month[7]
Long-Term-80°C6 Months[7]

Table 2: General Best Practices for Terpene & this compound Storage

FactorRecommendationRationaleCitation(s)
Light Store in dark, amber, or UV-protective glass containers.Prevents photodegradation.[1][3][6]
Temperature Maintain stable, cool temperatures (e.g., 15-21°C). For longer-term, refrigerate (2-8°C) or freeze (-20°C / -80°C).Slows thermal decomposition and volatilization.[1][3]
Atmosphere Use airtight containers with minimal headspace. Consider flushing with inert gas (e.g., nitrogen).Prevents oxidation.[1][2]
Container Use glass vials.Avoids degradation of plastic and sample contamination.[2]
Humidity Store in a dry place with <60% relative humidity.Prevents moisture absorption and potential microbial growth.[2]
Handling Avoid frequent opening of containers and repeated freeze-thaw cycles.Minimizes exposure to oxygen and thermal stress.[2][3]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade a this compound sample to understand its stability profile and identify potential degradation products.

1. Objective: To assess the stability of this compound under various stress conditions (heat, light, acid, base, oxidation).

2. Materials:

  • This compound sample

  • HPLC-grade methanol

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Amber HPLC vials

  • Calibrated oven, UV light chamber (UVA), pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/DAD or MS)

3. Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).

  • Control Sample: Dilute the stock solution to the working concentration, and immediately analyze it via HPLC to establish the initial purity profile (t=0).

  • Stress Conditions (perform in separate, labeled amber vials):

    • Acid Hydrolysis: Mix the sample with 0.1 M HCl and keep at room temperature for 24 hours.[4] Neutralize before injection if necessary.

    • Base Hydrolysis: Mix the sample with 0.1 M NaOH and keep at room temperature for 24 hours.[4] Neutralize before injection.

    • Oxidation: Mix the sample with 3% H₂O₂ and keep at room temperature for 24 hours.[4]

    • Thermal Stress: Place the sample in an oven at 80°C for 5 days.[4]

    • Photolytic Stress: Expose the sample to UVA light for 3 days.[4]

  • Analysis: After the exposure period, dilute each stressed sample to the working concentration and analyze using the same HPLC method as the control.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main this compound peak area and the appearance of new peaks (degradants). A mass spectrometer detector can help in identifying the structure of these new peaks.

Protocol 2: Routine Stability Testing of Stored this compound Samples

1. Objective: To monitor the purity and concentration of this compound samples over a planned storage period.

2. Materials:

  • Stored this compound samples (aliquoted)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or GC system with a validated method for this compound quantification.

  • Reference standard of this compound with known purity.

3. Methodology:

  • Initial Analysis (Time Zero): Before placing samples into storage, perform an initial analysis (e.g., HPLC) to determine the initial concentration and purity. This serves as the baseline.

  • Storage: Store the aliquoted samples under the desired conditions (e.g., -20°C in amber glass vials).

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 6, 12 months), remove one aliquot from storage.

  • Sample Preparation: Allow the sample to come to room temperature. Prepare it for analysis according to your validated method (e.g., dilution in a specific solvent).

  • Quantification: Analyze the sample using your HPLC or GC method. Quantify the concentration of this compound against a freshly prepared calibration curve using the reference standard.

  • Data Evaluation: Compare the concentration and purity at each time point to the initial baseline data. A significant decrease in concentration or the appearance of impurity peaks indicates instability under the tested storage conditions.

Visualizations

Below are diagrams illustrating key pathways and workflows related to this compound stability.

Geranic_Acid_Degradation_Pathways GA This compound Sample DP Degradation Products (e.g., oxidized compounds, isomers) GA->DP Degradation Light Light (UV/Ambient) Light->GA Oxygen Oxygen (Air) Oxygen->GA Heat Heat / Temp. Fluctuations Heat->GA Contaminants Contaminants (Acids, Bases, Oxidizers) Contaminants->GA

Caption: Factors contributing to the degradation of this compound samples.

Stability_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis & Storage cluster_eval Evaluation Start This compound Sample Aliquot Aliquot into Single-Use Vials Start->Aliquot T0 Analyze (Time=0) Baseline Data Aliquot->T0 Store Store Samples (Defined Conditions) T0->Store TP Analyze at Time Points (e.g., 1, 3, 6 months) Store->TP Compare Compare Data to Baseline TP->Compare End Determine Shelf-Life Compare->End

Caption: Workflow for a long-term stability testing experiment.

References

Validation & Comparative

A Comparative Analysis of the Antifungal Properties of Geranic Acid and Nerolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing search for novel antifungal agents, naturally occurring monoterpenoids such as geranic acid and its isomer, nerolic acid, have garnered interest for their potential therapeutic applications. This guide provides a comparative analysis of the available experimental data on the antifungal activity of these two compounds, aimed at researchers, scientists, and drug development professionals. The information presented summarizes key findings on their efficacy, outlines the experimental methodologies used for their evaluation, and explores their potential mechanisms of action.

Data Presentation: Comparative Antifungal Activity

The antifungal efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The table below summarizes the available MIC values for this compound and the closely related compound, nerol. It is important to note that specific MIC data for nerolic acid is limited in the current literature; therefore, data for nerol, its corresponding alcohol, is presented as a proxy to provide a preliminary comparative insight.

CompoundFungal SpeciesMIC ValueReference
This compound Colletotrichum graminicola< 46 µM (~ < 7.74 µg/mL)[1]
Fusarium graminearum< 46 µM (~ < 7.74 µg/mL)[1]
Nerol *Candida albicans0.77 µL/mL (~ 675 µg/mL)
Fusarium oxysporum> 4 µL/mL (EC50 = 0.46 µL/mL)

***Note:** Data for nerol is presented as a proxy for nerolic acid due to the limited availability of specific MIC values for nerolic acid in the reviewed literature. Direct comparisons should be made with caution.*

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) for antifungal agents is crucial for evaluating their efficacy. A standardized method for this is the broth microdilution assay, as outlined by the Clinical and Laboratory Standards Institute (CLSI) guidelines, such as M27 for yeasts and M38 for filamentous fungi.

Broth Microdilution Assay for Antifungal Susceptibility Testing
  • Preparation of Antifungal Agent Stock Solution: A stock solution of the test compound (this compound or nerolic acid) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using a standardized growth medium, such as RPMI-1640.

  • Inoculum Preparation: The fungal isolates to be tested are cultured on an appropriate agar medium. A suspension of fungal spores or cells is then prepared in sterile saline and adjusted to a specific concentration (e.g., 0.5-2.5 x 10³ cells/mL for yeasts).

  • Inoculation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

  • Controls: Positive (fungal suspension with no antifungal agent) and negative (medium only) controls are included in each plate.

  • Incubation: The microtiter plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.

Mandatory Visualization

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_compound Prepare Stock Solution (Geranic/Nerolic Acid in DMSO) serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare Fungal Inoculum (e.g., Candida, Aspergillus) inoculation Inoculate Wells with Fungal Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 24-48 hours inoculation->incubation read_mic Determine MIC (Lowest Concentration with No Growth) incubation->read_mic

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Antifungal Mechanism of Action

The precise signaling pathways affected by geranic and nerolic acids are not yet fully elucidated. However, studies on related monoterpenoids, such as geraniol, suggest a mechanism involving the disruption of the fungal cell membrane's integrity and function.[2] This can lead to increased membrane permeability and the leakage of essential intracellular components, ultimately resulting in cell death. One proposed target is the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane. Another suggested mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[3]

mechanism_of_action cluster_compound Antifungal Compound cluster_fungal_cell Fungal Cell compound This compound / Nerolic Acid ergosterol Ergosterol Synthesis compound->ergosterol Inhibition ros Reactive Oxygen Species (ROS) Generation compound->ros Induction cell_membrane Cell Membrane membrane_integrity Loss of Membrane Integrity ergosterol->membrane_integrity Disruption ros->membrane_integrity Damage cell_death Fungal Cell Death membrane_integrity->cell_death

Proposed mechanism of action for geranic/nerolic acid.

Conclusion

The available data indicates that this compound possesses potent antifungal activity against certain plant pathogenic fungi. While direct comparative data for nerolic acid is scarce, the activity of the related compound nerol suggests potential antifungal properties, albeit possibly at higher concentrations than this compound for some fungal species. The likely mechanism of action for these monoterpenoids involves the disruption of the fungal cell membrane, a common target for many antifungal drugs. Further research is warranted to establish a broader antifungal spectrum for both geranic and nerolic acids, to obtain direct comparative MIC values, and to elucidate the specific molecular targets and signaling pathways involved in their antifungal action. Such studies will be crucial for determining their potential as lead compounds in the development of new antifungal therapies.

References

Validating the mechanism of action of geranic acid as a tyrosinase inhibitor.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the mechanism of action of geranic acid as a tyrosinase inhibitor, benchmarked against established alternatives. This guide provides a detailed comparison, supported by experimental data and protocols, to facilitate informed decisions in dermatological and pharmacological research.

Introduction

The quest for effective and safe tyrosinase inhibitors is a cornerstone of research in dermatology and cosmetology, primarily aimed at addressing hyperpigmentation disorders and promoting skin lightening. Tyrosinase, a copper-containing enzyme, plays a pivotal role in the initial steps of melanin biosynthesis. Its inhibition can effectively control the production of melanin. This compound, a monoterpenoid found in the essential oils of several aromatic plants like lemongrass, has emerged as a promising natural tyrosinase inhibitor. This guide provides a detailed validation of its mechanism of action, comparing its performance with well-established tyrosinase inhibitors, kojic acid and arbutin.

Comparative Performance of Tyrosinase Inhibitors

The efficacy of tyrosinase inhibitors is primarily evaluated based on their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki), which describe the concentration of the inhibitor required to reduce enzyme activity by half and the binding affinity of the inhibitor to the enzyme, respectively.

InhibitorSource/TypeTyrosinase IC50Inhibition TypeKi ValueMelanin Reduction in B16F10 Cells
This compound (trans-isomer) Natural (Lemongrass)0.14 mM[1]Not explicitly statedNot available35.4% reduction at 500 μM[2][3]
This compound (cis-isomer) Natural (Lemongrass)2.3 mM[1]Not explicitly statedNot availableData not available
Kojic Acid Fungal Metabolite121 ± 5 µM (diphenolase)[4]Mixed0.012 µM & 0.165 µMDose-dependent reduction[4][5]
α-Arbutin Synthetic0.48 mM (mouse melanoma tyrosinase)[6]MixedNot availableMore potent than β-arbutin in B16 cells[4]
β-Arbutin Natural (Bearberry)0.9 mM (monophenolase), 0.7 mM (diphenolase)[7][8]NoncompetitiveNot availableDose-dependent reduction[4]

Mechanism of Action and Signaling Pathways

Tyrosinase activity is a critical control point in the melanogenesis signaling pathway. The binding of signaling molecules, such as α-melanocyte-stimulating hormone (α-MSH), to the melanocortin 1 receptor (MC1R) on melanocytes initiates a cascade of intracellular events. This leads to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP) levels, and the subsequent activation of protein kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB), which upregulates the expression of microphthalmia-associated transcription factor (MITF). MITF is the master regulator of melanogenic gene expression, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). These enzymes work in concert within melanosomes to synthesize melanin.

This compound, along with other inhibitors, exerts its effect by directly interacting with the tyrosinase enzyme, thereby blocking the conversion of L-tyrosine to L-DOPA and subsequent steps in the melanin synthesis pathway.

Melanogenesis_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome alpha-MSH alpha-MSH MC1R MC1R alpha-MSH->MC1R Binds to AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB MITF MITF pCREB->MITF Upregulates expression TYR Tyrosinase (TYR) MITF->TYR Promotes transcription TRP-1 TRP-1 MITF->TRP-1 TRP-2 TRP-2 MITF->TRP-2 L-Tyrosine L-Tyrosine TYR->L-Tyrosine L-DOPA L-DOPA TYR->L-DOPA L-Tyrosine->L-DOPA Hydroxylation Dopaquinone Dopaquinone L-DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Series of reactions TRP-1->Dopaquinone TRP-2->Dopaquinone Geranic_Acid This compound Geranic_Acid->TYR Inhibits

Melanogenesis Signaling Pathway and the Target of this compound.

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This in vitro assay is a standard method for screening potential tyrosinase inhibitors.

Materials:

  • Mushroom tyrosinase (e.g., Sigma-Aldrich)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (pH 6.8)

  • Test compounds (this compound, Kojic acid, Arbutin) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds at various concentrations.

  • In a 96-well plate, add 40 µL of mushroom tyrosinase solution (e.g., 30 U/mL) and 100 µL of phosphate buffer to each well.

  • Add 20 µL of the test compound solution or solvent control (e.g., DMSO) to the respective wells.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the enzymatic reaction by adding 40 µL of L-DOPA solution (e.g., 10 mM) to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Measure the absorbance at 475 nm using a microplate reader to determine the amount of dopachrome formed.

  • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Melanin Content Assay in B16F10 Melanoma Cells

This cell-based assay evaluates the effect of inhibitors on melanin production in a cellular context.

Materials:

  • B16F10 mouse melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • α-Melanocyte-stimulating hormone (α-MSH) to stimulate melanogenesis

  • Test compounds (this compound, Kojic acid, Arbutin)

  • Phosphate-buffered saline (PBS)

  • 1 N NaOH with 10% DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed B16F10 cells in a 6-well plate at a density of approximately 1x10^5 cells/well and culture for 24 hours.

  • Treat the cells with various concentrations of the test compounds in the presence or absence of α-MSH (e.g., 100 nM) for 48-72 hours.

  • After treatment, wash the cells with PBS and harvest them by trypsinization.

  • Centrifuge the cell suspension to obtain a cell pellet.

  • Solubilize the cell pellet in 1 N NaOH containing 10% DMSO and incubate at 80°C for 1 hour to dissolve the melanin.

  • Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm or 490 nm using a microplate reader.

  • The melanin content is often normalized to the total protein content of the cell lysate, which can be determined using a BCA protein assay.

Experimental Workflow and Logic

The validation of a tyrosinase inhibitor involves a systematic progression from in vitro enzymatic assays to cell-based models to confirm its biological activity and mechanism of action.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Validation cluster_analysis Data Analysis and Conclusion Tyrosinase_Assay Mushroom Tyrosinase Inhibition Assay IC50_Determination IC50 Value Determination Tyrosinase_Assay->IC50_Determination Kinetic_Analysis Enzyme Kinetic Studies (Lineweaver-Burk Plot) IC50_Determination->Kinetic_Analysis Comparative_Analysis Comparative Analysis with Kojic Acid and Arbutin IC50_Determination->Comparative_Analysis Inhibition_Type Determine Inhibition Type (Competitive, Non-competitive, etc.) Kinetic_Analysis->Inhibition_Type Ki_Calculation Calculate Ki Value Inhibition_Type->Ki_Calculation Ki_Calculation->Comparative_Analysis Cell_Culture B16F10 Melanoma Cell Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay Melanin_Assay Melanin Content Assay Cell_Culture->Melanin_Assay Cellular_Tyrosinase_Assay Cellular Tyrosinase Activity Assay Cell_Culture->Cellular_Tyrosinase_Assay Melanin_Assay->Comparative_Analysis Cellular_Tyrosinase_Assay->Comparative_Analysis Mechanism_Validation Validation of this compound's Mechanism of Action Comparative_Analysis->Mechanism_Validation

Workflow for Validating this compound as a Tyrosinase Inhibitor.

Conclusion

This compound demonstrates notable tyrosinase inhibitory activity, with its trans-isomer exhibiting a potent IC50 value. Its ability to reduce melanin content in melanoma cells further validates its potential as a skin-lightening agent. Compared to kojic acid and arbutin, this compound presents a promising natural alternative. However, further studies are warranted to fully elucidate its kinetic profile, including a definitive determination of its inhibition type and Ki value. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and potentially harness the therapeutic and cosmetic applications of this compound.

References

Choline Geranate Demonstrates Superior Efficacy Over Traditional Antiseptics in Biofilm Eradication

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of experimental data reveals that choline geranate (CAGE), a novel ionic liquid-based antiseptic, exhibits significantly greater and more rapid efficacy in eradicating bacterial biofilms compared to traditional antiseptics such as chlorhexidine and povidone-iodine. This guide provides a detailed comparison of their performance, supported by quantitative data, experimental protocols, and mechanistic insights.

Choline geranate has emerged as a potent agent against a broad spectrum of pathogenic bacteria and fungi, particularly those embedded in the protective extracellular matrix of biofilms.[1][2] Biofilms are notoriously resistant to conventional antimicrobial treatments, posing a significant challenge in clinical and industrial settings. The data presented below, compiled from multiple studies, highlights the superior performance of choline geranate in dismantling these resilient microbial communities.

Quantitative Comparison of Biofilm Eradication

The efficacy of an antiseptic against biofilms is often quantified by its Minimum Biofilm Eradication Concentration (MBEC), the lowest concentration of the agent required to kill the microorganisms in a pre-formed biofilm. The following tables summarize the MBEC values for choline geranate, chlorhexidine, and povidone-iodine against mature biofilms of common pathogens.

Table 1: Minimum Biofilm Eradication Concentration (MBEC) of Choline Geranate (CAGE) against ESKAPE Pathogen Biofilms [3]

PathogenBiofilm AgeMBEC (% v/v) after 30 min exposureMBEC (% v/v) after 120 min exposure
S. aureus (MSSA)24 hours0.3130.156
S. aureus (MRSA)24 hours0.6250.313
P. aeruginosa24 hours1.250.625
K. pneumoniae24 hours0.6250.313
E. faecium72 hours2.51.25
A. baumannii72 hours5.02.5

Table 2: Minimum Biofilm Eradication Concentration (MBEC) of Traditional Antiseptics

AntisepticPathogenBiofilm AgeMBECExposure Time
Povidone-IodineS. aureus (MSSA)24 hours0.25% (w/w)Not Specified
Povidone-IodineS. aureus (MRSA)24 hours0.25% (w/w)Not Specified
Povidone-IodineP. aeruginosa3, 5, and 7 daysComplete eradication at 10% concentration30 minutes
ChlorhexidineS. aureus (MRSA)Not Specified> MICNot Specified
ChlorhexidineP. aeruginosaNot SpecifiedLess effective than against free-floating bacteriaNot Specified

Note: Direct comparison of MBEC values for traditional antiseptics is challenging due to variations in experimental protocols, including biofilm age and exposure times, across different studies. The data for choline geranate is presented from a single study with consistent methodology for clearer comparison.[3]

Mechanisms of Action: A Visual Representation

The superior efficacy of choline geranate can be attributed to its unique mechanism of action, which involves the disruption of the bacterial cell membrane. In contrast, traditional antiseptics employ different strategies to combat microbial growth.

G cluster_CAGE Choline Geranate (CAGE) Mechanism CAGE Choline Geranate Membrane Bacterial Cell Membrane CAGE->Membrane Interaction Disruption Membrane Disruption & Permeabilization Membrane->Disruption Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Death Cell Death Leakage->Death

Mechanism of action for Choline Geranate.

G cluster_CHX Chlorhexidine Mechanism CHX Chlorhexidine (Cationic) CellWall Bacterial Cell Wall (Anionic) CHX->CellWall Attraction Binding Electrostatic Binding CellWall->Binding MembraneDamage Cell Membrane Damage Binding->MembraneDamage Leakage Leakage of Low Molecular Weight Cytoplasmic Components MembraneDamage->Leakage Precipitation Precipitation of Cytoplasmic Contents (High Concentration) MembraneDamage->Precipitation Death Cell Death Leakage->Death Precipitation->Death

Mechanism of action for Chlorhexidine.

G cluster_PVP Povidone-Iodine Mechanism PVP Povidone-Iodine Complex FreeIodine Release of Free Iodine (I₂) PVP->FreeIodine Penetration Penetration into Bacterial Cell FreeIodine->Penetration Oxidation Oxidation of Proteins, Nucleotides, and Fatty Acids Penetration->Oxidation CellDeath Cell Death Oxidation->CellDeath

Mechanism of action for Povidone-Iodine.

Experimental Protocols

The data presented in this guide is based on standardized and reproducible experimental methodologies. The core procedures for evaluating the efficacy of antiseptics against biofilms are outlined below.

Biofilm Growth (Adapted from ASTM E3161)

The ASTM E3161 standard practice is utilized for growing robust and reproducible biofilms for testing.

G cluster_Workflow Biofilm Growth Workflow (ASTM E3161) Inoculation Inoculate CDC Biofilm Reactor with Bacterial Culture BatchPhase Batch Phase (24h): Biofilm Attachment Inoculation->BatchPhase CSTRPhase Continuous Flow (CSTR) Phase (24h): Biofilm Maturation BatchPhase->CSTRPhase Harvest Harvest Biofilm Coupons for Efficacy Testing CSTRPhase->Harvest

Workflow for growing bacterial biofilms.
  • Inoculation: A CDC (Centers for Disease Control and Prevention) biofilm reactor, containing coupons of a specified material, is inoculated with a standardized bacterial culture.

  • Batch Phase: The reactor is operated in a batch mode for 24 hours to allow for the initial attachment and colonization of bacteria on the coupon surfaces.

  • Continuous Flow (CSTR) Phase: Following the batch phase, the reactor is switched to a continuous flow of fresh growth medium for another 24 hours. This phase promotes the development of a mature and robust biofilm structure.

  • Harvesting: After the desired biofilm age is reached (e.g., 24 or 72 hours), the coupons are aseptically removed from the reactor for subsequent efficacy testing.

Biofilm Efficacy Testing (Adapted from ASTM E2871)

The ASTM E2871 standard test method provides a quantitative measure of a disinfectant's ability to eradicate a pre-formed biofilm.

G cluster_Workflow Biofilm Efficacy Testing Workflow (ASTM E2871) Treatment Expose Biofilm Coupons to Antiseptic Solution for a Defined Contact Time Neutralization Neutralize the Antiseptic to Stop its Action Treatment->Neutralization Dislodgement Dislodge Biofilm from Coupons (e.g., Vortexing, Sonication) Neutralization->Dislodgement Enumeration Enumerate Viable Bacteria (e.g., Plate Counts) Dislodgement->Enumeration Calculation Calculate Log Reduction in Viable Bacteria Enumeration->Calculation

Workflow for testing antiseptic efficacy.
  • Treatment: The harvested biofilm coupons are immersed in the antiseptic solution at various concentrations for a specified contact time (e.g., 30 or 120 minutes).

  • Neutralization: After the contact time, the antiseptic is neutralized to prevent its residual activity from affecting the viability count.

  • Biofilm Dislodgement: The biofilm is physically removed from the coupons using methods such as vortexing and sonication to release the embedded bacteria.

  • Enumeration: The number of viable bacteria in the resulting suspension is determined through standard microbiological techniques, such as plating and colony counting.

  • Log Reduction Calculation: The efficacy of the antiseptic is expressed as the log reduction in the number of viable bacteria compared to an untreated control.

Conclusion

The available data strongly indicates that choline geranate is a highly effective antiseptic for the eradication of bacterial biofilms, outperforming traditional agents like chlorhexidine and povidone-iodine in terms of both potency and speed of action. Its distinct mechanism of disrupting the bacterial cell membrane makes it a promising candidate for addressing the persistent challenge of biofilm-related infections in various healthcare and industrial applications. Further research with directly comparable experimental designs will be beneficial to solidify these findings and to fully elucidate the clinical potential of choline geranate.

References

A Comparative Analysis of the Cytotoxic Effects of Geranic Acid and Other Unsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic properties of geranic acid against other common unsaturated fatty acids, namely oleic acid, linoleic acid, and arachidonic acid. The information presented herein is supported by experimental data from various studies and is intended to serve as a valuable resource for researchers in the fields of cancer biology, pharmacology, and drug discovery. While direct comparative studies on the cytotoxicity of this compound are limited, this guide consolidates available data and utilizes information on structurally related compounds, such as geraniol, to provide a thorough analysis.

I. Comparative Cytotoxicity Data

The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%. The following table summarizes the reported IC50 values for geraniol (as a proxy for this compound), oleic acid, linoleic acid, and arachidonic acid across various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, including cell lines, exposure times, and assay methods.

Fatty AcidCell LineAssayExposure Time (h)IC50 Value
GeraniolLoVo (Colon Cancer)MTTNot Specified32.1 µg/mL
GeraniolU87 (Glioblastoma)MTTNot Specified41.3 µg/mL
Geraniol*Colo-205 (Colon Cancer)MTTNot Specified20 µM
Oleic AcidA549 (Lung Cancer)MTT4820 nM
Oleic AcidPC-3 (Prostate Cancer)MTT4815 µM
Oleic AcidKLE (Endometrial Cancer)MTT72445.6 µM
Oleic AcidHec-1B (Endometrial Cancer)MTT72382.8 µM
Linoleic AcidPC-3 (Prostate Cancer)MTT4827 µM
Linoleic AcidRabbit Renal Proximal TubuleNot SpecifiedNot Specified100-500 µM
Arachidonic AcidHL-60 (Leukemia)Not SpecifiedNot Specified10-400 µM (induces apoptosis)
Arachidonic AcidJurkat (Leukemia)Not SpecifiedNot Specified10-400 µM (induces apoptosis)
Arachidonic AcidRaji (Leukemia)Not SpecifiedNot Specified10-400 µM (induces apoptosis)

*Note: Data for geraniol is used as a proxy for this compound due to the limited availability of direct cytotoxicity data for this compound. Geraniol is the alcohol precursor of this compound and is known to be metabolized to this compound in vivo.

II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

A. Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Treat the cells with various concentrations of the fatty acids (e.g., this compound, oleic acid) and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. The absorbance of the treated cells is expressed as a percentage of the control.

MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat with fatty acids start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read

Figure 1. Workflow of the MTT cytotoxicity assay.

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.

  • Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate mix and a catalyst.

  • Incubation: Add the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer) should be included.

LDH_Assay_Workflow start Seed and treat cells centrifuge Centrifuge plate start->centrifuge transfer Transfer supernatant centrifuge->transfer add_reagent Add LDH reaction mix transfer->add_reagent incubate Incubate (30 min) add_reagent->incubate stop Add stop solution incubate->stop read Measure absorbance at 490 nm stop->read

Figure 2. Workflow of the LDH cytotoxicity assay.

III. Signaling Pathways in Fatty Acid-Induced Cytotoxicity

Unsaturated fatty acids can induce cytotoxicity through the modulation of various signaling pathways. While the specific pathways affected by this compound are not yet fully elucidated, studies on geraniol and other unsaturated fatty acids suggest the involvement of the PI3K/Akt, MAPK, and NF-κB pathways.

A. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism. Inhibition of this pathway can lead to apoptosis. Some unsaturated fatty acids have been shown to suppress the PI3K/Akt pathway, thereby promoting cancer cell death. Geraniin, a compound structurally related to this compound, has been shown to inhibit the PI3K/Akt pathway in colorectal cancer cells.

PI3K_Akt_Pathway FA Unsaturated Fatty Acids (e.g., this compound) PI3K PI3K FA->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Survival Cell Survival & Proliferation mTOR->Survival Promotes

Figure 3. Potential inhibition of the PI3K/Akt pathway by unsaturated fatty acids.

B. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The activation of certain MAPK pathways, such as JNK and p38, is often associated with the induction of apoptosis. Fatty acid fractions from rice bran oil have been shown to induce apoptosis in colon cancer cells through the MAPK pathway.[1]

MAPK_Pathway FA Unsaturated Fatty Acids (e.g., this compound) MAPKKK MAPKKK FA->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Activation MAPK MAPK (JNK, p38) MAPKK->MAPK Activation Apoptosis Apoptosis MAPK->Apoptosis Induces NFkB_Pathway cluster_0 Cytoplasm FA Unsaturated Fatty Acids (e.g., this compound) IKK IKK FA->IKK Modulation (Activation/Inhibition) IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Transcription (Anti-apoptotic) Nucleus->Gene Survival Cell Survival Gene->Survival

References

A Head-to-Head Comparison of Geranic Acid and Geraniol as Skin Permeation Enhancers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of transdermal drug delivery, the search for effective and safe permeation enhancers is a paramount endeavor for researchers and drug development professionals. Among the various classes of enhancers, terpenes and fatty acids have garnered significant attention due to their natural origin and demonstrated efficacy. This guide provides a detailed, evidence-based comparison of two such molecules: geraniol, a terpene alcohol, and geranic acid, its corresponding carboxylic acid, in their roles as skin permeation enhancers.

Executive Summary

While both this compound and geraniol are derived from the same parent monoterpene, their efficacy and mechanisms as skin permeation enhancers exhibit notable differences, largely influenced by their functional groups. Geraniol is a well-documented permeation enhancer, with several studies providing quantitative data on its ability to increase the transdermal flux of various drugs. Its primary mechanism involves the disruption and fluidization of the stratum corneum lipids.

This compound, on the other hand, is less studied as a standalone enhancer. It is most prominently featured as a component of a deep eutectic solvent (DES), choline geranate (CAGE), which has shown significant permeation-enhancing capabilities.[1][2] As a fatty acid, its mechanism is presumed to involve the disruption of the highly ordered lipid structure of the stratum corneum. Due to the limited availability of data on this compound as an individual agent, a direct quantitative comparison with geraniol is challenging. This guide, therefore, presents the available data for geraniol and contextualizes the potential of this compound based on its known properties and its role within the CAGE system.

Data Presentation: Performance Metrics

The following tables summarize the available quantitative data for geraniol's permeation enhancement effects. A corresponding table for this compound as a standalone enhancer cannot be provided due to a lack of available experimental data in the public domain.

Table 1: Quantitative Permeation Enhancement Data for Geraniol

Model DrugEnhancement MetricValueReference
FamotidineCumulative Permeation Increase13-fold vs. control
Silver SulphadiazineEnhancement Ratio (ER)5.5[3]

Table 2: Information on this compound as a Permeation Enhancer

ContextObservationReference
As a component of Choline Geranate (CAGE)CAGE is an effective deep eutectic solvent that enhances the transdermal delivery of various bioactive molecules.[1][2]
Inferred Mechanism (as a fatty acid)Expected to disrupt the ordered lipid bilayers of the stratum corneum, thereby increasing skin permeability.

Mechanism of Action

The primary barrier to transdermal drug delivery is the stratum corneum, the outermost layer of the skin, which is composed of corneocytes embedded in a highly organized lipid matrix. Both geraniol and this compound are believed to exert their permeation-enhancing effects by disrupting this lipid barrier.

Geraniol: As a terpene, geraniol's non-polar nature allows it to partition into the lipophilic stratum corneum. It is thought to increase the fluidity of the intercellular lipids, with a particular impact on the lamellar structure. This disruption creates pathways for drug molecules to more easily traverse the skin barrier.

This compound: As a fatty acid, this compound is hypothesized to insert itself into the lipid bilayers of the stratum corneum. Its bent structure can disrupt the tight packing of the lipid chains, leading to increased fluidity and permeability. Within the CAGE system, it contributes to a transient disruption of the skin's structure, facilitating the passage of permeants.[1]

Signaling Pathways and Experimental Workflows

To date, the mechanisms of action for geraniol and this compound as skin permeation enhancers are understood primarily at the biophysical level of lipid bilayer disruption, rather than through specific signaling pathways.

Below are diagrams illustrating the proposed mechanism of action and a typical experimental workflow for evaluating skin permeation enhancers.

cluster_0 Mechanism of Action: Stratum Corneum Lipid Disruption sc Stratum Corneum (SC) lipids Organized Lipid Bilayers sc->lipids contains disrupted_lipids Disrupted & Fluidized Lipids lipids->disrupted_lipids enhancer Geraniol / this compound enhancer->lipids partitions into & disrupts permeation Enhanced Permeation disrupted_lipids->permeation drug Drug Molecule drug->sc attempts to permeate drug->disrupted_lipids permeates through

Caption: Proposed mechanism of skin permeation enhancement.

cluster_1 Experimental Workflow: In Vitro Skin Permeation Study prep Skin Membrane Preparation (e.g., excised human/animal skin) franz Mounting on Franz Diffusion Cell prep->franz formulation Application of Formulation (Drug + Enhancer) franz->formulation sampling Receptor Fluid Sampling (at timed intervals) formulation->sampling analysis Sample Analysis (e.g., HPLC) sampling->analysis data Data Analysis (Flux, ER, Lag Time) analysis->data

References

A Comparative Guide to HPLC and GC-MS Methods for Geranic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of geranic acid. This document outlines the experimental protocols and presents a summary of performance data to aid in method selection and development.

Introduction to this compound Analysis

This compound, a monoterpenoid and an unsaturated fatty acid, is a compound of interest in various fields, including pharmacology and fragrance chemistry. Accurate and reliable quantification of this compound is crucial for research, development, and quality control. HPLC and GC-MS are two powerful analytical techniques commonly employed for this purpose. The choice between these methods depends on factors such as the sample matrix, required sensitivity, and the need for structural confirmation. This guide provides a side-by-side comparison of these two techniques, focusing on their analytical performance and procedural workflows.

Quantitative Performance Comparison

The following table summarizes the typical validation parameters for the analysis of this compound using HPLC-UV and GC-MS. The data presented is a composite from various studies and serves as a general reference for method performance.

Validation Parameter HPLC-UV GC-MS (after derivatization) Typical Acceptance Criteria (ICH)
Linearity (R²) ≥ 0.999≥ 0.999≥ 0.99
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) ~0.3 µg/mL~0.03 µg/mLSignal-to-Noise ratio of 10:1
Accuracy (% Recovery) 98 - 105%95 - 110%80 - 120%
Precision (% RSD) < 2%< 5%≤ 15% (at LOQ)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of organic acids. For this compound, a reverse-phase method is typically employed.

Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • Dilute the sample to a concentration within the calibrated linear range.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (acidified with phosphoric acid or formic acid to a pH of ~2.5-3). A typical starting condition is a 60:40 (v/v) mixture of acetonitrile and acidified water.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 215 nm.[3]

  • Injection Volume: 10-20 µL.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Dissolution Dissolve Sample Filtration Filter (0.45 µm) Dissolution->Filtration Dilution Dilute to Range Filtration->Dilution Injection Inject into HPLC Dilution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (215 nm) Separation->Detection Quantification Quantify this compound Detection->Quantification

HPLC Experimental Workflow for this compound Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, providing structural information that confirms the identity of the analyte. For non-volatile compounds like this compound, derivatization is a necessary step to increase volatility.

Sample Preparation and Derivatization:

  • Extract this compound from the sample matrix using a suitable solvent.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatize the dried extract to form a volatile ester (e.g., methyl ester). A common method is to react the sample with a methylating agent like Boron Trifluoride-Methanol (BF3-Methanol) or Trimethylsulfonium Hydroxide (TMSH).[3]

    • BF3-Methanol Method: Add 1-2 mL of 14% BF3-Methanol to the dried sample. Heat at 60-100°C for 5-30 minutes. After cooling, add water and extract the this compound methyl ester with hexane.

  • The hexane layer containing the derivative is then injected into the GC-MS.

Chromatographic and Spectrometric Conditions:

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 5-10°C/min.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole, operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. Key ions for this compound methyl ester would be monitored.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Extraction Extract this compound Drying Evaporate to Dryness Extraction->Drying Derivatization Methylation (e.g., BF3-Methanol) Drying->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry (EI, SIM) Separation->Detection Quantification Quantify this compound Methyl Ester Detection->Quantification

GC-MS Experimental Workflow for this compound Analysis.

Method Comparison

The choice between HPLC and GC-MS for this compound analysis involves a trade-off between simplicity, sensitivity, and specificity.

Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS HPLC_Pros Pros: - Simpler sample preparation - No derivatization required - Robust and reproducible HPLC_Cons Cons: - Lower sensitivity than GC-MS - Potential for interference from co-eluting compounds GCMS_Pros Pros: - High sensitivity (low LOD/LOQ) - High specificity due to mass spectrometric detection - Structural confirmation GCMS_Cons Cons: - Requires derivatization step - More complex sample preparation - Potential for analyte degradation at high temperatures GeranicAcid This compound Analysis GeranicAcid->HPLC_Pros Choose if... GeranicAcid->GCMS_Pros Choose if...

References

Geranic Acid vs. Kojic Acid: A Comparative Guide to Tyrosinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for effective modulators of melanin production, both geranic acid and kojic acid have emerged as significant inhibitors of tyrosinase, the rate-limiting enzyme in melanogenesis. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate standard for their tyrosinase inhibition studies.

Quantitative Performance: A Side-by-Side Comparison

The inhibitory potential of a compound against tyrosinase is most commonly quantified by its half-maximal inhibitory concentration (IC50), the concentration at which the compound inhibits 50% of the enzyme's activity. While a direct comparison can be challenging due to variations in experimental conditions across different studies, data from a comparative study by Masuda et al. (2008) provides a valuable benchmark.

CompoundIsomerIC50 (mM)[1]Relative Potency (vs. Kojic Acid)
This compound trans-0.14~8.2 times less potent
cis-2.3~135 times less potent
Kojic Acid -0.017Standard

As the data indicates, kojic acid is a significantly more potent inhibitor of tyrosinase than both the trans- and cis-isomers of this compound under the tested conditions[1]. It is important to note that other studies have reported a range of IC50 values for kojic acid, which can be attributed to differences in the source of tyrosinase (e.g., mushroom vs. human), substrate used (L-tyrosine or L-DOPA), and other assay parameters[2][3][4].

Mechanism of Action: Divergent Pathways to Inhibition

The molecular mechanisms through which this compound and kojic acid inhibit tyrosinase differ, offering distinct advantages for various research applications.

Kojic Acid: A well-established tyrosinase inhibitor, kojic acid functions primarily as a chelator of the copper ions essential for the catalytic activity of the enzyme's active site[5]. By binding to these copper ions, kojic acid effectively blocks the binding of the natural substrate, tyrosine, thereby preventing the synthesis of melanin precursors. Its mechanism is characterized as a competitive or mixed-type inhibition[5].

This compound: The inhibitory activity of this compound is intrinsically linked to its chemical structure. The carboxylic acid moiety is essential for its function, as ester and amide derivatives show no activity[1]. The alkyl chain of this compound is thought to contribute to the stabilization of the enzyme-inhibitor complex, enhancing its inhibitory effect[1]. This suggests a different binding mode compared to the direct copper chelation of kojic acid.

Experimental Protocols: A Guide to Tyrosinase Inhibition Assays

The following is a generalized protocol for a mushroom tyrosinase inhibition assay, a common method for evaluating the efficacy of potential inhibitors.

Materials:

  • Mushroom Tyrosinase

  • L-Tyrosine or L-DOPA (substrate)

  • Phosphate Buffer (pH 6.8)

  • Test compounds (this compound, Kojic Acid) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and test compounds in the phosphate buffer.

  • Assay Mixture: In a 96-well plate, add the phosphate buffer, test compound at various concentrations, and the tyrosinase solution.

  • Pre-incubation: Incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the substrate (L-tyrosine or L-DOPA) to each well to start the enzymatic reaction.

  • Measurement: Measure the absorbance of the resulting dopachrome at a specific wavelength (typically around 475-492 nm) at regular intervals using a microplate reader.

  • Calculation: The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance with the inhibitor.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.

Visualizing the Process and Pathway

To better understand the experimental workflow and the biochemical context of tyrosinase inhibition, the following diagrams are provided.

G Experimental Workflow for Tyrosinase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Buffers) Mix Mix Buffer, Inhibitor, and Tyrosinase Reagents->Mix Test_Compounds Prepare Test Compounds (this compound, Kojic Acid) Test_Compounds->Mix Preincubation Pre-incubate Mix->Preincubation Add_Substrate Add Substrate (L-Tyrosine/L-DOPA) Preincubation->Add_Substrate Measure_Absorbance Measure Absorbance (Dopachrome formation) Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: A flowchart of the tyrosinase inhibition assay.

G Simplified Melanogenesis Signaling Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA (Tyrosinase) Dopaquinone Dopaquinone L_DOPA->Dopaquinone (Tyrosinase) Melanin Melanin Dopaquinone->Melanin (Spontaneous) Tyrosinase Tyrosinase Inhibitor This compound / Kojic Acid Inhibitor->Tyrosinase

Caption: Inhibition of the melanogenesis pathway.

Conclusion

Both this compound and kojic acid are valuable tools for studying tyrosinase inhibition. Kojic acid, with its higher potency and well-characterized mechanism of copper chelation, serves as a robust and reliable standard for comparative studies. This compound, while less potent, offers an alternative mechanism of action that may be of interest for exploring different modes of enzyme inhibition. The choice between these two compounds will ultimately depend on the specific objectives of the research, with kojic acid being the preferred standard for general tyrosinase inhibition screening and this compound providing a subject for more nuanced mechanistic studies.

References

Comparative study of chemical synthesis versus biotransformation of geranic acid.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the method of synthesis for a target molecule is a critical consideration, weighing factors of efficiency, cost, and environmental impact. This guide provides a detailed comparison of chemical synthesis and biotransformation routes for the production of geranic acid, a valuable monoterpenoid with applications in the fragrance, flavor, and pharmaceutical industries.

This publication objectively examines the performance of both approaches, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable synthesis strategy for your research and development needs.

At a Glance: Key Performance Metrics

The following table summarizes the key quantitative data for the chemical synthesis and biotransformation of this compound, providing a clear comparison of their respective efficiencies and conditions.

ParameterChemical Synthesis (Two-Step)Biotransformation (Mucor irregularis)
Overall Yield ~85-90%>97%
Reaction Steps 2 (Oxidation to citral, then to this compound)1 (Direct conversion from geraniol)
Reaction Temperature Step 1: 0°C to 60°C; Step 2: Room Temperature28°C
Reaction Time Step 1: Variable; Step 2: ~14 hours72 hours
Key Reagents/Catalysts Step 1: Oxidizing agent (e.g., PCC, TEMPO); Step 2: Sodium chlorite, NaH2PO4, 2-methyl-2-buteneMucor irregularis mycelium, culture medium
Solvents Organic solvents (e.g., Dichloromethane, tert-Butanol)Aqueous buffer (0.1 M Potassium Phosphate, pH 7.0)
Byproducts/Waste Chemical waste, organic solvents, chlorinated speciesBiomass, aqueous medium
Selectivity High (with appropriate reagent selection)Very High
Environmental Impact Moderate to High (use of hazardous reagents and solvents)Low (mild, aqueous conditions)

Experimental Protocols

Chemical Synthesis: A Two-Step Oxidation Approach

The chemical synthesis of this compound from geraniol is most effectively carried out in a two-step process to ensure high selectivity and yield. The first step involves the oxidation of the primary alcohol, geraniol, to the corresponding aldehyde, citral. The second step is the selective oxidation of citral to this compound.

Step 1: Oxidation of Geraniol to Citral

A widely used method for this conversion is the use of pyridinium chlorochromate (PCC) or a TEMPO-catalyzed oxidation. The following is a representative protocol for a TEMPO-catalyzed oxidation.

Materials:

  • Geraniol

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl) solution (bleach)

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (CH2Cl2)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve geraniol (1 equivalent) and TEMPO (0.01 equivalents) in dichloromethane.

  • Add a saturated aqueous solution of sodium bicarbonate.

  • Cool the mixture to 0°C in an ice bath.

  • Add sodium hypochlorite solution (1.1 equivalents) dropwise while maintaining the temperature at 0°C.

  • Stir the reaction vigorously until the starting material is consumed (monitored by TLC).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield citral. This step can achieve yields of up to 98%.

Step 2: Pinnick Oxidation of Citral to this compound

The Pinnick oxidation is a mild and efficient method for the oxidation of aldehydes to carboxylic acids.

Materials:

  • Citral (from Step 1)

  • tert-Butanol (t-BuOH)

  • Water

  • 2-Methyl-2-butene

  • Sodium dihydrogen phosphate (NaH2PO4)

  • Sodium chlorite (NaClO2)

  • Sodium sulfite (Na2SO3)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve citral (1 equivalent) in a mixture of tert-butanol and water.

  • Add 2-methyl-2-butene (2 equivalents) as a scavenger for hypochlorous acid.

  • Add sodium dihydrogen phosphate (1.2 equivalents) as a buffer.

  • Add sodium chlorite (1.5 equivalents) portion-wise at room temperature.

  • Stir the reaction for approximately 14 hours or until completion (monitored by TLC).

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. This step typically proceeds with high yield.

Biotransformation of Geraniol to this compound

This protocol utilizes the fungus Mucor irregularis as a whole-cell biocatalyst for the direct conversion of geraniol to this compound.[1][2]

Materials:

  • Mucor irregularis IIIMF4011 strain

  • Sabouraud Dextrose Broth (SDB) medium (20 g/L glucose, 5 g/L peptone, 5 g/L tryptone)

  • Geraniol

  • 0.1 M Potassium phosphate buffer (pH 7.0)

  • Ethyl acetate

Procedure:

  • Cultivation of Mucor irregularis: Inoculate spores of M. irregularis into SDB medium and incubate at 28°C with shaking at 200 rpm for 48 hours to obtain a seed culture.

  • Biomass Production: Inoculate a larger volume of SDB medium with the seed culture and incubate under the same conditions for 48 hours. Harvest the mycelium by centrifugation.

  • Biotransformation Reaction: Prepare a reaction mixture containing the harvested M. irregularis mycelium (e.g., 30 g/L) and geraniol (e.g., 20 mM) in 0.1 M potassium phosphate buffer (pH 7.0).[1][2]

  • Incubation: Incubate the reaction mixture at 28°C with shaking at 200 rpm for 72 hours.[1]

  • Extraction and Purification: After the incubation period, terminate the reaction and extract the mixture with an equal volume of ethyl acetate. The organic layer containing the this compound can then be concentrated and purified. This process has been shown to achieve a conversion of 97-100%.[1]

Signaling Pathways and Experimental Workflows

To visualize the logical flow of each synthesis method, the following diagrams are provided.

Chemical_Synthesis_Workflow Geraniol Geraniol Oxidation1 Step 1: Oxidation (e.g., TEMPO/NaOCl) Geraniol->Oxidation1 Citral Citral (Intermediate) Oxidation1->Citral Oxidation2 Step 2: Pinnick Oxidation (NaClO2) Citral->Oxidation2 GeranicAcid This compound Oxidation2->GeranicAcid Purification Purification GeranicAcid->Purification

Chemical Synthesis Workflow for this compound.

Biotransformation_Workflow Geraniol Geraniol Biotransformation Biotransformation (Mucor irregularis, 28°C, 72h) Geraniol->Biotransformation GeranicAcid This compound Biotransformation->GeranicAcid Extraction Extraction & Purification GeranicAcid->Extraction

Biotransformation Workflow for this compound.

The biotransformation of geraniol to this compound is a two-step enzymatic process that occurs within the microbial cells.[1]

Biotransformation_Pathway Geraniol Geraniol GDH Geraniol Dehydrogenase Geraniol->GDH Geranial Geranial AldDH Aldehyde Dehydrogenase Geranial->AldDH GeranicAcid This compound GDH->Geranial AldDH->GeranicAcid

Enzymatic Pathway of this compound Biotransformation.

Comparative Analysis

Yield and Efficiency: Biotransformation demonstrates a significantly higher overall yield (>97%) in a single step from geraniol compared to the two-step chemical synthesis (~85-90%).[1] While each step of the chemical synthesis can be high-yielding, the cumulative yield is inherently lower.

Process Simplicity: The biotransformation is a one-pot reaction, simplifying the overall process. Chemical synthesis involves two distinct reaction steps with intermediate workup and purification, adding to the complexity and time required.

Reaction Conditions: Biotransformation operates under mild conditions (28°C, atmospheric pressure, neutral pH), which is energy-efficient and reduces the risk of side reactions.[1] Chemical synthesis, while often conducted at or below room temperature, requires the use of potentially hazardous and corrosive reagents.

Environmental Impact and Safety: The biotransformation approach is significantly more environmentally friendly, utilizing a renewable biocatalyst in an aqueous medium. This minimizes the generation of hazardous chemical waste. In contrast, chemical synthesis relies on organic solvents and strong oxidizing agents, which pose environmental and safety concerns. The use of chlorinated solvents and reagents in some chemical oxidation methods is a particular drawback.

Selectivity: Both methods can achieve high selectivity. In chemical synthesis, the choice of reagents, such as in the Pinnick oxidation, allows for the selective oxidation of the aldehyde group without affecting other functional groups. Biotransformation, relying on the high specificity of enzymes, offers excellent chemo- and regioselectivity, often leading to a cleaner product with fewer byproducts.

Conclusion

For the synthesis of this compound, biotransformation using microorganisms like Mucor irregularis presents a highly efficient, environmentally friendly, and simplified alternative to traditional chemical synthesis. The remarkably high conversion rates, mild reaction conditions, and reduced environmental footprint make it an attractive option for sustainable production.

The choice between these two methods will ultimately depend on the specific requirements of the project, including scale, cost considerations, available infrastructure, and environmental and safety policies. For large-scale, sustainable production, biotransformation is the clear frontrunner.

References

The Synergistic Antifungal Potential of Geranic Acid: A Comparative Evaluation with Related Terpenoids

Author: BenchChem Technical Support Team. Date: November 2025

While direct experimental data on the synergistic antifungal effects of geranic acid in combination with conventional antifungal drugs remains to be elucidated in published research, a compelling case for its potential can be built by examining the activities of structurally related terpenoid compounds. This guide provides a comparative analysis of the synergistic antifungal properties of the closely related monoterpene alcohol, geraniol, and other bioactive terpene acids, offering a valuable point of reference for researchers and drug development professionals interested in the therapeutic promise of this compound.

Extensive research into natural products has revealed that various terpenes and their derivatives can enhance the efficacy of conventional antifungal agents, offering a promising strategy to combat drug resistance and improve therapeutic outcomes.[1][2][3] This guide synthesizes the available quantitative data, details the experimental protocols used to assess synergy, and visualizes the underlying mechanisms of action for compounds analogous to this compound.

Comparative Synergistic Activity of Terpenoids with Antifungal Drugs

The synergistic effect of a combination of two antimicrobial agents is typically quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of synergy, a value between 0.5 and 4.0 suggests no interaction or an additive effect, and a value > 4.0 indicates antagonism.[4][5] The following tables summarize the synergistic effects of geraniol and other terpene acids when combined with conventional antifungal drugs against various fungal pathogens.

Table 1: Synergistic Effects of Geraniol with Conventional Antifungals

Fungal SpeciesConventional DrugMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIReference
Candida albicans (Fluconazole-Resistant)Fluconazole≥ 64Not SpecifiedNot Specified[6]
Candida tropicalis (Azole-Resistant)FluconazoleNot SpecifiedNot Specified≤ 0.5[4]
Candida albicansFluconazoleNot SpecifiedNot SpecifiedNot Specified[7]

Note: One study demonstrated that geraniol, geranyl acetate, and citronellol reduced the MIC of fluconazole by 16-, 32-, and 64-fold, respectively, in a fluconazole-resistant C. albicans strain.[6]

Table 2: Synergistic Effects of Other Terpene Acids with Conventional Antifungals

Terpene AcidFungal SpeciesConventional DrugMIC of Terpene Acid Alone (µg/mL)MIC of Conventional Drug Alone (µg/mL)MIC in Combination (µg/mL)FICIReference
Pseudolaric Acid B Candida albicans (Fluconazole-Resistant)FluconazoleNot Specified> 64PAB: 0.5-4, FLC: 0.06-40.02 - 0.13[7]
Pseudolaric Acid B Candida tropicalis (Fluconazole-Resistant)FluconazoleNot Specified> 256PAB: 2-4, FLC: 16≤ 0.5[8]
Abietic Acid Candida albicansFluconazole> 1024Not SpecifiedNot SpecifiedNot Specified[9]
Abietic Acid Candida tropicalisFluconazole> 1024Not SpecifiedNot SpecifiedNot Specified[9]
Betulinic Acid Candida spp., Aspergillus spp., and othersAmphotericin B> 20480.25 - 32BA: 0.125 - 4, AmB: 0.015 - 2≤ 0.5[10][11]

Note: For abietic acid, while specific FICI values were not provided, the combination with fluconazole was shown to enhance the antifungal effect against Candida albicans and Candida tropicalis.[9] For betulinic acid, the combination with amphotericin B showed a synergistic effect against a broad range of fungi at a low concentration of 0.125 µg/mL.[10][11]

Experimental Protocols

The checkerboard microdilution assay is the standard method for determining the synergistic interactions between two antimicrobial agents.[4][7][8]

Checkerboard Assay Protocol
  • Preparation of Drug Solutions: Stock solutions of the terpene compound (e.g., geraniol) and the conventional antifungal drug are prepared. A series of two-fold dilutions for each compound are made in a liquid growth medium, such as RPMI 1640, buffered with MOPS.[4]

  • Plate Setup: A 96-well microtiter plate is used. The terpene dilutions are added to the wells horizontally, while the conventional antifungal dilutions are added vertically. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculation: Each well is inoculated with a standardized suspension of the fungal isolate (e.g., 1 x 10³ CFU/mL).[4]

  • Controls: Wells containing only the medium serve as a sterility control, while wells with the fungal inoculum in the medium without any drugs serve as a growth control.

  • Incubation: The plate is incubated at 37°C for 24-48 hours.[4]

  • Reading the Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that inhibits visible fungal growth.

  • Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula:

    FICI = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of B alone)

Visualizing Experimental Workflows and Mechanisms

To better understand the experimental process and the potential biological pathways involved in the synergistic action of these compounds, the following diagrams are provided.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A_prep Prepare Drug A (e.g., this compound) Dilutions Dispense_A Dispense Drug A (Horizontally) A_prep->Dispense_A B_prep Prepare Drug B (e.g., Fluconazole) Dilutions Dispense_B Dispense Drug B (Vertically) B_prep->Dispense_B Inoculum_prep Prepare Fungal Inoculum Inoculate Inoculate Plate Inoculum_prep->Inoculate Plate 96-Well Plate Plate->Inoculate Dispense_A->Plate Dispense_B->Plate Incubate Incubate Plate (24-48h, 37°C) Inoculate->Incubate Read_MIC Determine MICs Incubate->Read_MIC Calculate_FICI Calculate FICI Read_MIC->Calculate_FICI Interpret Interpret Results (Synergy, Additive, Antagonism) Calculate_FICI->Interpret

Checkerboard Assay Workflow

Synergistic_Mechanism cluster_agents Synergistic Agents cluster_fungus Fungal Cell Terpene Terpene Acid / Alcohol (e.g., this compound, Geraniol) Membrane Cell Membrane Terpene->Membrane Disruption/ Permeabilization Efflux Efflux Pumps (e.g., Cdr1p) Terpene->Efflux Inhibition Wall Cell Wall Terpene->Wall Potential Weakening Antifungal Conventional Antifungal (e.g., Fluconazole) Ergosterol Ergosterol Synthesis Antifungal->Ergosterol Inhibition Growth Fungal Growth & Viability Membrane->Growth Leads to Damage Ergosterol->Membrane Component of Ergosterol->Growth Essential for Efflux->Antifungal Expels Drug Wall->Growth Maintains Integrity

References

In Vivo Depigmenting Efficacy of Geranic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the in vivo validation of geranic acid's depigmenting effects, benchmarked against established skin lightening agents. This guide synthesizes available data to facilitate an objective comparison of performance, supported by experimental evidence.

Introduction

The quest for safe and effective depigmenting agents is a significant focus in dermatological research and cosmetic science. This compound, a monoterpene derivative found in various essential oils, has emerged as a promising candidate due to its demonstrated in vitro inhibitory effects on melanogenesis. This guide provides a detailed comparison of this compound with commonly used depigmenting agents, namely hydroquinone, kojic acid, and azelaic acid. While in vivo validation for this compound is currently limited in publicly available literature, this guide presents its in vitro performance alongside the established in vivo efficacy of its counterparts to offer a comprehensive perspective for future research and development.

Mechanism of Action: An Overview

The primary mechanism by which many depigmenting agents exert their effects is through the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis. By hindering this enzyme, the production of melanin is reduced, leading to a lightening of the skin. Other mechanisms include the inhibition of melanosome transfer to keratinocytes and antioxidant effects that can influence the melanin production pathway. This compound has been shown to inhibit both tyrosinase activity and its expression in melanocytes.[1][2]

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and its comparators. It is important to note the differing experimental systems (in vitro vs. in vivo) when interpreting these results.

Table 1: In Vitro Efficacy of Depigmenting Agents

CompoundAssayModel SystemConcentrationResult
This compound Melanin Content AssayMelan-a cells500 µM35.4% reduction in melanin content[1][2]
This compound Tyrosinase InhibitionMushroom Tyrosinase-IC50: 0.14 mM (trans-geranic acid)[2]
Kojic Acid Tyrosinase InhibitionHuman Tyrosinase-IC50: > 500 µmol/L[3]
Hydroquinone Tyrosinase Inhibition--Competitive inhibitor

Table 2: In Vivo Efficacy of Common Depigmenting Agents

CompoundAnimal ModelConcentrationDurationOutcome
Hydroquinone Adult Female Wistar Rats2% and 4%28 daysDisruption of the epidermis and inflammation[4]
Kojic Acid Adult Female Wistar Rats2% and 4%28 daysLess severe effects compared to hydroquinone
Azelaic Acid Human (Melasma)20%2 monthsMore effective than 4% hydroquinone in reducing mild melasma
Hydroquinone Human (Melasma)4%12 weeksSignificant clinical improvement

Note: No direct in vivo studies on the depigmenting effects of this compound were identified in the conducted literature search.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

Melanin Content Assay (In Vitro)
  • Cell Line: Melan-a mouse melanocytes.

  • Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 200 nM phorbol 12-myristate 13-acetate at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded in 6-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound).

  • Melanin Extraction: After a 72-hour incubation period, cells are washed with PBS and lysed with 1 N NaOH containing 10% DMSO at 80°C for 1 hour.

  • Quantification: The absorbance of the supernatant is measured at 405 nm using a spectrophotometer. The melanin content is normalized to the total protein content of the cells.

Tyrosinase Activity Assay (In Vitro)
  • Enzyme Source: Mushroom tyrosinase.

  • Substrate: L-DOPA.

  • Procedure: A reaction mixture containing phosphate buffer (pH 6.8), L-DOPA solution, and the test compound at various concentrations is prepared. The reaction is initiated by adding mushroom tyrosinase solution.

  • Measurement: The formation of dopachrome is monitored by measuring the absorbance at 475 nm at regular intervals using a microplate reader.

  • Inhibition Calculation: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value is determined from the dose-response curve.

Zebrafish Pigmentation Assay (In Vivo Model)
  • Animal Model: Zebrafish (Danio rerio) embryos.

  • Procedure: Synchronized zebrafish embryos are placed in a multi-well plate at a specific developmental stage (e.g., 9-12 hours post-fertilization).

  • Treatment: The embryo medium is replaced with fresh medium containing the test compound at various concentrations. A known tyrosinase inhibitor (e.g., 1-phenyl-2-thiourea, PTU) is used as a positive control.

  • Observation: The embryos are incubated for a defined period (e.g., up to 72 hours post-fertilization), and the pigmentation of the embryos is observed and photographed under a stereomicroscope.

  • Quantification: The degree of pigmentation can be quantified by measuring the pigmented area or melanin content of the embryos using image analysis software.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.

Melanogenesis_Signaling_Pathway UVB UVB Radiation aMSH α-MSH UVB->aMSH MC1R MC1R aMSH->MC1R Binds to AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Activates Transcription Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Binds to Promoter Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase Expresses Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Geranic_Acid This compound Geranic_Acid->Tyrosinase Inhibits Activity & Expression Kojic_Acid Kojic Acid Kojic_Acid->Tyrosinase Inhibits Activity Hydroquinone Hydroquinone Hydroquinone->Tyrosinase Inhibits Activity Azelaic_Acid Azelaic Acid Azelaic_Acid->Tyrosinase Inhibits Activity

Caption: Simplified signaling pathway of melanogenesis and points of inhibition.

In_Vivo_Depigmentation_Workflow Animal_Selection Animal Model Selection (e.g., Zebrafish, Mice) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Grouping Grouping (Control, Vehicle, Test Agents) Acclimatization->Grouping Treatment Topical Application of Test Compounds Grouping->Treatment Monitoring Monitoring & Data Collection (e.g., Photography, Colorimetry) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Histology, Melanin Assay) Monitoring->Endpoint Analysis Statistical Analysis Endpoint->Analysis

Caption: General experimental workflow for in vivo depigmentation studies.

Discussion and Future Directions

The available in vitro data strongly suggest that this compound possesses depigmenting properties through the inhibition of tyrosinase. Its ability to reduce melanin content in melanocytes at sub-millimolar concentrations positions it as a compound of interest for further investigation.

However, the critical gap in knowledge is the absence of in vivo validation. Animal models, such as UVB-induced hyperpigmentation in guinea pigs or the zebrafish model, are essential next steps to confirm these in vitro findings. A head-to-head in vivo comparative study between this compound and established agents like kojic acid or hydroquinone would be invaluable to ascertain its relative efficacy and safety profile. Such studies should assess not only the depigmenting effect but also potential side effects like skin irritation and cytotoxicity, which have been reported for agents like hydroquinone.[4]

For researchers and professionals in drug development, the promising in vitro profile of this compound warrants investment in in vivo studies. Future research should focus on optimizing formulation for topical delivery to ensure adequate skin penetration and bioavailability. Furthermore, elucidating the precise molecular interactions of this compound with tyrosinase and its impact on other melanogenesis-related signaling pathways will provide a more complete understanding of its mechanism of action.

Conclusion

This compound demonstrates significant potential as a novel depigmenting agent based on robust in vitro evidence of tyrosinase inhibition and melanin reduction. While it stands as a promising alternative to existing agents, its clinical translation is contingent upon successful in vivo validation. The comparative data and experimental protocols provided in this guide serve as a valuable resource for designing future studies to rigorously evaluate the in vivo efficacy and safety of this compound, ultimately paving the way for its potential application in dermatology and cosmetics.

References

Benchmarking Microbial Strains for Optimal Geranic Acid Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and scalable production of high-value natural compounds is a paramount objective. Geranic acid, a monoterpenoid with applications in fragrances, flavorings, and pharmaceuticals, is a prime candidate for microbial biosynthesis. This guide provides an objective comparison of different microbial strains that have been successfully utilized for this compound production, supported by experimental data to aid in the selection of the most suitable host for specific research and development needs.

This comparative analysis focuses on four key microbial chassis: Pseudomonas putida, Escherichia coli, Mucor irregularis, and Saccharomyces cerevisiae. Additionally, the potential of the oleaginous yeast Yarrowia lipolytica as a promising, albeit currently unexplored, host is discussed. The performance of each strain is evaluated based on key metrics such as titer, yield, and productivity, with detailed experimental protocols and metabolic pathways provided.

Comparative Performance of Microbial Strains

The following table summarizes the quantitative data for this compound production across different microbial platforms. This allows for a direct comparison of their production capabilities under reported experimental conditions.

Microbial StrainProduction StrategyTiter (mg/L)Yield (mg/g substrate)Productivity (mg/L/h)Fermentation Time (h)Key Genetic Modifications / Process
Pseudomonas putida DSM 12264 de novo biosynthesis193[1][2]9.7 (from glycerol)[1]4.0248Co-expression of geraniol synthase (GES) and the mevalonate (MVA) pathway from Myxococcus xanthus.[1][2]
Escherichia coli de novo biosynthesis764[3]382 (from isopentenols)31.8324Expression of geraniol dehydrogenase (CdGeDH) and geranial dehydrogenase (CdGaDH) from Castellaniella defragrans in a geraniol-producing strain utilizing the isopentenol utilization pathway (IUP).[3]
Mucor irregularis IIIMF4011 Biotransformation~3360 (calculated)¹988.9 (from geraniol)~46.6772Whole-cell biotransformation of geraniol.[4]
Saccharomyces cerevisiae Biotransformation~40 µg/mL (~40 mg/L)Not ReportedNot Reported240Bioconversion of geraniol.[4]
Yarrowia lipolytica de novo (potential)Not ReportedNot ReportedNot ReportedNot ReportedHigh-level production of the precursor geraniol (1 g/L) has been demonstrated, suggesting strong potential for this compound production with the introduction of appropriate dehydrogenases.

¹The titer for Mucor irregularis was calculated based on the reported 98.89% conversion of an initial 20 mM geraniol concentration.[4]

Signaling Pathways and Experimental Workflows

To visualize the metabolic routes and experimental processes involved in this compound production, the following diagrams are provided in the DOT language for Graphviz.

This compound Biosynthesis Pathways

The production of this compound can be achieved through two primary strategies: de novo synthesis from a simple carbon source or biotransformation of a precursor like geraniol.

de_novo_pathway cluster_central_metabolism Central Metabolism cluster_mva_pathway Mevalonate (MVA) Pathway cluster_terpenoid_synthesis Monoterpenoid Synthesis Simple Carbon Source Simple Carbon Source Acetyl-CoA Acetyl-CoA Simple Carbon Source->Acetyl-CoA MVA Mevalonate Acetyl-CoA->MVA IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP GPPS Geraniol Geraniol GPP->Geraniol GES Geranial Geranial Geraniol->Geranial CdGeDH This compound This compound Geranial->this compound CdGaDH

Caption: De novo biosynthesis pathway for this compound.

biotransformation_pathway Geraniol Geraniol Geranial Geranial Geraniol->Geranial Alcohol Dehydrogenase This compound This compound Geranial->this compound Aldehyde Dehydrogenase

Caption: Biotransformation pathway of geraniol to this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for the microbial production and analysis of this compound.

experimental_workflow Strain Selection & Engineering Strain Selection & Engineering Inoculum Preparation Inoculum Preparation Strain Selection & Engineering->Inoculum Preparation Fermentation Fermentation Inoculum Preparation->Fermentation Sampling Sampling Fermentation->Sampling Biomass Measurement Biomass Measurement Sampling->Biomass Measurement Supernatant Analysis Supernatant Analysis Sampling->Supernatant Analysis This compound Quantification (HPLC/GC-MS) This compound Quantification (HPLC/GC-MS) Supernatant Analysis->this compound Quantification (HPLC/GC-MS)

Caption: A generalized experimental workflow for microbial this compound production.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide outlines of the experimental protocols for the key microbial strains discussed.

Pseudomonas putida (de novo Production)
  • Strain and Plasmids: P. putida DSM 12264 was used as the host strain. Plasmids were constructed to co-express the geraniol synthase (GES) from Ocimum basilicum and the six genes of the mevalonate (MVA) pathway from Myxococcus xanthus.[1][2]

  • Media and Culture Conditions:

    • Seed Culture: LB medium was used for overnight seed cultures.

    • Production Medium: E2 medium supplemented with 10% LB and a carbon source such as glycerol.

    • Fermentation: Shake flask cultures were incubated at 30°C with agitation. For fed-batch fermentation in a bioreactor, conditions were controlled, and gene expression was induced with a suitable inducer (e.g., L-rhamnose).[1][2]

  • Analytical Methods: this compound concentrations in the culture supernatant were quantified by High-Performance Liquid Chromatography (HPLC).

Escherichia coli (de novo Production)
  • Strain and Plasmids: An E. coli strain capable of producing geraniol through the isopentenol utilization pathway (IUP) was used as the starting point. A separate plasmid was constructed to co-express geraniol dehydrogenase (CdGeDH) and geranial dehydrogenase (CdGaDH) from Castellaniella defragrans.[3]

  • Media and Culture Conditions:

    • Growth Phase: A rich medium (e.g., containing tryptone and yeast extract) with glucose was used for initial cell growth and gene expression induction.

    • Production Phase: Cells were harvested and resuspended in a fresh medium containing isopentenols (isoprenol and prenol) as the substrate for geraniol production, which was then converted to this compound.[3]

    • Fermentation: Cultures were incubated at 30°C with agitation.

  • Analytical Methods: this compound in the aqueous phase was quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Mucor irregularis (Biotransformation)
  • Strain and Inoculum: Mucor irregularis IIIMF4011 was used. Spores were inoculated into the seed medium and incubated to obtain mycelia.[4]

  • Media and Culture Conditions:

    • Seed Medium: Sabouraud Dextrose Broth (SDB) was used for mycelial growth.

    • Biotransformation: The grown mycelia were collected and resuspended in a phosphate buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0) containing geraniol as the substrate.

    • Fermentation: The biotransformation was carried out at 28°C with agitation (e.g., 200 rpm) for 72 hours.[4]

  • Analytical Methods: The production of this compound was analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[4]

Saccharomyces cerevisiae (Biotransformation)
  • Strain: Wild-type or genetically modified S. cerevisiae strains have been used.

  • Media and Culture Conditions:

    • Culture Medium: Standard yeast media such as YPD (Yeast Extract Peptone Dextrose) or defined minimal media were used.

    • Biotransformation: Geraniol was added to the yeast culture, and the fermentation was carried out for an extended period (e.g., 10 days).[4]

  • Analytical Methods: The presence of this compound in the culture medium was detected and quantified.

Future Perspectives: Yarrowia lipolytica as a Potential Host

The oleaginous yeast Yarrowia lipolytica has gained significant attention as a robust chassis for the production of various organic acids and lipid-derived compounds. Its ability to accumulate high levels of acetyl-CoA, a key precursor for the MVA pathway, makes it an attractive candidate for terpenoid biosynthesis. While there are no direct reports on this compound production in Y. lipolytica to date, studies have demonstrated its successful engineering for high-titer production of the direct precursor, geraniol (up to 1 g/L).

Given the proven efficiency of expressing heterologous MVA pathway genes and geraniol synthase in Y. lipolytica, the subsequent introduction of geraniol and geranial dehydrogenases, similar to those used in E. coli, presents a promising strategy for achieving high-level de novo production of this compound in this host. Further research in this area is warranted to unlock the full potential of Y. lipolytica as a cell factory for monoterpenoid acids.

References

Fungal Transcriptomic Responses to Geranic and Nerolic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranic acid and nerolic acid, cis-trans isomers of 3,7-dimethylocta-2,6-dienoic acid, are monoterpenoids with recognized antifungal properties. Understanding the molecular response of fungi to these compounds is crucial for the development of novel antifungal agents. This guide provides a comparative overview of the anticipated transcriptomic responses of fungi to this compound (the trans-isomer) and nerolic acid (the cis-isomer).

Disclaimer: Direct comparative transcriptomic studies on the fungal response to this compound versus nerolic acid are not extensively available in public literature. The data and pathways presented in this guide are synthesized from transcriptomic studies of fungi exposed to structurally similar monoterpenoids and weak organic acids. The proposed differential effects are based on the principle that cis-trans isomerism can lead to distinct biological activities.

Data Presentation: Inferred Transcriptomic Responses

The following tables summarize the likely differentially expressed genes (DEGs) in a model fungus (e.g., Saccharomyces cerevisiae or Candida albicans) upon exposure to this compound and nerolic acid. The responses are categorized by key cellular processes and are inferred from studies on related compounds.[1][2][3][4]

Table 1: Predicted Upregulated Genes in Response to Geranic and Nerolic Acid

Biological ProcessKey GenesPutative FunctionPredicted Response to this compoundPredicted Response to Nerolic Acid
Cell Wall Integrity & Stress Response CWI1, PDR5, HSP70Cell wall maintenance, multidrug resistance, heat shock proteinStrong UpregulationModerate Upregulation
Oxidative Stress Response SOD1, CTA1, GPX1Superoxide dismutase, catalase, glutathione peroxidaseStrong UpregulationModerate Upregulation
Ergosterol Biosynthesis ERG1, ERG11, ERG25Key enzymes in the ergosterol pathwayModerate UpregulationSlight Upregulation
Fatty Acid Metabolism FAA1, POX1Fatty acid activation, peroxisomal beta-oxidationModerate UpregulationModerate Upregulation
Detoxification CYP51A1, ABC1Cytochrome P450 monooxygenase, ABC transporterStrong UpregulationModerate Upregulation

Table 2: Predicted Downregulated Genes in Response to Geranic and Nerolic Acid

Biological ProcessKey GenesPutative FunctionPredicted Response to this compoundPredicted Response to Nerolic Acid
Ribosome Biogenesis & Translation RPL/RPS genesRibosomal proteinsStrong DownregulationModerate Downregulation
DNA Replication & Cell Cycle CDC genes, HISTCell division control proteins, histonesStrong DownregulationModerate Downregulation
Primary Metabolism (Glycolysis) HXK2, PFK1, PYK1Key glycolytic enzymesModerate DownregulationSlight Downregulation
Amino Acid Biosynthesis HIS3, LEU2, TRP1Enzymes for amino acid synthesisModerate DownregulationSlight Downregulation

Experimental Protocols

This section outlines a generalized protocol for a comparative transcriptomic analysis of fungal responses to geranic and nerolic acid using RNA sequencing (RNA-Seq).

1. Fungal Strain and Culture Conditions:

  • Strain: A well-characterized fungal strain such as Saccharomyces cerevisiae BY4741 or Candida albicans SC5314.

  • Media: Use a standard liquid medium (e.g., YPD for S. cerevisiae or RPMI for C. albicans).

  • Growth: Grow the fungal culture to the mid-logarithmic phase (OD600 ≈ 0.8) at the optimal temperature (e.g., 30°C) with shaking.

2. Treatment with Geranic and Nerolic Acid:

  • Prepare stock solutions of this compound and nerolic acid in a suitable solvent (e.g., DMSO).

  • Add the acids to the fungal cultures at a final concentration determined by prior minimum inhibitory concentration (MIC) assays (e.g., 0.5x MIC).

  • Include a solvent-only control (e.g., DMSO).

  • Incubate for a defined period (e.g., 1-2 hours) to capture the primary transcriptomic response.

3. RNA Extraction and Quality Control:

  • Harvest the fungal cells by centrifugation.

  • Perform total RNA extraction using a standard method (e.g., hot acid phenol or a commercial kit).

  • Treat the RNA with DNase to remove genomic DNA contamination.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

4. Library Preparation and RNA Sequencing:

  • Prepare RNA-Seq libraries from the total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA).

  • Perform sequencing on a high-throughput platform (e.g., Illumina NovaSeq).

5. Bioinformatic Analysis:

  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Read Mapping: Align the reads to the reference genome of the chosen fungal species using a splice-aware aligner (e.g., HISAT2 or STAR).

  • Differential Gene Expression Analysis: Use tools like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated in the treated samples compared to the control.

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., using GSEA or DAVID) to identify the biological processes and pathways affected by the treatments.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a key signaling pathway likely involved in the fungal response to geranic and nerolic acid.

experimental_workflow cluster_culture Fungal Culture cluster_treatment Treatment cluster_processing Sample Processing & Sequencing cluster_analysis Data Analysis start Inoculate Fungus growth Grow to Mid-Log Phase start->growth control Control (Solvent) geranic This compound nerolic Nerolic Acid harvest Harvest Cells control->harvest geranic->harvest nerolic->harvest rna_extraction RNA Extraction harvest->rna_extraction library_prep Library Preparation rna_extraction->library_prep sequencing RNA Sequencing library_prep->sequencing qc Quality Control sequencing->qc mapping Read Mapping qc->mapping deg Differential Gene Expression Analysis mapping->deg enrichment Functional Enrichment deg->enrichment

Caption: Experimental workflow for comparative transcriptomics.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus geranic This compound membrane_stress Membrane Stress geranic->membrane_stress (trans) nerolic Nerolic Acid nerolic->membrane_stress (cis) cwi_pathway Cell Wall Integrity (CWI) Pathway membrane_stress->cwi_pathway hog_pathway High Osmolarity Glycerol (HOG) Pathway membrane_stress->hog_pathway stress_tfs Stress Response Transcription Factors (e.g., Msn2/4, Skn7) cwi_pathway->stress_tfs hog_pathway->stress_tfs gene_expression Target Gene Expression: - Cell Wall Repair - Chaperones - Drug Efflux Pumps stress_tfs->gene_expression

Caption: Inferred fungal stress response signaling pathway.

References

Assessing the safety and toxicity profile of choline geranate compared to standard excipients.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The selection of excipients is a critical step in drug formulation, directly impacting the stability, bioavailability, and safety of the final product. While traditional excipients have a long history of use, the search for novel materials with improved performance and safety profiles is ongoing. Choline geranate (CAGE), a deep eutectic solvent (DES), has emerged as a promising alternative, demonstrating unique properties as a solubility and permeability enhancer with a favorable safety profile. This guide provides an objective comparison of the safety and toxicity of choline geranate against standard pharmaceutical excipients, supported by available experimental data and detailed methodologies.

Executive Summary

Choline geranate consistently demonstrates a superior safety profile compared to many standard excipients. Literature reviews and available studies indicate that it has negligible cytotoxicity, is a non-irritant to the skin, and is expected to have very low oral toxicity.[1][2] While specific quantitative values for cytotoxicity (IC50) and acute oral toxicity (LD50) for choline geranate are not consistently reported in publicly available literature, the qualitative evidence strongly supports its biocompatibility. In contrast, several standard excipients show measurable cytotoxicity and have defined oral toxicity limits. Furthermore, some widely used excipients have been associated with skin irritation and hypersensitivity reactions.[3][4]

Data Presentation: Safety and Toxicity Profile Comparison

The following tables summarize the available quantitative data for the cytotoxicity, skin irritation, and oral toxicity of choline geranate and a selection of standard pharmaceutical excipients.

Table 1: In Vitro Cytotoxicity Data

ExcipientCell LineAssayIC50 ValueCitation
Choline Geranate (CAGE) HaCaT, 3T3MTT, Agar diffusionStated as "virtually nil" cyto- and geno-toxicity; specific IC50 not provided.[2]
Polysorbate 80 (Tween 80)MDCK-MDR1Digoxin accumulation45.29 µM[5]
HLMCYP2C8 Inhibition1.447 mg/mL[6]
Cremophor ELMDCK-MDR1Digoxin accumulation11.92 µM[5]
HLMCYP2C8 Inhibition1.042 mg/mL[6]
Propylene GlycolFa2N4CYP3A4 protein expressionDecreased expression observed[7]
Polyethylene Glycol 300Caco-2Transporter inhibitionIC50 > 3000 µg/mL for OATP2B1[8]
GlycerinCaco-2MTT45% (v/v)

Table 2: Skin Irritation Data

ExcipientTest MethodResultCitation
Choline Geranate (CAGE) Human clinical studiesNon-irritant[1]
Propylene GlycolHuman patch testCan cause erythema and edema in a percentage of individuals.[9]
Polysorbate 80-Generally considered non-irritating but can be a component in formulations causing skin reactions.[10]
Cremophor EL-Can be associated with hypersensitivity reactions.[11]

Table 3: Acute Oral Toxicity Data

ExcipientAnimal ModelLD50 ValueCitation
Choline Geranate (CAGE) Not specifiedData not available, but expected to be very high due to the nature of its components (choline and geranic acid).
Propylene GlycolRat8-46 g/kg[9]
GlycerinRat12,600 mg/kg[12]
UreaRat15 g/kg[13]
Polyethylene Glycol-Generally considered to have low oral toxicity.

Experimental Protocols

Detailed methodologies for the key safety and toxicity assessments are outlined below, based on established OECD guidelines and common laboratory practices.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Human keratinocytes (HaCaT) or other relevant cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test substance (choline geranate or standard excipients). Control wells with untreated cells and cells treated with a vehicle control are included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT in a serum-free medium is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the substance that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Skin Irritation/Corrosion Testing (OECD TG 439 & 404)

In vitro and in vivo methods are used to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

In Vitro Reconstructed Human Epidermis (RhE) Test (OECD TG 439):

  • Tissue Preparation: Commercially available RhE models, which consist of normal human-derived epidermal keratinocytes cultured to form a multilayered, highly differentiated model of the human epidermis, are used.

  • Application of Test Substance: A small amount of the test substance is applied topically to the surface of the RhE tissue.

  • Exposure and Post-Incubation: The tissues are exposed to the substance for a defined period (e.g., 60 minutes), after which the substance is removed by washing. The tissues are then incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment: Tissue viability is determined using a viability assay, typically the MTT assay.

  • Classification: A substance is classified as a skin irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.

In Vivo Acute Dermal Irritation/Corrosion (OECD TG 404):

  • Animal Selection: Healthy, young adult albino rabbits are typically used.

  • Test Area Preparation: The fur on the back of the animal is clipped approximately 24 hours before the test.

  • Application: The test substance is applied to a small area of the skin and covered with a gauze patch.

  • Exposure: The patch is left in place for a specified duration (typically 4 hours).

  • Observation: After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours after patch removal).

  • Scoring: The reactions are scored on a scale of 0 to 4 for both erythema and edema. The Primary Irritation Index (PII) is calculated from these scores.

Acute Oral Toxicity (OECD TG 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

Protocol:

  • Animal Selection: Typically, rodents (e.g., rats) of a single sex are used.

  • Dosing: A stepwise procedure is used where a group of animals (usually 3) is dosed at a defined starting dose level (e.g., 5, 50, 300, or 2000 mg/kg body weight).

  • Observation: The animals are observed for signs of toxicity and mortality for up to 14 days.

  • Stepwise Procedure:

    • If mortality is observed, the test is repeated with a lower dose.

    • If no mortality is observed, the test is repeated with a higher dose.

  • Classification: The substance is classified into a toxicity category based on the dose at which mortality is observed.

Mandatory Visualizations

Experimental Workflow for Safety Assessment

G cluster_0 In Vitro Cytotoxicity Assessment cluster_1 Skin Irritation Assessment cluster_2 Acute Oral Toxicity Assessment start_vitro Cell Seeding (e.g., HaCaT, Fibroblasts) treatment Exposure to Test Substance (Choline Geranate vs. Standard Excipients) start_vitro->treatment incubation Incubation (24-72 hours) treatment->incubation assay Viability Assay (e.g., MTT, Neutral Red) incubation->assay data_analysis_vitro Data Analysis (Calculation of IC50) assay->data_analysis_vitro start_skin In Vitro RhE Model (OECD TG 439) application_skin Topical Application start_skin->application_skin exposure_skin Exposure & Post-Incubation application_skin->exposure_skin viability_skin Viability Assessment exposure_skin->viability_skin classification_skin Classification (Irritant / Non-irritant) viability_skin->classification_skin start_oral Animal Dosing (e.g., Rat) (OECD TG 423) observation_oral Observation Period (Up to 14 days) start_oral->observation_oral endpoint_oral Record Mortality & Clinical Signs observation_oral->endpoint_oral classification_oral Toxicity Classification (GHS Category) endpoint_oral->classification_oral

Caption: Experimental workflows for assessing cytotoxicity, skin irritation, and acute oral toxicity.

Choline Geranate's Interaction with Skin: A Simplified Signaling Pathway

Choline geranate's mechanism of action on the skin, particularly in the context of inflammatory conditions like rosacea, involves the modulation of specific signaling pathways. It has been shown to inhibit Kallikrein 5 (KLK5), a serine protease, and modulate Toll-like receptor 2 (TLR2) signaling.[14][15] This can lead to a reduction in the production of pro-inflammatory peptides.

G cluster_pathway Choline Geranate's Effect on Skin Inflammatory Pathway CAGE Choline Geranate (CAGE) TLR2 TLR2 Signaling CAGE->TLR2 Modulates KLK5 Kallikrein 5 (KLK5) CAGE->KLK5 Inhibits (IC50 ~30 mM) TLR2->KLK5 Activates ProInflammatory Pro-inflammatory Peptides KLK5->ProInflammatory Generates Inflammation Skin Inflammation ProInflammatory->Inflammation Induces

Caption: Simplified diagram of choline geranate's interaction with the TLR2-KLK5 signaling pathway in the skin.

References

A comparative review of the therapeutic potential of geranic acid and its derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Geranic acid, a naturally occurring monoterpenoid, and its synthetic and natural derivatives are emerging as promising candidates in the development of novel therapeutics. Exhibiting a broad spectrum of biological activities, these compounds have garnered significant interest for their potential applications in treating a range of diseases. This guide provides a comparative overview of the therapeutic potential of this compound and its key derivatives, supported by experimental data, detailed methodologies, and mechanistic insights to aid in future research and drug development endeavors.

Comparative Efficacy: A Tabular Summary

To facilitate a clear comparison of the therapeutic efficacy of this compound and its derivatives, the following tables summarize the available quantitative data from various in vitro and in vivo studies.

Table 1: Comparative Anti-Cancer Activity

CompoundCancer Cell LineAssayIC50 ValueReference
GeraniolColo-205 (Colon)MTT20 µM[1][2]
Geranyl AcetateColo-205 (Colon)MTT30 µM[1][2]
Geranyl ButyrateMurine Leukemia (P388)MTT22.345 µg/mL[1]
Geranyl CaproateMurine Leukemia (P388)MTT27.996 µg/mL[1]
Geranyl CaprylateMurine Leukemia (P388)MTT32.298 µg/mL[1]

Table 2: Comparative Anti-Inflammatory Activity

CompoundModelAssayInhibition of Edema (%)Reference
3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acidCroton oil-induced mouse ear edemaEdema Weight-[3]
Paracetamol ester of (1)Croton oil-induced mouse ear edemaEdema WeightHigher than parent compound, similar to indomethacin[3]
Guaiacol ester of (1)Croton oil-induced mouse ear edemaEdema WeightHigher than parent compound, similar to indomethacin[3]
Hydroquinone ester of (1)Croton oil-induced mouse ear edemaEdema WeightHigher than parent compound, similar to indomethacin[3]

Table 3: Comparative Anti-Diabetic Activity

CompoundTarget/ModelEffectReference
This compoundStreptozotocin-induced diabetic miceAntihyperglycemic activity[4]
GeraniolStreptozotocin-induced diabetic miceNo significant antihyperglycemic activity[4]
Geranyl AcetateStreptozotocin-induced diabetic miceNo significant antihyperglycemic activity[4]
CitralStreptozotocin-induced diabetic miceAntihyperglycemic activity, reduced postprandial glucose[4]
Citronellic AcidStreptozotocin-induced diabetic miceAntihyperglycemic activity, reduced postprandial glucose[4]

Table 4: Comparative Antimicrobial (Antibiofilm) Activity

CompoundPathogenAssayMBEC ValueReference
Choline Geranate (CAGE 1:2)S. aureus (MSSA) biofilms (72h)Biofilm Eradication0.625% (14.2 mM)
Choline Geranate (CAGE 1:1)S. aureus (MSSA) biofilms (72h)Biofilm Eradication5% (184.9 mM)
This compound/Geranate (pH 6.4)S. aureus biofilms (24h)Biofilm Eradication2.5% (144 mM)
This compound/Geranate (pH 8.4)S. aureus biofilms (24h)Biofilm Eradication>10% (>577 mM)

Table 5: Comparative Tyrosinase Inhibitory Activity

CompoundAssayIC50 ValueReference
trans-Geranic AcidMushroom Tyrosinase Inhibition0.14 mM
cis-Geranic AcidMushroom Tyrosinase Inhibition2.3 mM
Kojic Acid (Reference)Mushroom Tyrosinase Inhibition0.017 mM

Mechanisms of Action: A Look into Signaling Pathways

This compound and its derivatives exert their therapeutic effects through the modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug design and development.

Anti-Inflammatory and Immune-Modulatory Effects: Targeting NF-κB and TLR Signaling

The NF-κB and Toll-like receptor (TLR) signaling pathways are central to the inflammatory response. Evidence suggests that this compound and its derivatives can modulate these pathways.

Geraniol's Inhibition of the NF-κB Pathway:

Geraniol has been shown to suppress the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.[5] This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. By stabilizing IκBα, geraniol effectively traps NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of inflammatory mediators.

NF_kB_Inhibition_by_Geraniol cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK activates IkBa IkBa IKK->IkBa phosphorylates p65 p65 IkBa->p65 sequesters p50 p50 IkBa->p50 p65_n p65 p50_n p50 p65->p50 dimerizes p65->p65_n translocates p50->p50_n Geraniol Geraniol Geraniol->IKK inhibits DNA DNA p65_n->DNA p50_n->DNA Inflammatory Genes Inflammatory Genes DNA->Inflammatory Genes transcribes

Geraniol inhibits the NF-κB signaling pathway.

Choline Geranate's Modulation of the TLR4/MyD88 Pathway:

Choline geranate (CAGE) is a notable derivative that has demonstrated significant antimicrobial and anti-inflammatory properties. Its mechanism is thought to involve the modulation of TLR signaling. Specifically, it is hypothesized that the geranate component of CAGE can interfere with the TLR4 signaling cascade, which is a key pathway for recognizing bacterial lipopolysaccharide (LPS) and initiating an inflammatory response. This interference may occur at the level of TLR4 dimerization or the recruitment of the adaptor protein MyD88, thereby dampening the downstream activation of NF-κB and the production of inflammatory cytokines.[6]

TLR4_Modulation_by_CAGE cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 recruits IKK IKK MyD88->IKK activates NFkB NFkB IKK->NFkB activates NFkB_n NF-κB NFkB->NFkB_n translocates CAGE CAGE CAGE->TLR4 interferes with Inflammatory Genes Inflammatory Genes NFkB_n->Inflammatory Genes transcribes

Choline Geranate modulates TLR4 signaling.

Experimental Protocols

To ensure the reproducibility and further exploration of the findings presented, this section details the methodologies for key experiments cited in the comparative tables.

Anti-Cancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cancer cells in a 96-well plate B 2. Treat cells with varying concentrations of this compound/derivatives A->B C 3. Incubate for a specified period (e.g., 24, 48, 72 hours) B->C D 4. Add MTT solution to each well C->D E 5. Incubate to allow formazan crystal formation D->E F 6. Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) E->F G 7. Measure absorbance at ~570 nm using a microplate reader F->G H 8. Calculate cell viability and IC50 values G->H

Workflow for the MTT assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or its derivatives. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specific duration (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).

  • Formazan Formation: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Anti-Inflammatory Activity: Croton Oil-Induced Mouse Ear Edema Test

This in vivo assay is a standard model for evaluating the topical anti-inflammatory activity of compounds.

Workflow:

Croton_Oil_Workflow cluster_workflow Croton Oil Ear Edema Assay Workflow A 1. Group mice and apply test compound topically to the right ear B 2. Apply croton oil solution to the same ear to induce inflammation A->B C 3. The left ear serves as a control (no treatment) D 4. After a set time (e.g., 4-6 hours), sacrifice the mice B->D E 5. Excise a standard-sized disc from both ears C->E D->E F 6. Weigh the ear discs E->F G 7. Calculate the difference in weight between the right and left ear discs F->G H 8. Determine the percentage inhibition of edema compared to the control group G->H

Workflow for the croton oil-induced ear edema assay.

Detailed Steps:

  • Animal Grouping and Treatment Application: Mice are divided into groups: a control group, a reference drug group (e.g., indomethacin), and groups for different doses of the test compounds (this compound and its derivatives). The test compounds are applied topically to the inner surface of the right ear.

  • Induction of Inflammation: Shortly after the application of the test compound, a solution of croton oil in a suitable solvent (e.g., acetone) is applied to the same ear to induce an inflammatory response.

  • Control: The left ear of each mouse typically remains untreated and serves as a negative control.

  • Edema Measurement: After a predetermined period (usually 4 to 6 hours), the animals are euthanized. A standardized circular section is then punched out from both the treated (right) and untreated (left) ears.

  • Weight Measurement: The excised ear punches are weighed.

  • Calculation of Edema: The degree of edema is calculated as the difference in weight between the right and left ear punches.

  • Percentage Inhibition: The anti-inflammatory activity is expressed as the percentage inhibition of edema in the treated groups compared to the control group that received only croton oil.

Anti-Diabetic Activity: α-Glucosidase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in the digestion of carbohydrates.

Detailed Steps:

  • Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing a phosphate buffer, the α-glucosidase enzyme solution, and the test compound (this compound or its derivatives) at various concentrations.

  • Pre-incubation: The mixture is pre-incubated for a short period to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: The reaction is initiated by adding a substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a set time. During this time, α-glucosidase hydrolyzes pNPG to p-nitrophenol, which is a yellow-colored product.

  • Stopping the Reaction: The reaction is terminated by adding a stop solution, such as sodium carbonate.

  • Absorbance Measurement: The absorbance of the p-nitrophenol is measured at 405 nm using a microplate reader.

  • Calculation of Inhibition: The percentage of α-glucosidase inhibition is calculated by comparing the absorbance of the test wells with that of the control wells (containing the enzyme but no inhibitor). The IC50 value is then determined.

Skin Depigmenting Activity: Tyrosinase Inhibition Assay

This in vitro assay assesses the ability of a compound to inhibit tyrosinase, the key enzyme in melanin synthesis.

Detailed Steps:

  • Reaction Mixture: In a 96-well plate, a reaction mixture is prepared containing a phosphate buffer, mushroom tyrosinase enzyme, and the test compound at various concentrations.

  • Pre-incubation: The plate is pre-incubated to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: The reaction is started by adding the substrate, L-DOPA.

  • Incubation: The plate is incubated at a controlled temperature. Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome, a colored product.

  • Absorbance Measurement: The formation of dopachrome is monitored by measuring the absorbance at approximately 475 nm at different time points.

  • Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated by comparing the rate of dopachrome formation in the presence of the inhibitor to that of the control. The IC50 value is then determined.

Conclusion and Future Directions

This compound and its derivatives represent a versatile class of compounds with significant therapeutic potential across a range of applications, including oncology, inflammation, metabolic disorders, and dermatology. The comparative data presented in this guide highlight that chemical modification of the this compound scaffold can lead to derivatives with enhanced or altered biological activities. For instance, esterification of geraniol has been shown to modulate its anti-cancer potency, while the formation of the ionic liquid choline geranate dramatically enhances its antimicrobial and skin penetration properties.

Future research should focus on synthesizing a broader range of derivatives and conducting systematic structure-activity relationship (SAR) studies to optimize their efficacy and selectivity for specific therapeutic targets. Furthermore, detailed investigations into their mechanisms of action, particularly their effects on key signaling pathways, will be crucial for the rational design of next-generation therapeutics based on the this compound backbone. Preclinical studies in relevant animal models are also warranted to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of the most promising candidates. The insights provided in this guide aim to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this exciting class of natural product-inspired compounds.

References

Safety Operating Guide

Proper Disposal of Geranic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of geranic acid is crucial for ensuring laboratory safety and environmental protection. As a substance classified with potential hazards, including skin and eye irritation, adherence to strict disposal protocols is mandatory for all researchers, scientists, and drug development professionals.[1][2] This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste in a laboratory setting.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a chemical fume hood.[2][3][4]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., heavy-duty neoprene).[4]

  • Eye Protection: Chemical splash goggles are essential. For larger volumes, a face shield in combination with goggles is recommended.[2][4][5]

  • Protective Clothing: A lab coat or apron should be worn.[2][4]

In the event of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[1][2][4]

  • Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. Seek medical attention if irritation persists.[1][2][3]

  • Inhalation: Move the individual to fresh air. If breathing difficulties occur, seek medical attention.[1][3]

Quantitative Safety and Disposal Data

The following table summarizes key quantitative data for this compound, providing critical parameters for safety and disposal decisions.

ParameterValueReference
Toxicity
Oral LD50 (Rat)3700 mg/kg[6][7]
Dermal LD50 (Rabbit)1750 mg/kg[7]
Physical Properties
Physical StateLiquid[1][3]
Solubility in WaterInsoluble[2][3]
Flash Point133 °C / 271.4 °F[1][2]
Boiling Point249 - 251 °C[1]
Disposal Parameters
Neutralization pH Range5.5 - 9.0[5][8]
Post-Neutralization Flush>20 parts water[5]
Drain Disposal Limit< 100 mL (General guideline for some acids)[8]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound primarily depends on the quantity of waste.

Method 1: Neutralization and Drain Disposal (For Small Quantities < 100 mL)

This method is suitable only for small quantities of uncontaminated this compound. Corrosivity is a hazardous waste characteristic that may be treated by generators on-site without a specific permit, provided the waste has no other hazardous characteristics.[5]

Experimental Protocol for Neutralization:

  • Preparation: Perform the entire procedure in a certified chemical fume hood while wearing all required PPE.[5] Prepare a large beaker containing an ice water bath.[5][8]

  • Prepare Basic Solution: In a separate, large container, prepare a dilute solution of a base such as sodium bicarbonate or sodium hydroxide. Place this container in the ice water bath to manage the exothermic reaction.[5][8]

  • Slow Addition: While stirring the basic solution, slowly and carefully add the this compound waste. The acid should be added to the base, never the other way around.[4]

  • Monitor pH: Continuously monitor the pH of the solution. Continue adding the acid until the pH is stabilized within the neutral range of 5.5 to 9.0.[5][8]

  • Drain Disposal: Once neutralized, the resulting salt solution can be flushed down a sanitary sewer drain with a large volume of water (at least 20 times the volume of the neutralized solution).[5]

Method 2: Collection for Hazardous Waste Disposal (For Large Quantities > 100 mL)

Large volumes of this compound, as well as any quantity that is contaminated with other hazardous materials, must be disposed of as hazardous waste through your institution's Environmental Health & Safety (EH&S) department.[4]

Procedure for Collection:

  • Container Selection: Use a designated, compatible hazardous waste container. The container must be in good condition with a secure, screw-on cap. Acids should never be stored in steel containers.[9]

  • Labeling: Clearly label the container with a "Hazardous Waste" tag. The label must include the full chemical name ("this compound") and a description of any other contaminants.

  • Storage: Store the sealed container in a designated satellite accumulation area. Ensure secondary containment is used to prevent spills. Store acids separately from bases, flammable solvents, and oxidizing agents.[4][9]

  • Arranging Pickup: Contact your institution's EH&S office to schedule a pickup for the hazardous waste.[4]

Accidental Spill Cleanup

In the case of a spill, ensure the area is well-ventilated and remove all sources of ignition.[3]

  • Small Spills: Absorb the spill with an inert material such as sand, earth, or commercial sorbent pads.[1][2] Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.

  • Large Spills: Evacuate the immediate area. Warn others and contact your supervisor and institutional safety office immediately.[10]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Geranic_Acid_Disposal start This compound Waste Generated decision_quantity Quantity > 100 mL or Contaminated? start->decision_quantity collect_waste Collect as Hazardous Waste decision_quantity->collect_waste Yes neutralize Neutralize to pH 5.5 - 9.0 (Small, Uncontaminated Quantities) decision_quantity->neutralize No store_waste 1. Use Compatible Container 2. Label Clearly 3. Store in Secondary Containment collect_waste->store_waste drain_disposal Flush Down Drain with >20x Water neutralize->drain_disposal ehs_pickup Arrange EH&S Pickup store_waste->ehs_pickup

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Geranic acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Geranic Acid

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of this compound in a laboratory setting. Adherence to these guidelines is essential for ensuring the safety of researchers, scientists, and drug development professionals.

This compound is classified as a hazardous chemical that can cause skin and eye irritation, is harmful upon skin contact, and may cause respiratory irritation.

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

PPE CategorySpecification
Eye and Face Protection Wear chemical safety goggles that provide a tight seal, or a full-face shield for maximum protection against splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat or long-sleeved protective clothing are mandatory to prevent skin contact.
Respiratory Protection Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. If vapors or mists are generated, or if irritation is experienced, a NIOSH/MSHA-approved respirator should be used.
Safe Handling and Operational Plan

2.1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.

2.2. Handling Procedure:

  • Preparation: Before starting work, ensure all necessary PPE is correctly worn. Prepare the work area by removing any unnecessary items and ensuring spill containment materials are available.

  • Dispensing: When transferring this compound, do so carefully to avoid splashing. Use appropriate tools such as a pipette with a bulb or a graduated cylinder.

  • Usage: Avoid direct contact with the skin, eyes, and clothing. Do not breathe in any mists or vapors that may be generated.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.

2.3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from heat and sources of ignition.

  • Keep the container tightly closed when not in use.

Emergency and First Aid Procedures
Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove any contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing becomes difficult or symptoms such as respiratory irritation occur, seek medical attention.
Ingestion Rinse the mouth thoroughly with water. Do not induce vomiting. Seek immediate medical attention.
Spill and Disposal Plan

4.1. Spill Response:

  • Evacuate non-essential personnel from the spill area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or earth.

  • Collect the absorbed material into a suitable, closed container for disposal.

  • Do not allow the spill to enter drains or waterways.

4.2. Waste Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable local, regional, and national regulations. This should be done through an approved waste disposal facility.

Quantitative Data

The following table summarizes key quantitative safety data for this compound:

Data PointValue
LD50 Oral (Rat) 3700 mg/kg
LD50 Dermal (Rabbit) 1750 mg/kg
Flash Point 133 °C / 271.4 °F (closed cup)
Boiling Point 249 - 251 °C / 480.2 - 483.8 °F

Workflow for Handling this compound

Geranic_Acid_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Don PPE: - Goggles - Gloves - Lab Coat B Prepare Workspace: - Fume Hood - Spill Kit A->B C Dispense and Use This compound B->C D Post-Handling: Wash Hands C->D Spill Spill C->Spill Exposure Exposure C->Exposure E Store in a Cool, Dry, Ventilated Area D->E F Dispose of Waste (per regulations) E->F Spill_Action Absorb with Inert Material Spill->Spill_Action Exposure_Action Follow First Aid (Skin/Eyes/Inhalation) Exposure->Exposure_Action

Caption: Workflow for the safe handling of this compound from preparation to disposal.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Geranic acid
Reactant of Route 2
Reactant of Route 2
Geranic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.